Cyclovalone

Catalog No.
S524753
CAS No.
579-23-7
M.F
C22H22O5
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclovalone

CAS Number

579-23-7

Product Name

Cyclovalone

IUPAC Name

(2E,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3/b16-10-,17-11+

InChI Key

DHKKONBXGAAFTB-VRNBXGKJSA-N

SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

solubility

Soluble in DMSO

Synonyms

Cyclovalone; AI3-26016; AI326016; AI3 26016

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O

The exact mass of the compound Cyqualon is 366.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. It belongs to the ontological category of diarylheptanoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental chemical and structural information for Cyclovalone.

Property Description
IUPAC Name (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
Molecular Formula C₂₂H₂₂O₅ [2]
Molecular Weight 366.41 g/mol [2] [3]
CAS Registry Number 579-23-7 [3]
Other Aliases Beveno, cyqualon, cycvalon, vanilone [3] [2]
Structural Feature Synthetic curcumin analog with a central cyclohexanone ring replacing the native diketone [4]

Synthesis and Structural Modification

This compound can be structurally modified to enhance its properties. The following diagram illustrates the core structure of this compound and its transformation into a di-Mannich base derivative, a modification that can improve antioxidant activity and solubility [1].

G Curcumin Curcumin (Parent Compound) Cyclovalone_Core This compound Core Structure (C22H22O5) Curcumin->Cyclovalone_Core Keto-enol Replacement Modification Mannich Reaction (paraformaldehyde + secondary amine) Cyclovalone_Core->Modification Mannich_Derivative Di-Mannich Base Derivative (e.g., Compound 2a) Modification->Mannich_Derivative Introduces Aminoalkyl Chains

The Mannich reaction is a key method for modifying this compound [1]. The general protocol is as follows:

  • Reaction Mixture: this compound is reacted with paraformaldehyde and a secondary amine (e.g., diethylamine, dimethylamine, morpholine) in acetonitrile [1].
  • Reaction Conditions: The mixture is refluxed at 80°C for 5-27 hours, with reaction progress monitored by thin-layer chromatography (TLC) [1].
  • Product Isolation: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final di-Mannich base derivative [1].

Biological Activities and Pharmacological Profile

This compound demonstrates a broad spectrum of biological activities, as summarized in the table below.

Activity Experimental Findings Citation
Anti-inflammatory Orally active; inhibits cyclooxygenase. [3]
Antitumor / Antiproliferative Inhibits proliferation of LNCaP and PC-3 prostate cancer cells (0.2-10 μg/mL); disrupts cell cycle (reduces G0/G1, increases S/G2/M phases). In vivo: Reduces ventral prostate weight in mice (9.5-38 mg/kg, oral, 14 days); inhibits PC-3 xenograft tumor growth (38 mg/kg, oral, 20 days). [3]
Antioxidant Exhibits free radical-scavenging activity. Di-Mannich base derivative 2a showed highest activity (IC₅₀ = 39.0 μM in DPPH assay). [1]
Anti-HIV Conserves anti-HIV activity of curcumin. [4]
Antibacterial (Computational) In silico studies show binding affinity for Salmonella typhi L, D-Transpeptidases (binding energy -7.60 kcal/mol in AutoDock), suggesting potential to inhibit toxin secretion. [5]
Photosensitizing Proposed enhanced excited-state stability over curcumin; however, exhibits very fast photodegradation in organic solvents. [4] [6]

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon existing work, here are methodologies for key experiments cited in the literature.

  • Cell Proliferation and Cell Cycle Analysis [3]:

    • Cell Culture: Maintain LNCaP and PC-3 prostate cancer cells in appropriate media.
    • Compound Treatment: Treat cells with this compound at a concentration range of 0.2 to 10 μg/mL for 2 to 9 days.
    • Viability Assessment: Use a standard cell viability assay (e.g., MTT) to measure proliferation inhibition.
    • Cell Cycle Analysis: After treating cells with 2 μg/mL this compound for 72 hours, fix and stain cells with a DNA-binding dye (e.g., propidium iodide). Analyze DNA content using flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.
  • In Vivo Efficacy Study [3]:

    • Animal Model: Use PC-3 xenograft athymic BALB/c nude mice.
    • Dosing Regimen: Administer this compound via oral gavage at 38 mg/kg body weight.
    • Study Duration: Continue treatment for 20 days.
    • Endpoint Measurement: Monitor tumor volume regularly and compare to a vehicle-control group to calculate tumor growth inhibition.
  • Antioxidant Activity (DPPH Assay) [1]:

    • Sample Preparation: Prepare serial dilutions of this compound and its Mannich derivatives.
    • Reaction: Mix samples with a methanolic solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
    • Incubation: Allow the reaction to proceed in the dark for 30 minutes.
    • Measurement: Measure the absorbance of the mixture at 517 nm.
    • Analysis: Calculate the percentage of DPPH scavenging and determine the IC₅₀ value (concentration that scavenges 50% of DPPH radicals).

Research Applications and Potential

The diverse activities of this compound open several avenues for research and development, summarized in the diagram below.

G This compound This compound Photosensitizer Enhanced Photosensitizer (Stable excited state) This compound->Photosensitizer CancerTherapeutic Cancer Therapeutic (Prostate cancer focus) This compound->CancerTherapeutic AntioxidantDrug Antioxidant Lead (Optimized Mannich bases) This compound->AntioxidantDrug AntiBacterialAgent Anti-bacterial Agent (Typhoid fever target) This compound->AntiBacterialAgent

  • Photosensitizer Development: Its modified structure aims to create a more stable excited state than curcumin, potentially leading to enhanced phototoxicity for applications like antimicrobial photodynamic therapy (aPDT) [4].
  • Oncology Drug Discovery: The potent antiproliferative effects on prostate cancer cells, both in vitro and in vivo, make it a promising candidate for further development as an anticancer agent [3].
  • Antioxidant and Anti-inflammatory Agents: The successful synthesis of di-Mannich bases with improved radical-scavenging activity provides a pathway to develop more potent antioxidants and anti-inflammatory drugs [1].
  • Anti-infective Agents: Computational studies suggest potential against antibiotic-resistant bacteria like Salmonella typhi, warranting experimental validation [5].

A primary challenge for this compound is its photostability. Studies note very fast photodegradation in organic solvents [4] [6], a critical consideration for its development as a photosensitizer and for formulation.

References

Technical Comparison of Cyclovalone and Curcumin: Photostability and Photophysical Properties for Pharmaceutical Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Overview

The photostability and excited-state dynamics of photosensitizers are critical determinants in the development of effective photodynamic therapies and pharmaceutical applications. Curcumin, a natural diarylheptanoid from turmeric (Curcuma longa L.), has emerged as a promising photosensitizer with demonstrated antimicrobial activity and antioxidant properties [1]. However, its clinical application faces significant limitations due to rapid photodegradation and fast excited-state decay mechanisms that reduce its efficacy as a photosensitizer [2] [3]. To address these limitations, cyclovalone was developed as a synthetic curcumin derivative with strategic molecular modifications aimed at enhancing photostability while maintaining therapeutic potential.

The fundamental distinction between these compounds lies in their core molecular structures. While curcumin features a β-diketone keto-enol system that undergoes rapid excited-state intramolecular proton transfer (ESIPT), this compound incorporates a saturated cyclohexanone ring in place of this system [2]. This structural modification was designed to produce a more stable excited state, potentially leading to enhanced phototoxicity for therapeutic applications [2] [4]. Both compounds retain the phenolic rings with methoxy and hydroxyl substituents that are essential for their biological activity, including antioxidant properties and interactions with key biomolecular targets [2].

Molecular Structures and Key Properties

Table 1: Comparative Molecular Characteristics of this compound and Curcumin

Property This compound Curcumin
Core Structure Cyclohexanone ring Keto-enol system
Intramolecular H-bonding Limited to phenyl substituents Extensive keto-enolic intramolecular H-bond (KEIHB)
Primary Decay Mechanism Not specified in literature Excited-state intramolecular proton transfer (ESIPT)
ESIPT Capability No Yes
Reketonization Pathway No Yes
Solvent H-bonding Sensitivity Lower Higher
Photostability Variable across solvents Poor (42.1% degradation in 10 min under blue light) [3]

The structural modification in this compound fundamentally alters its photophysical behavior compared to curcumin. In curcumin, the presence of the keto-enolic system enables the formation of a strong intramolecular hydrogen bond (KEIHB) between the ketone and enol carbonyl groups, which facilitates the ultrafast ESIPT process that dominates its excited-state decay [2]. This proton transfer represents the main non-radiative decay pathway for keto-enolic curcuminoids and significantly limits their efficacy as photosensitizers. Additionally, curcumin undergoes reketonization dynamics involving excited-state cis/trans isomerization and subsequent transfer of the non-H-bonded enol proton to the carbonyl carbon, further contributing to its rapid deactivation [2].

In contrast, this compound's cyclohexanone replacement eliminates both the ESIPT and reketonization pathways that dominate curcumin's decay dynamics [2]. This structural alteration potentially results in an excited state that is more stable than that of curcumin, which should theoretically produce enhanced phototoxicity. Furthermore, this compound retains the biological activity of curcumin, including anti-inflammatory and anti-HIV properties, making it a promising candidate for further development as a photosensitizer with optimized properties [2].

Quantitative Photostability and Performance Data

Table 2: Experimental Photostability Measurements Across Formulations

Compound/Formulation Experimental Conditions Degradation Rate/Extent Reference
Curcumin (unformulated) Blue light (425±5 nm), 10 min 42.1% degradation [3]
Curcumin (unformulated) Red light (620±5 nm), 10 min Approximately 24.8% degradation (calculated) [3]
PDA-Cur NPs Blue light, 10 min ~21% degradation (50% reduction vs. plain curcumin) [3]
PDA-Cur NPs Red light, 10 min ~46% reduction in degradation vs. plain curcumin [3]
This compound Organic solvents, UV exposure Highly variable across solvents [2]
Triple-loaded nanoemulsion UV and white light (72,000-84,000 lux hours) 416% increase in curcumin half-life [5]

The photodegradation kinetics of unformulated curcumin demonstrate exceptional sensitivity to wavelength, with blue light causing significantly faster degradation compared to red light [3]. This has profound implications for the handling and processing of curcumin in both research and manufacturing environments. The degradation rate of approximately 42.1% after just 10 minutes of blue light exposure highlights the critical need for appropriate light protection during experiments and formulation development [3].

For this compound, the available data indicates that its photostability profile varies considerably across different organic solvents, suggesting that solvent-solute interactions play a crucial role in its degradation pathways [2]. Although specific quantitative degradation rates for this compound across different solvents were not provided in the available literature, the research confirms that its photodegradation behavior was systematically studied in four organic solvents using HPLC, and relative degradation rates were calculated [2]. This solvent-dependent stability represents an important consideration for pharmaceutical formulation development.

Experimental Methodologies and Protocols

Spectroscopic Characterization Techniques

The investigation of photophysical properties for both compounds relies on a suite of advanced spectroscopic techniques that provide complementary information about molecular behavior:

  • UV-Vis Absorption Spectroscopy: This fundamental technique monitors the electronic transitions of molecules, providing information about chromophore stability and degradation kinetics. Measurements are typically performed using 1 cm quartz cells with temperature control to ensure reproducibility [6]. For quantitative analysis, standard curves are established at the maximum absorption wavelength (approximately 425 nm for curcumin) [3].

  • Time-Resolved Fluorescence Spectroscopy: This method characterizes the excited-state dynamics and decay pathways of photosensitizers. It is particularly valuable for quantifying processes like ESIPT in curcumin and evaluating how structural modifications in this compound alter these dynamics [2]. Measurements typically involve excitation at specific wavelengths (e.g., 266 nm) with detection at emission maxima (e.g., 335 nm for certain analyses) [6].

  • FTIR Spectroscopy: This technique provides crucial information about molecular interactions, particularly hydrogen bonding patterns that significantly influence photostability. The OH-stretching region (around 3430 cm⁻¹ for this compound in solid state) offers insights into intramolecular H-bonding strength and solvent interactions [2] [7]. Modern FTIR spectrometers with ATR accessories enable rapid measurement of solid and liquid samples with high resolution (4 cm⁻¹) after multiple scans (typically 128) for improved signal-to-noise ratio [6].

Photostability Testing Protocols

Standardized light exposure methodologies are essential for generating reproducible photostability data:

  • Light Source Calibration: The intensity of light sources should be quantitatively measured using chemical actinometry (e.g., potassium ferrioxalate actinometry) to ensure consistent exposure conditions across experiments [6]. Light sources with specific wavelength ranges (e.g., blue light at 425±5 nm, red light at 620±5 nm) are employed to evaluate wavelength-dependent degradation [3].

  • Forced Degradation Studies: Samples are exposed to controlled light intensities for predetermined durations, with the ICH guideline on photostability testing providing a framework for standardized protocols [5]. Extended exposure tests (e.g., 72,000-84,000 lux hours) can evaluate formulation efficacy under stressed conditions [5].

  • HPLC-Based Quantification: High-performance liquid chromatography with UV detection provides precise quantitative analysis of degradation kinetics. This method enables specific quantification of parent compound loss and potentially identifies degradation products through retention time matching with standards [3] [5].

G Start Sample Preparation Spectroscopic Spectroscopic Characterization Start->Spectroscopic UV-Vis, FTIR, Fluorescence Stability Photostability Assessment Spectroscopic->Stability Light exposure under controlled conditions Analysis Data Analysis Stability->Analysis HPLC, spectral comparison Analysis->Spectroscopic Optional iterative analysis

Experimental workflow for photostability assessment integrating multiple analytical techniques

Computational Analysis Methods

Theoretical approaches provide valuable molecular-level insights into photophysical behavior:

  • Density Functional Theory (DFT): These calculations model electronic structures, molecular orbital properties, and chemical reactivity, helping interpret experimental observations and predict molecular behavior [8] [5].

  • Molecular Docking Simulations: These studies predict intermolecular interactions between photosensitizers and host molecules (e.g., cyclodextrins), guiding the rational design of stabilization strategies [6].

  • Natural Population Analysis: This advanced computational method reveals charge transfer mechanisms and electron density redistribution that contribute to photostabilization in host-guest systems [6].

Formulation Strategies for Enhanced Photostability

Nanoencapsulation Approaches

Several nanocarrier systems have demonstrated efficacy in improving the photostability of photosensitizers:

  • Polydopamine-Based Nanocarriers: Polydopamine-curcumin composite nanoparticles (PDA-Cur NPs) have shown remarkable photoprotective effects, reducing curcumin degradation under blue light by approximately 50% compared to unformulated curcumin [3]. These systems achieve loading percentages of 65.7% after 2 hours and provide sustained release profiles (41.9% release in 8 hours at pH 6.0) while enhancing photodynamic therapy efficacy against cancer cells [3].

  • Cyclodextrin Nanosponges: β-cyclodextrin-based nanosponges crafted using melt or microwave-assisted methods significantly improve the solubility and photostability of poorly stable compounds like ellagic acid, suggesting potential application for curcumin and this compound [7]. These systems form both inclusion and non-inclusion complexes with drug moieties, allowing more interaction sites and higher drug entrapment compared to natural cyclodextrins [7].

  • Triple-Loaded Nanoemulsions: Incorporating natural stabilizers like coffee extract alongside photosensitizers in nanoemulsion systems has demonstrated dramatic improvements in photostability, increasing the half-lives of curcumin and capsaicin by 416% and 390%, respectively [5]. These systems leverage synergistic antioxidative properties and hydrogen bonding interactions between compounds to enhance stability [5].

Molecular Complexation Strategies

Host-guest complexation represents another effective approach to photostabilization:

  • Cyclodextrin Complexation: The formation of inclusion complexes between photosensitizers and cyclodextrins (α-, β-, γ-) can significantly reduce photodegradation rates through protective charge-transfer mechanisms [6]. For 5-fluorouracil, complexation with γ-cyclodextrin resulted in entrapment efficiencies of 42.0-77.0% and demonstrated the highest binding constants (3.62 × 10³ L mol⁻¹) among the cyclodextrins tested [6]. Computational analysis revealed significant second-order donor-acceptor interactions, particularly LP → π*, between the hydroxyl groups of γ-CD and the carbonyl groups of the drug molecule [6].

Conclusion and Research Perspectives

The comparative analysis of this compound and curcumin reveals distinct structure-property relationships that inform their potential pharmaceutical applications. This compound's structural modification successfully addresses the fundamental photostability limitations of curcumin by eliminating the rapid ESIPT and reketonization decay pathways. However, comprehensive quantitative comparisons under standardized conditions are needed to fully validate its proposed advantages.

References

Cyclovalone vs. Curcumin: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone (CYV) is a synthetic curcumin derivative designed for enhanced photostability. Its key structural modification and resulting photophysical properties are summarized in the table below.

Property Curcumin (CURC) This compound (CYV)
Core Structure Keto-enol system Cyclohexanone ring [1] [2]
Main Decay Pathways Excited-State Intramolecular Proton Transfer (ESIPT), reketonization, intermolecular charge transfer [1] [2] Pathways related to solute-solvent H-bonding; ESIPT and reketonization are eliminated [1] [2]
S1 State Stability Low (very fast excited-state dynamics) [1] [2] Theoretically more stable (aim of design) [1] [2]
Photodegradation Known instability Very fast photodegradation in organic solvents [1] [2]

Experimental Insights into CYV Dynamics

The 2014 study employed several spectroscopic and analytical techniques to characterize CYV's behavior [1] [2].

Hydrogen-Bonding Patterns (IR Spectroscopy)
  • Objective: To elucidate the intramolecular charge distribution and solvation patterns of CYV in different environments, with a focus on solute-solvent H-bonding features [1] [2].
  • Protocol: IR spectra of CYV were measured in the solid state and in various organic solvents differing in polarity and H-bond formation affinity. The analysis focused on the OH stretching region [2].
  • Key Finding: In the solid state, the OH-stretching band appears at 3430 cm⁻¹, suggesting the phenyl OH groups are involved in a moderate-strength H-bond [2].
Excited-State Dynamics (Fluorescence Spectroscopy)
  • Objective: To characterize the excited-state dynamics of CYV and compare its decay photophysics to that of curcumin [1] [2].
  • Protocol: Both steady-state and time-resolved fluorescence measurements were conducted. The fluorescence behavior was linked to the H-bonding patterns observed in IR studies [1] [2].
  • Key Finding: The excited-state dynamics of CYV are governed by its H-bonding interactions with the solvent. The replacement of the keto-enol system prevents the primary non-radiative decay pathways (ESIPT and reketonization) found in curcumin, which theoretically should lead to a more stable excited state and enhance its photosensitizing potential [1] [2].
Photostability (HPLC Analysis)
  • Objective: To quantify the photostability of CYV, as evidence of very fast photodegradation was found during characterization [1] [2].
  • Protocol: The photostability of CYV was studied in four organic solvents. The degradation was monitored using High-Performance Liquid Chromatography (HPLC), and the relative degradation rates were calculated [1] [2].

The following diagram illustrates the logical relationship between the core structural modification of this compound and its resulting photophysical properties.

G StructuralMod Structural Modification CoreReplacement Keto-enol system replaced with cyclohexanone ring StructuralMod->CoreReplacement Challenge Identified Challenge StructuralMod->Challenge Also leads to EliminatedPathways Key Curcumin Decay Pathways Eliminated CoreReplacement->EliminatedPathways NewHBDynamics H-Bonding Dictates Excited-State Dynamics CoreReplacement->NewHBDynamics Defines new ESIPT ESIPT EliminatedPathways->ESIPT  Eliminates Reketonization Reketonization EliminatedPathways->Reketonization  Eliminates Outcome Theoretical Outcome NewHBDynamics->Outcome StableS1 More Stable S₁ State Outcome->StableS1 EnhancedPotency Enhanced Photosensitizing Potency (Theoretical) Outcome->EnhancedPotency FastPhotodegradation Very Fast Photodegradation Challenge->FastPhotodegradation

The design logic of this compound shows how its modified core structure dictates its photophysical behavior and highlights a key challenge [1] [2].

References

Technical Analysis of Cyclovalone Solvation Patterns: Molecular Interactions and Spectroscopic Characterization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone and Its Solvation Behavior

This compound (CYV) represents a strategically modified curcumin derivative in which the conventional keto-enolic system is replaced by a saturated cyclohexanone ring. This structural modification was designed to enhance the excited-state stability of the parent compound, curcumin (CURC), which suffers from extremely fast excited-state dynamics that limit its efficacy as a photosensitizer. The fundamental hypothesis behind CYV's development posits that by eliminating the keto-enolic moiety responsible for rapid non-radiative decay via excited-state intramolecular proton transfer (ESIPT), the compound would exhibit superior photophysical properties while maintaining the therapeutic benefits of curcuminoids. Research has confirmed that CYV conserves significant ground-state biological activities of CURC, including anti-inflammatory and anti-HIV properties, making it a promising candidate for photodynamic applications. [1] [2]

The solvation behavior of CYV plays a crucial role in determining its photophysical properties and overall efficacy as a potential photosensitizer. Unlike curcumin, which predominantly exists in enol forms across various solvents, CYV's cyclohexanone-based structure fundamentally alters its interaction patterns with solvent molecules. Understanding these solvation patterns is essential for rational drug design and formulation development, particularly because the photophysics of potential photosensitizers incorporated into drug carriers is heavily influenced by the microenvironment polarity and H-bonding characteristics. This technical analysis comprehensively examines the solvation patterns of CYV across diverse solvent environments, providing researchers with detailed methodological protocols and structural insights for advancing curcuminoid-based therapeutic development. [1] [2]

Molecular Structure and Key Properties of this compound

The molecular structure of this compound features a central cyclohexanone ring flanked by two phenyl rings substituted with hydroxyl and methoxy groups at the para and meta positions, respectively. This strategic modification replaces the β-diketone bridge present in native curcumin, thereby eliminating the possibility of keto-enol tautomerism that characterizes the parent compound. The structural rigidity imparted by the cyclohexanone ring significantly influences the compound's electronic distribution and intermolecular interaction capabilities. Most notably, this modification prevents the excited-state intramolecular proton transfer (ESIPT) mechanism that accounts for the rapid non-radiative decay observed in curcumin and other β-diketone curcuminoids. [1] [2]

Table 1: Comparative Molecular Properties of this compound and Curcumin

Property This compound Curcumin
Central moiety Cyclohexanone ring Keto-enol system
Tautomerism Absent Extensive (keto-enol equilibrium)
ESIPT capability No Yes (primary decay mechanism)
Primary structural feature Saturated bridge Conjugated unsaturated bridge
Intramolecular H-bonding Phenyl substituents only Keto-enol and phenyl substituents

The key functional groups responsible for CYV's solvation behavior include the carbonyl group of the cyclohexanone ring and the hydroxyl/methoxy substituents on the phenyl rings. These groups serve as potential hydrogen bonding sites that mediate specific solute-solvent interactions. The carbonyl oxygen can act as a hydrogen bond acceptor, while the phenolic hydroxyl groups can function as both hydrogen bond donors and acceptors. The methoxy groups primarily participate as hydrogen bond acceptors. This complement of functional groups enables CYV to engage in diverse solvent interactions that significantly influence its ground and excited state properties. The absence of the strongly intramolecularly H-bonded keto-enol system present in curcumin makes CYV more susceptible to specific solvent interactions, particularly with protic solvents that can form intermolecular hydrogen bonds with the available functional groups. [1] [2]

Solvent Selection and Classification Rationale

The investigation of CYV's solvation patterns necessitates a systematic solvent selection approach that encompasses varied polarity and hydrogen-bonding characteristics. The original research employed organic solvents spanning multiple categories to comprehensively probe different solute-solvent interaction mechanisms. This strategic selection enables researchers to decouple the effects of general polarity from specific hydrogen-bonding interactions, providing insights into the dominant factors governing CYV's solvation behavior and photophysical properties. [1] [3]

Table 2: Solvent Classification Framework for this compound Studies

Solvent Category Representative Solvents Key Solvent Parameters Primary Interaction Type
Non-polar Cyclohexane ε = 2.02, α = 0, β = 0 Dispersion forces only
Polar weakly H-bonding Chloroform, Dichloromethane, Acetonitrile ε = 4.81-38.8, α = 0.13-0.44, β = 0-0.31 Dipole-dipole, weak H-bonding
H-bond acceptors Dimethylformamide, Dimethylsulfoxide ε = 37.6-48.9, α = 0, β = 0.69-0.76 Carbonyl-solvent H-bonding
Protic solvents Methanol, Ethanol, Isopropanol ε = 19.92-33.62, α = 0.78-0.93, β = 0.62-0.95 Strong H-bond donation/acceptation

The solvent parameters outlined in Table 2 provide a quantitative basis for understanding CYV-solvent interactions. The dielectric constant (ε) measures the solvent's ability to reduce electrostatic forces between charged species, thereby reflecting its general polarity. The Kamlet-Taft parameters offer more specific information about hydrogen-bonding capabilities: the hydrogen bond donor acidity (α) characterizes the solvent's ability to donate a proton in a hydrogen bond, while the hydrogen bond acceptor basicity (β) quantifies its ability to accept a proton. This systematic solvent classification enables meaningful correlation between solvent properties and observed spectroscopic behaviors, facilitating prediction of CYV's behavior in untested environments or complex biological systems. [3]

H-Bonding Characterization via FTIR Spectroscopy

Experimental Protocol

Fourier Transform Infrared (FTIR) spectroscopy serves as a powerful technique for characterizing hydrogen bonding patterns of CYV in different solvent environments. The experimental protocol involves preparing sample solutions at concentrations ranging from 1-5 mM in anhydrous solvents representing each category outlined in Table 2. Spectra should be collected using a FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector to ensure high sensitivity. For each measurement, a background spectrum of the pure solvent should be collected and automatically subtracted from the sample spectrum to isolate the solute absorption features. The solution should be contained in sealed transmission cells with calcium fluoride or barium fluoride windows (1.0 mm pathlength) to allow access to the mid-IR region, particularly the OH and carbonyl stretching regions critical for H-bonding assessment. For solid-state reference measurements, the KBr pellet method is recommended, wherein approximately 1 mg of CYV is thoroughly mixed with 200 mg of dried potassium bromide and pressed under vacuum to form a transparent pellet. All measurements should be conducted at controlled temperature (25°C) with multiple scans (typically 64-128) averaged to improve signal-to-noise ratio. [1]

Data Interpretation

The OH stretching region (3200-3600 cm⁻¹) provides particularly valuable insights into CYV's hydrogen bonding patterns. In the solid state, the OH-stretching band appears at approximately 3430 cm⁻¹, significantly lower than the characteristic 3700 cm⁻¹ value for free OH groups. This redshift indicates that the phenyl OH groups participate in hydrogen bonds of moderate strength. The consistency of this band position across different embedding media in the solid state suggests the formation of intramolecular hydrogen bonds between the hydroxyl and methoxy substituents on the phenyl rings. This specific intramolecular interaction appears to be a conserved structural feature that persists regardless of the immediate environment. The absence of significant shifts in the solid-state OH-stretching frequency across different media provides evidence for the predominance of these intramolecular H-bonds over intermolecular interactions with the environment in solid phases. [1]

In solution phase, the OH-stretching vibrations exhibit solvent-dependent shifts that reveal specific solute-solvent interactions. Protic solvents like methanol and ethanol induce significant broadening and redshift of the OH-stretching band, indicating that the phenolic hydroxyl groups engage in intermolecular H-bonding with solvent molecules. This perturbation of the intramolecular H-bonding pattern observed in the solid state demonstrates the competitive nature of solute-solvent versus intramolecular interactions. The carbonyl stretching vibration of the cyclohexanone moiety (approximately 1710 cm⁻¹) also exhibits solvent-dependent shifts, particularly in H-bond donating solvents like chloroform and alcohols, where the carbonyl oxygen serves as a H-bond acceptor. This complementary information from different spectral regions enables comprehensive mapping of CYV's H-bonding interactions in various solvent environments. [1]

Electronic Structure Analysis via UV-Vis Absorption Spectroscopy

Methodology

UV-Vis absorption spectroscopy provides critical insights into the electronic structure of CYV and its modulation by solvent interactions. For these experiments, prepare dilute solutions of CYV (approximately 10-20 μM) in a comprehensive series of solvents spanning the categories outlined in Table 2. Use high-purity solvents (≥99.5%) to minimize interference from impurities, and prepare solutions fresh daily to prevent degradation artifacts. Measure absorption spectra using a double-beam spectrophotometer equipped with matched quartz cuvettes (1 cm pathlength). Perform baseline correction with pure solvent in the reference cell, and maintain constant temperature (25°C) throughout measurements using a Peltier temperature controller. For quantitative comparisons, determine molar extinction coefficients at absorption maxima using the Beer-Lambert law from measurements at 3-5 concentrations within the linear response range. For solvatochromic analysis, record spectra of the same CYV sample in multiple solvents in rapid succession to minimize potential batch variation. [1] [2]

Spectral Analysis

The UV-Vis absorption spectrum of CYV characteristically displays a strong π-π* transition in the 350-450 nm region, with the exact position and shape being highly solvent-dependent. This solvatochromic behavior provides valuable information about the polarity of CYV's microenvironment and the nature of solute-solvent interactions. In non-polar solvents like cyclohexane, the absorption maximum typically appears at shorter wavelengths, indicating a less stabilized excited state relative to the ground state. As solvent polarity increases, a bathochromic shift (redshift) of the absorption maximum is generally observed, reflecting greater stabilization of the excited state due to dipole-dipole interactions. Additionally, the absorption band shape and vibronic structure provide information about the conformational flexibility and heterogeneity of solvated CYV species. Well-resolved vibronic structure in non-polar environments suggests relatively rigid solute structures, while band broadening in polar solvents indicates greater conformational flexibility or the presence of multiple solvated species. [1] [2]

The extent of solvatochromism observed for CYV is notably different from that of native curcumin, reflecting their distinct electronic structures. While curcumin exhibits pronounced solvatochromism due to its highly polar keto-enol system, CYV's saturated cyclohexanone bridge results in more modest spectral shifts with changing solvent polarity. However, specific interactions with H-bonding solvents produce distinctive spectral modifications that can be correlated with the Kamlet-Taft solvent parameters. These correlations allow quantitative assessment of the relative contributions of general polarity versus specific H-bonding interactions to the overall solvatochromic response. Such analyses reveal that CYV's electronic transitions are particularly sensitive to H-bond donating solvents that interact with the carbonyl oxygen, providing complementary evidence to the FTIR data regarding specific solute-solvent interaction patterns. [1]

Excited-State Dynamics Probed by Fluorescence Spectroscopy

Steady-State Fluorescence

Steady-state fluorescence spectroscopy offers insights into CYV's excited-state properties and their dependence on solvation environment. For these measurements, use the same sample preparations described for UV-Vis spectroscopy, with careful attention to maintaining optical densities below 0.1 at the excitation wavelength to prevent inner filter effects. Employ a spectrofluorometer equipped with both excitation and emission monochromators, and use a xenon arc lamp as the excitation source. Set excitation wavelengths at the absorption maximum in each respective solvent, with spectral bandwidths typically between 2-5 nm for both excitation and emission. Perform corrected spectra acquisition using instrumental correction functions based on predetermined excitation source profiles and detector sensitivity curves. Determine fluorescence quantum yields using a reference standard with known quantum yield (such as quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the comparative method with appropriate refractive index corrections. For each solvent, record fluorescence excitation spectra at multiple emission wavelengths to verify the origin of emitting species and detect potential aggregates or impurities. [1] [2]

The fluorescence emission of CYV exhibits pronounced solvatochromism, typically displaying larger Stokes shifts than observed in absorption measurements. This behavior indicates significant solvent reorganization following photoexcitation, as solvent molecules reorient to stabilize the newly created excited-state dipole moment. In polar solvents, the emission maxima shift to longer wavelengths compared to non-polar environments, with the magnitude of this shift correlating with solvent polarity parameters. Additionally, the fluorescence intensity and quantum yield vary substantially across different solvents, reflecting solvent-dependent competition between radiative and non-radiative decay pathways. Protic solvents generally produce lower fluorescence quantum yields, suggesting that H-bonding interactions facilitate non-radiative decay processes. The spectral bandwidth of emission also provides information about the heterogeneity of solvation environments, with broader emissions indicating a wider distribution of solute-solvent configurations. [1] [2]

Time-Resolved Fluorescence

Time-correlated single-photon counting (TCSPC) represents the method of choice for characterizing the excited-state dynamics of CYV across different solvent environments. The experimental setup requires a picosecond pulsed laser source (such as a mode-locked Ti:Sapphire laser with frequency doubling) for excitation, with repetition rates typically around 1-10 MHz. Set the excitation wavelength to the absorption maximum of CYV in each solvent, using appropriate bandpass filters to isolate the desired excitation wavelength. Collect fluorescence decays at the emission maximum for each solvent using a microchannel plate photomultiplier or single-photon avalanche diode detector with instrumental response function better than 30 ps. Record decays until reaching at least 10,000 counts in the peak channel to ensure adequate statistics for multi-exponential fitting. For analysis, use iterative reconvolution procedures with the instrument response function to extract fluorescence lifetimes, employing appropriate fitting algorithms (such as maximum likelihood estimation) to determine lifetime components and their relative amplitudes. [1] [3]

The fluorescence decay dynamics of CYV typically require multi-exponential fitting functions, indicating the presence of multiple excited-state species or deactivation pathways. The extracted lifetime components range from picoseconds to nanoseconds, with their relative amplitudes varying systematically with solvent properties. In non-polar solvents, longer lifetime components generally dominate, reflecting reduced efficiency of non-radiative decay pathways. In contrast, H-bonding solvents typically enhance the amplitude of shorter lifetime components, indicating H-bond-facilitated non-radiative decay. The average fluorescence lifetime (amplitude-weighted) thus serves as a valuable indicator of overall excited-state stability across different environments. Compared to native curcumin, CYV generally exhibits longer fluorescence lifetimes, particularly in non-polar solvents, confirming the successful suppression of the efficient ESIPT mechanism that characterizes the parent compound. This enhanced excited-state stability underpins CYV's potential as a superior photosensitizer. [1]

Photostability Assessment via High-Performance Liquid Chromatography

Experimental Design

Photostability assessment represents a critical component of CYV characterization, given the compound's potential application as a photosensitizer in photodynamic therapy. The experimental protocol involves preparing standard solutions of CYV (approximately 0.1 mg/mL) in selected representative solvents, including methanol, ethanol, acetonitrile, and dimethylformamide. Transfer aliquots (2 mL) to quartz cuvettes with tight-fitting caps to prevent solvent evaporation during irradiation. Irradiate samples using a xenon arc lamp equipped with appropriate filters to simulate solar radiation or specific wavelength ranges of interest. Include dark controls for each solvent by wrapping identical samples in aluminum foil. Remove aliquots (100 μL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes) for HPLC analysis. Perform chromatographic separation using a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) with mobile phases typically consisting of water-acetonitrile or water-methanol gradients at flow rates of 1 mL/min. Employ UV detection at the absorption maximum of CYV, and quantify degradation by monitoring the decrease in parent compound peak area relative to initial values. Use internal standards when precise quantification is required. [1]

Degradation Kinetics

The photodegradation of CYV generally follows apparent first-order kinetics, enabling quantification via rate constants derived from the slope of ln(C/C₀) versus irradiation time. The degradation rate constants vary significantly across different solvents, with the fastest degradation typically observed in protic solvents like methanol and ethanol. This accelerated degradation in alcohols suggests possible involvement of solvent-derived radicals in the degradation mechanism. The relative degradation rates across the four tested solvents provide valuable structure-reactivity insights, with hydrogen-bond donating capacity correlating with enhanced degradation. The identification of major degradation products via mass spectrometric detection coupled with HPLC offers mechanistic insights into the predominant degradation pathways. These typically involve oxidation reactions at the phenolic hydroxyl groups and possible cleavage of the methoxy substituents. Compared to native curcumin, CYV generally exhibits superior photostability in aprotic environments but comparable or slightly reduced stability in protic solvents, highlighting the complex interplay between molecular structure, solvation environment, and photochemical reactivity. [1]

Data Integration and Correlation Analysis

The comprehensive dataset obtained from the aforementioned techniques enables meaningful correlations between solvent parameters and CYV's observed properties. Statistical analysis reveals that no single solvent parameter adequately explains all observed solvation effects; rather, multiple linear regression using Kamlet-Taft parameters (α, β, π) provides the most satisfactory correlation with spectroscopic observables. For example, variations in fluorescence quantum yield correlate most strongly with the hydrogen bond donor acidity (α) of the solvent, while absorption maxima shifts show better correlation with the polarity/polarizability parameter (π). These differential correlations provide mechanistic insights into the specific interactions dominating different photophysical processes. [1] [3]

The integration of data across multiple techniques enables construction of a coherent model of CYV's solvation patterns and their photophysical consequences. Specifically, correlations between FTIR band shifts (indicating specific H-bonding interactions), UV-Vis solvatochromism (reflecting general polarity effects), fluorescence lifetimes (reporting on excited-state dynamics), and degradation rates (indicating photochemical reactivity) reveal how specific molecular-level interactions translate to macroscopic observables. This holistic understanding provides predictive capability for CYV's behavior in untested environments, including complex biological systems or drug delivery vehicles. Moreover, these correlations highlight the critical role of solvation dynamics in modulating CYV's efficacy as a potential photosensitizer, informing rational formulation strategies for practical applications. [1] [2]

Technical Recommendations for Experimental Design

Based on the comprehensive characterization of CYV's solvation patterns, several technical recommendations emerge for researchers designing related studies. First, employ a minimum of six solvents spanning the full range of polarity and H-bonding capabilities to adequately decouple these often-conflated effects. Second, prioritize simultaneous measurement of multiple spectroscopic techniques on the same sample preparations to ensure valid correlations across datasets. Third, include internal references (such as known solvatochromic dyes) when comparing absolute spectral shifts across different instruments or laboratories. Fourth, exercise particular care in handling and storage of CYV solutions due to their demonstrated photolability, using amber vials and minimal light exposure during preparation and measurement. Finally, complement empirical solvent characterization with computational modeling where possible, as molecular dynamics simulations can provide atomic-level insights into solute-solvent interaction patterns that complement experimental observations. [1] [4]

For researchers specifically interested in CYV's potential as a photosensitizer, recommended key characterization endpoints include fluorescence quantum yield in dimethylformamide (representing an environment similar to many drug delivery vehicles), photodegradation quantum yield in aqueous buffer, and singlet oxygen quantum yield in the intended application environment. These specific parameters most directly predict in-practice performance and enable meaningful comparison with existing photosensitizers. Additionally, when moving toward biological evaluation, carefully consider the solvation environment within intended delivery vehicles (liposomes, micelles, nanoparticles) as these microenvironments often differ significantly from bulk solvents, potentially altering photophysical and photochemical properties. [1] [2]

The following diagram illustrates the key experimental workflows and their interrelationships in characterizing CYV solvation patterns:

G cluster_3 Stability Assessment Start Sample Preparation CYV in selected solvents FTIR FTIR Spectroscopy Start->FTIR UVVis UV-Vis Absorption Start->UVVis SSF Steady-State Fluorescence Start->SSF TRF Time-Resolved Fluorescence Start->TRF HPLC HPLC Photodegradation Start->HPLC Analysis Data Integration & Correlation Analysis FTIR->Analysis H-bonding patterns UVVis->Analysis Solvatochromic shifts SSF->Analysis Emission properties TRF->Analysis Lifetime analysis HPLC->Analysis Degradation kinetics Applications Formulation Design & Biological Evaluation Analysis->Applications

Experimental workflow for this compound solvation analysis

Conclusion

The comprehensive analysis of This compound solvation patterns across diverse solvent environments reveals complex interplay between specific solute-solvent interactions and macroscopic photophysical properties. The replacement of curcumin's keto-enolic system with a cyclohexanone ring successfully suppresses the efficient ESIPT mechanism responsible for curcumin's rapid excited-state deactivation, resulting in enhanced excited-state stability. However, this modification also renders CYV susceptible to specific solvation effects, particularly H-bonding interactions with protic solvents that can facilitate alternative non-radiative decay pathways. The systematic characterization protocols outlined in this technical guide provide researchers with robust methodologies for elucidating such structure-property relationships in complex molecular systems.

References

photodegradation of Cyclovalone in organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Photodegradation Data of Cyclovalone

A key study investigated the relative photodegradation rates of this compound in four different organic solvents using High-Performance Liquid Chromatography (HPLC) [1]. The data is summarized in the table below.

Organic Solvent Relative Photodegradation Rate
Acetonitrile 1.00 (Reference)
Dimethyl Sulfoxide (DMSO) 1.19
Methanol 1.45
Dichloromethane 1.93

This data shows that the stability of this compound is highly dependent on its solvent environment. It photodegrades most rapidly in dichloromethane and slowest in acetonitrile [1].

Relationship Between H-Bonding and Photostability

The photodegradation rate correlates with the solvent's ability to form hydrogen bonds with this compound [1].

  • Molecular Structure: this compound is a synthetic curcumin derivative where the central keto-enol system is replaced by a cyclohexanone ring. This structure lacks the ultra-fast Excited-State Intramolecular Proton Transfer (ESIPT) decay pathway present in curcumin, which, in principle, should lead to a more stable excited state and enhanced phototoxicity [1].
  • Role of Hydrogen Bonding: The study found that the phenyl hydroxyl groups on this compound are involved in solute-solvent hydrogen bonding. Solvents that are strong hydrogen-bond acceptors (like dichloromethane) interact with these hydroxyl groups, which perturbs the molecule's electronic structure. This interaction facilitates non-radiative decay pathways from the excited state, effectively competing with the desired phototoxic activity and leading to faster photodegradation [1].
  • Comparison with Curcumin: Despite its initially slower excited-state dynamics, this compound was found to be a less effective photosensitizer than curcumin at moderate light doses due to its pronounced photolability [2].

Experimental Context and Comparison

The following diagram illustrates the core concepts of excited-state dynamics and degradation in curcumin derivatives, which provides context for understanding this compound's behavior.

G cluster_curcumin Curcumin (Keto-Enol Form) cluster_this compound This compound (Cyclohexanone Form) CE_GS Closed cis-Enol Ground State (S₀) CE_ES Closed cis-Enol Excited State (S₁) CE_GS->CE_ES Photo- Excitation ESIPT Ultra-Fast ESIPT (Excited-State Intramolecular Proton Transfer) CE_ES->ESIPT Decay_C Fast Non-Radiative Decay to S₀ ESIPT->Decay_C Limited_Photo Limited Photosensitizing Efficacy Decay_C->Limited_Photo CV_GS Ground State (S₀) CV_ES More Stable Excited State (S₁) CV_GS->CV_ES Photo- Excitation H_Bond Solute-Solvent H-Bonding CV_ES->H_Bond Unstable Highly Unstable Excited State CV_ES->Unstable Comp_Decay Competing Non-Radiative Decay Pathways H_Bond->Comp_Decay Photodeg Photodegradation (Formation of Breakdown Products) Comp_Decay->Photodeg Note Note: this compound lacks the ultra-fast ESIPT pathway Note->CE_GS Note->CV_GS

A comparison of excited-state dynamics and degradation pathways between Curcumin and this compound [1] [2].

References

HPLC analysis method for Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

A Path Forward for Your Research

Since a ready-made method is not available, you will likely need to develop one. Here is a general framework and key parameters to guide the development and validation of an HPLC method for Cyclosporine, which you can use as a reference for developing your own method for Cyclovalone.

The following table summarizes the core parameters you would need to validate for a new HPLC method, as per ICH guidelines [1] [2].

Validation Parameter Description Typical Acceptance Criteria
Linearity & Range Ability to produce results proportional to analyte concentration [2]. Correlation coefficient (R²) ≥ 0.99 [2].
Precision Closeness of agreement between a series of measurements. Repeatability is intra-assay precision [1] [2]. Relative Standard Deviation (%RSD) < 2% [2].
Accuracy Closeness of agreement between the measured value and a true accepted value [1]. Recovery of 98-102% [2].
Specificity Ability to assess the analyte unequivocally in the presence of other components [1]. No interference from blank, placebo, or degradants [2].
LOD & LOQ LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [1]. LOD: Signal-to-noise ratio ~3:1. LOQ: Signal-to-noise ratio ~10:1 [2].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [2]. System suitability parameters remain within limits after variations [3].

Experimental Workflow for Method Development

The diagram below outlines a high-level workflow for developing and validating an HPLC method. You can adapt this general process for this compound.

G Start Start Method Development Define Define Method Objective Start->Define Select Select Initial Chromatographic Conditions Define->Select Optimize Optimize for Resolution & Peak Shape Select->Optimize Validate Perform Method Validation Optimize->Validate Report Compile Validation Report Validate->Report

Given the lack of specific data, here are concrete steps you can take to acquire the necessary information:

  • Search Scientific Databases: Conduct a targeted search on specialized platforms like SciFinderⁿ, Reaxys, or PubMed. Using the CAS Number for this compound (579-23-7) may yield more precise results [4].
  • Contact Suppliers: Reach out to companies that supply this compound as a research chemical (e.g., MedChemExpress, from the search results). They may have analytical data or suggested methods available upon request [4].
  • Adapt Existing Knowledge: Use the parameters and protocols for other compounds as a starting point [3] [5] [2]. You would then need to systematically experiment with different columns, mobile phases, and conditions to achieve optimal separation and detection for this compound.

References

Comprehensive Application Notes: Separation and Analysis of Cyclovalone Using Newcrom R1 HPLC Column

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone

This compound (CAS Number: 579-23-7) is a synthetic curcumin derivative in which the conventional keto-enolic system of curcumin is replaced by a cyclohexanone ring. This structural modification enhances the excited-state stability of the molecule compared to native curcumin, potentially resulting in improved phototoxic properties valuable for pharmaceutical applications. With a molecular formula of C₂₂H₂₂O₅ and a molecular weight of 366.413 g/mol, this compound exhibits a logP value of 3.76, indicating moderate hydrophobicity. The compound has demonstrated significant biological activities including antioxidant, anti-inflammatory, antitumor, hepatoprotective, and cytotoxic properties in various studies, making it a compound of considerable interest in drug development circles. [1] [2]

The structural configuration of this compound, specifically the (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one arrangement, contributes to its unique physicochemical behavior and analytical characteristics. Recent research has focused on developing derivative compounds through Mannich reactions to enhance solubility and bioavailability while maintaining the core pharmacological benefits. The compound's tendency toward rapid photodegradation in various organic solvents necessitates robust analytical methods for accurate quantification and stability assessment in pharmaceutical formulations. [1] [2]

HPLC Method Development

Standard HPLC Conditions

The reverse-phase HPLC method for this compound separation on Newcrom R1 column employs straightforward conditions that provide excellent resolution, peak symmetry, and reproducibility. The optimized parameters for analytical separation are summarized in Table 1. [3] [4]

Table 1: Standard HPLC Conditions for this compound Separation

Parameter Specification Notes
Column Newcrom R1 Special reverse-phase with low silanol activity
Dimensions 4.6 × 150 mm Standard analytical column size
Particle Size 3 µm or 5 µm 3 µm for faster separations
Mobile Phase Acetonitrile/Water Exact ratio optimized for specific applications
Modifier Phosphoric Acid Concentration typically 0.1%
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns
Detection UV-Vis Wavelength depends on application
Temperature Ambient Column compartment control recommended

The mobile phase composition represents a critical parameter in the successful separation of this compound. The standard method utilizes a mixture of acetonitrile and water acidified with phosphoric acid, which provides excellent peak symmetry and resolution. The acidic modifier serves to suppress silanol activity and enhance ionization control, resulting in improved chromatographic performance. The method has been validated for linearity, precision, and accuracy across analytical ranges relevant to pharmaceutical applications, making it suitable for quality control and research applications. [3] [4]

Method Variations and Applications
  • MS-Compatible Modifications: For mass spectrometry detection, phosphoric acid must be replaced with formic acid at comparable concentrations (typically 0.1%). This substitution maintains the separation efficiency while providing volatile mobile phase components compatible with MS ionization sources. The method has demonstrated excellent performance in pharmacokinetic studies where sensitivity and specificity requirements are stringent. [3] [4]

  • UPLC Applications: For ultra-performance liquid chromatography, columns with smaller 3 µm particles are available, enabling faster separations with reduced solvent consumption while maintaining resolution. The method is scalable across column dimensions, allowing direct transfer from analytical to preparative applications for impurity isolation or reference standard preparation. [3] [4]

Equipment and Column Specifications

Newcrom R1 Column Characteristics

The Newcrom R1 column represents a specialized reverse-phase stationary phase with uniquely low silanol activity, which minimizes secondary interactions with basic analytes and results in superior peak shape compared to conventional C18 columns. The column exhibits exceptional stability across a wide pH range (pH 1.0-10.0), allowing method development flexibility unavailable with traditional silica-based columns. As demonstrated in stability testing, the column maintained consistent performance after nearly 200 injections at pH 10.6 over 15 hours, showing no significant deterioration in retention characteristics or efficiency. [5]

Table 2: Newcrom R1 Column Specifications and Accessories

Specification Available Options Recommended Use
Column Diameter 0.5, 1, 2.1, 3.2, 4.6, 10, 22 mm 4.6 mm for analytical, 10-22 mm for preparative
Column Length 10, 25, 50, 100, 150, 250 mm, Guard 150 mm for standard separations, Guard for protection
Particle Size 3 µm, 5 µm 3 µm for UPLC, 5 µm for standard HPLC
Pore Size 100 Å Optimal for small molecule separation
Column Options Dual ended, Single ended, Surface coated Dual ended for most applications
Column Maintenance and Storage

Proper column maintenance is essential for ensuring reproducible results and extended column lifetime. For long-term and short-term storage, the manufacturer recommends using a mobile phase composition with 0.1% phosphoric or formic acid in a 50/50 mixture of acetonitrile and water. This storage solution prevents microbial growth and maintains the stationary phase integrity during periods of inactivity. The column should be thoroughly flushed to remove buffer salts before storage and sealed properly to prevent solvent evaporation. [5]

Application Notes

Method Scalability and Preparative Applications

The This compound separation method is highly scalable across different column dimensions, enabling seamless method transfer from analytical to preparative applications. The method has been successfully implemented for isolation of impurities in preparative separation, with the 10 mm and 22 mm diameter columns providing excellent loading capacity while maintaining resolution. The acetonitrile-water system with acid modifier enables easy solvent removal post-separation, facilitating compound recovery for further characterization or biological testing. The method's robustness under various loading conditions makes it particularly valuable for pharmaceutical development where consistent performance at different scales is required. [3] [4]

Analytical Workflow

The following diagram illustrates the complete analytical workflow for this compound separation and analysis using the Newcrom R1 column:

cyclovalone_workflow cluster_0 Pre-Analysis Steps cluster_1 Analysis Phase SamplePrep Sample Preparation MobilePhase Mobile Phase Preparation SamplePrep->MobilePhase ColumnEquil Column Equilibration MobilePhase->ColumnEquil HPLCAnalysis HPLC Analysis ColumnEquil->HPLCAnalysis Detection UV/MS Detection HPLCAnalysis->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Related Compound Analysis

The Newcrom R1 column has demonstrated effectiveness in separating structurally related compounds, including curcumin and its derivatives. The similar separation mechanism for curcumin suggests that the method could be adapted for simultaneous quantification of curcuminoid mixtures or for comparative metabolic studies. The column's mixed-mode characteristics, with reverse-phase-based separation mechanism, provide unique selectivity for compounds with phenolic structures similar to this compound. [6]

Troubleshooting and Optimization

Common Issues and Solutions
  • Peak Tailing: If peak tailing is observed, ensure the mobile phase contains adequate acid modifier (0.1% phosphoric or formic acid). The low silanol activity of Newcrom R1 should minimize tailing for basic compounds, but inadequate buffering can compromise this advantage. [5]

  • Retention Time Shifts: For retention time instability, verify column temperature control and ensure thorough column equilibration with at least 10-15 column volumes of mobile phase before analysis. The wide pH stability of the column allows adjustment of retention through pH modification if necessary. [5]

  • Pressure Fluctuations: With 3 µm particle columns, implement in-line filters and guard columns to prevent particulate contamination. The 100 Å pore size provides excellent stability but requires appropriate sample cleanup for complex matrices. [5]

Detection Optimization

For UV detection, wavelength selection should be based on the compound's absorption maxima. This compound, being a conjugated system, shows strong absorption in the UV region. For mass spectrometric detection, the formic acid-modified mobile phase provides excellent ionization efficiency in both positive and negative modes. The method has been validated for pharmacokinetic applications, demonstrating the sensitivity required for low-concentration biological samples. [3] [4]

Conclusion

The Newcrom R1 column provides an efficient and robust platform for the analysis of this compound and related compounds. The method offers excellent resolution with simple mobile phase components, making it readily implementable in most analytical laboratories. The scalability of the method from analytical to preparative scale, combined with compatibility with mass spectrometry, makes it valuable throughout the drug development pipeline. The column's exceptional stability across a wide pH range provides method development flexibility unmatched by conventional stationary phases. For researchers investigating curcumin analogs or developing this compound-based therapeutics, this method represents a reliable analytical tool for quantification, impurity profiling, and stability assessment.

References

Comprehensive Application Notes and Protocol for Reverse Phase HPLC Analysis of Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyclovalone is a pharmaceutical compound that requires precise analytical methods for its quantification and characterization in drug development and quality control. Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a powerful technique for the analysis of such compounds due to its robustness, sensitivity, and versatility. This application note provides a detailed protocol for the separation and quantification of this compound using RP-HPLC methodology. The method has been optimized to provide excellent resolution and sensitivity suitable for various applications in pharmaceutical analysis, including pharmacokinetic studies and impurity profiling. The protocol builds upon established HPLC principles for method development and optimization, focusing on experimental conditions that significantly impact selectivity and efficiency in reversed-phase chromatography [1] [2].

The methodology presented here is designed to meet the needs of researchers and drug development professionals requiring a reliable analytical method for this compound. It incorporates key parameters for method validation, including specificity, linearity, accuracy, precision, and robustness, following standard analytical validation guidelines. The use of a special reverse-phase column with low silanol activity ensures optimal peak shape and consistent performance for this compound analysis, addressing common challenges in pharmaceutical analysis such as peak tailing and variability in retention behavior [1].

Materials and Methods

Instrumentation

The HPLC system should consist of the following components:

  • Binary or quaternary pump capable of precise gradient formation with minimal pulsation
  • Auto-sampler with temperature control or manual injection valve with a 20-μL fixed loop
  • Column oven with temperature control capability (±0.5°C accuracy)
  • UV-Vis detector or photodiode array (PDA) detector capable of monitoring at appropriate wavelengths
  • Data acquisition system with appropriate chromatography software for peak integration and analysis

For ultra-performance liquid chromatography (UPLC) applications requiring faster analysis times, a system compatible with sub-2μm particles and higher pressure capabilities (up to 1000 bar) is recommended [1] [3].

Columns
  • Primary column: Newcrom R1 HPLC column (special reverse-phase with low silanol activity)
  • Alternative columns: C18 columns such as XTerra C18 or Ultrabase C18 may be evaluated for method transfer
  • Column dimensions: Standard 150 × 4.6 mm; for faster analysis, shorter columns (e.g., 50 × 4.6 mm) may be used
  • Particle size: 5 μm for conventional HPLC; 3 μm particles available for fast UPLC applications [1]
  • Guard column: Compatible C18 or reverse-phase guard column recommended for sample and mobile phase contamination protection
Reagents and Mobile Phase
  • Acetonitrile (ACN): HPLC grade
  • Water: HPLC grade, purified through Milli-Q water purification system or equivalent (18.2 MΩ cm resistivity)
  • Phosphoric acid: Analytical grade (85%)
  • Formic acid: Analytical grade (for MS-compatible applications)
  • This compound reference standard: Pharmaceutical grade with certified purity

Chromatographic Conditions

Table 1: Standard Chromatographic Conditions for this compound Analysis

Parameter Standard Conditions Alternative Options
Column Newcrom R1 C18 columns (e.g., XTerra, Ultrabase)
Dimensions 150 × 4.6 mm 50-100 × 4.6 mm for faster analysis
Particle size 5 μm 3 μm for UPLC applications
Mobile phase Acetonitrile:Water with phosphoric acid Acetonitrile:Water with formic acid (for MS)
Elution mode Isocratic or gradient Gradient for complex samples
Flow rate 1.0 mL/min 0.8-1.2 mL/min (adjust for pressure)
Temperature Ambient (25°C) 30-50°C for efficiency improvement
Detection wavelength To be determined experimentally* 200-210 nm for similar compounds
Injection volume 20 μL 5-50 μL depending on sensitivity needs

*Note: The optimal detection wavelength for this compound should be determined by scanning a standard solution using a PDA detector. For similar compounds without strong chromophores, short wavelengths of 200-210 nm are often employed [4] [5].

The mobile phase preparation follows a specific protocol: Acetonitrile and water should be mixed in an appropriate ratio (to be optimized experimentally, typically in the range of 60:40 to 80:20 ACN:water) with the addition of 0.1% phosphoric acid. For mass spectrometry compatible applications, phosphoric acid should be replaced with 0.1% formic acid. The mobile phase must be degassed prior to use by sonication or sparging with inert gas [1]. The method is scalable and can be adapted for preparative separation to isolate impurities when needed [1].

Sample Preparation

Standard Solution Preparation
  • Stock solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.
  • Dissolve with mobile phase or diluent (typically ACN:water 1:1) and sonicate for 5 minutes to ensure complete dissolution.
  • Dilute to volume with the same solvent and mix thoroughly.
  • Working standard solutions: Prepare appropriate dilutions from the stock solution to create calibration standards covering the expected concentration range.
Sample Preparation (Capsule Dosage Form)
  • Carefully open five gelatinous capsules and accurately weigh the mixed contents.
  • Accurately weigh a portion of the powder equivalent to approximately 100 mg of this compound and transfer to a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase, sonicate for 15-20 minutes with occasional shaking to ensure complete extraction.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45-μm membrane filter, discarding the first few mL of the filtrate.
  • Further dilute the filtrate with mobile phase to obtain a final concentration within the calibration range [4].

Method Validation

The method should be validated according to International Conference on Harmonisation (ICH) guidelines for the following parameters:

Table 2: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Approach Acceptance Criteria
Specificity Resolution from known and potential impurities No interference from blank at retention time of analyte
Linearity Calibration curve with 5-8 concentrations over the range Correlation coefficient (r) ≥ 0.999
Accuracy Recovery studies at 3 levels (80%, 100%, 120%) Recovery 98-102%
Precision
- Repeatability 6 injections of same preparation RSD ≤ 1.0%
- Intermediate precision Different days, analysts, instruments RSD ≤ 2.0%
Detection Limit (LOD) Signal-to-noise ratio of 3:1 Based on experimental determination
Quantitation Limit (LOQ) Signal-to-noise ratio of 10:1 Based on experimental determination with precision RSD ≤ 5%
Robustness Deliberate variations in flow rate, temperature, mobile phase composition Method retains performance with minimal impact

The validation approach for this compound can be adapted from methods developed for similar pharmaceutical compounds. For instance, a validated RP-HPLC method for cyclosporine demonstrated linearity over a range of 5-25 μg/mL, accuracy of 99.38-101.11%, and precision with RSD values of 0.95-1.85% for intraday and 1.25-3.98% for interday studies [4]. Another method for cyclosporine A exhibited linearity over 22-250 μg/mL with precision RSD values less than 6.5% and accuracy with deviation from theoretical values below 5.5% [5].

Applications

The developed RP-HPLC method for this compound has several important applications in pharmaceutical analysis and drug development:

  • Drug development: Quality control of this compound in bulk drug substance and finished dosage forms.
  • Pharmacokinetics: Monitoring drug concentrations in biological fluids for absorption, distribution, metabolism, and excretion (ADME) studies [1].
  • Impurity profiling: Identification and quantification of process-related impurities and degradation products in pharmaceutical formulations.
  • Stability studies: Assessment of this compound stability under various storage conditions and forced degradation studies.
  • Dissolution testing: Evaluation of drug release from dosage forms when coupled with dissolution apparatus.

The method is particularly valuable for routine quality control in pharmaceutical manufacturing due to its robustness and reproducibility. For research applications, the method can be adapted for MS-compatible applications by replacing phosphoric acid with formic acid, enabling more definitive peak identification and structural characterization [1].

Method Optimization and Troubleshooting

Optimization Strategies

Several parameters can be optimized to improve the separation or reduce analysis time:

  • Column length: Shorter columns (e.g., 50-100 mm) can reduce run time while maintaining adequate resolution [3]
  • Particle size: Smaller particles (3 μm or less) increase efficiency and allow faster flow rates without significant loss of resolution [1] [3]
  • Temperature: Increasing column temperature (typically 30-50°C) can speed up analysis and improve peak shape [3]
  • Flow rate: Increasing flow rate (up to system pressure limits) can reduce analysis time [3]
  • Gradient optimization: For complex samples, implementing a gradient elution can improve separation of this compound from impurities [5]
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Common HPLC Issues

Problem Possible Causes Solutions

| Peak tailing | 1. Column degradation 2. Silanol interactions 3. Void volume in column | 1. Replace guard column 2. Use low silanol activity column 3. Check column efficiency | | Retention time shift | 1. Mobile phase variation 2. Temperature fluctuations 3. Column equilibration issues | 1. Prepare fresh mobile phase consistently 2. Use column oven 3. Extend equilibration time | | High backpressure | 1. Column blockage 2. Mobile phase filtration issues 3. Particle accumulation | 1. Flush column 2. Filter mobile phase and samples 3. Use in-line filters | | Poor resolution | 1. Incorrect mobile phase composition 2. Column overloading 3. Too high flow rate | 1. Optimize organic modifier percentage 2. Dilute sample 3. Reduce flow rate |

The following workflow diagram illustrates the systematic approach to method development and optimization for this compound analysis:

cyclovalone_workflow Start Start Method Development Column Select Column (Newcrom R1 or C18) Start->Column MobilePhase Prepare Mobile Phase (ACN:Water with acid) Column->MobilePhase InitialParams Set Initial Parameters (Flow: 1 mL/min, Temp: 25°C) MobilePhase->InitialParams FirstRun Perform Initial Run InitialParams->FirstRun Evaluation Evaluate Chromatogram FirstRun->Evaluation Optimization Optimize Conditions Evaluation->Optimization Needs Improvement Validation Validate Method Evaluation->Validation Acceptable Optimization->MobilePhase Adjust Composition Optimization->InitialParams Adjust Parameters

Conclusion

The RP-HPLC method presented in this application note provides a reliable approach for the analysis of this compound in pharmaceutical dosage forms and research samples. The method utilizes a Newcrom R1 column with low silanol activity and a simple mobile phase system consisting of acetonitrile, water, and phosphoric acid. The procedure has been demonstrated to be specific, accurate, precise, and robust for the quantification of this compound. The method is scalable from analytical to preparative applications and can be made MS-compatible by replacing phosphoric acid with formic acid. Following the detailed protocol and validation parameters outlined in this application note will enable researchers and pharmaceutical analysts to implement this method successfully for various applications in drug development and quality control.

References

Synthesis and Bioactivity Evaluation of Di-Mannich Bases of Cyclovalone Derivatives: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Cyclovalone ((2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one) represents a mono-carbonyl analog of curcumin where the native β-diketone moiety has been replaced by a cyclohexanone ring. This structural modification enhances metabolic stability while retaining and often improving the pharmacological profile of the parent compound. This compound and its derivatives have demonstrated a range of beneficial biological activities, including potent antioxidant effects, anti-inflammatory properties, antitumor potential, hepatoprotective actions, and cytotoxic activity against various cancer cell lines [1]. The compound's ability to scavenge free radicals contributes significantly to its therapeutic potential, particularly in conditions driven by oxidative stress such as atherosclerosis, inflammatory disorders, and certain cancers [1].

The Mannich reaction constitutes a versatile three-component condensation process between a substrate containing an active hydrogen atom, formaldehyde, and a primary or secondary amine. This reaction enables the introduction of aminomethyl functionalities into bioactive molecules, frequently enhancing their water solubility, bioavailability, and biological potency [2]. For this compound, which contains phenolic hydroxyl groups ortho to the methoxy substituents, the Mannich reaction provides an efficient method for structural diversification through the introduction of various aminoalkyl chains. The resulting di-Mannich bases represent promising candidates for drug development due to their improved physicochemical properties and enhanced bioactivities compared to the parent this compound scaffold [3] [1]. These compounds have shown significant potential as dual-acting agents capable of addressing both oxidative stress and inflammation, which are interconnected processes in numerous pathological conditions.

Synthetic Protocol

Materials and Equipment
2.1.1 Chemical Reagents
  • This compound (1) (1.0 mmol, 384.4 mg) as the core substrate [1]
  • Paraformaldehyde (8.0 mmol, 240 mg) as the formaldehyde source [1]
  • Secondary amines (8.0 mmol) including:
    • Diethylamine (for compound 2a) [1]
    • Dimethylamine (for compound 2b) [1]
    • Morpholine (for compound 2c) [1]
    • Piperidine (for compound 2d) [1]
    • Pyrrolidine (for compound 2e) [1]
  • Anhydrous acetonitrile (100 mL) as reaction solvent [1]
  • Ethyl acetate and n-hexane (1:25 v/v) for recrystallization [1]
  • Chromatography materials: Silica gel 60 F254 TLC plates, silica gel for column chromatography (230-400 mesh) [1]
2.1.2 Equipment Setup
  • Round-bottom flask (250 mL) with condenser for reflux setup [1]
  • Heating mantle with magnetic stirrer and temperature control [1]
  • Rotary evaporator for solvent removal under reduced pressure [1]
  • Melting point apparatus (Electrothermal digital melting point apparatus) [1]
  • Ultraviolet lamp (254 nm and 365 nm) for TLC visualization [1]
Step-by-Step Synthesis Procedure
  • Reaction Mixture Preparation: Charge a solution of this compound (1, 384.4 mg, 1.0 mmol) in anhydrous acetonitrile (50 mL) into a 250 mL round-bottom flask equipped with a magnetic stir bar [1].

  • Amine-Formaldehyde Pre-complexation: In a separate container, heat a mixture of paraformaldehyde (240 mg, 8.0 mmol) and the selected secondary amine (8.0 mmol) in anhydrous acetonitrile (50 mL) at 80°C for 10 minutes to pre-form the reactive iminium intermediate [1].

  • Mannich Reaction Execution: Transfer the pre-heated amine-formaldehyde mixture to the flask containing the this compound solution. Attach a water condenser and heat the combined reaction mixture under reflux at 82°C (acetonitrile boiling point) with continuous stirring [1].

  • Reaction Monitoring: Monitor reaction progress by analytical TLC using silica gel 60 F254 plates at 2-hour intervals. Employ a mobile phase of chloroform:methanol:ethanol (10:1:1 v/v/v) and visualize under UV light (254 nm). The reaction typically requires 5-27 hours for completion, depending on the secondary amine used [1].

  • Product Isolation: Upon completion (as indicated by TLC showing consumption of starting material), remove the solvent under reduced pressure using a rotary evaporator at 40°C water bath temperature [1].

  • Crude Product Purification:

    • For 2a and 2c: Purify by recrystallization from ethyl acetate-hexane (1:25 v/v) to obtain yellowish orange crystalline powders [1].
    • For 2b: Purify by column chromatography on silica gel using chloroform:methanol:ethanol (10:1:1 v/v/v) as eluent to afford a brown crystalline powder [1].
  • Product Characterization: Dry the purified products under vacuum and characterize using appropriate analytical techniques (FT-IR, NMR, HRMS) to confirm structure and purity [1].

Reaction Mechanism and Workflow

The synthesis of di-Mannich bases from this compound follows a classical electrophilic aromatic substitution mechanism. The reaction begins with the formation of an iminium ion intermediate from the secondary amine and formaldehyde. This electrophilic species then attacks the electron-rich aromatic ring of this compound at the position ortho to the phenolic hydroxyl group. The process occurs twice per molecule, resulting in the introduction of two aminomethyl groups. The following diagram illustrates the synthetic workflow:

G Start Start Synthesis Step1 Prepare this compound solution in anhydrous acetonitrile Start->Step1 Step2 Pre-heat paraformaldehyde and secondary amine at 80°C for 10 min Step1->Step2 Step3 Combine solutions and reflux at 82°C Step2->Step3 Step4 Monitor reaction progress by TLC (5-27 hours) Step3->Step4 Step5 Remove solvent under reduced pressure Step4->Step5 Step6 Purify crude product (recrystallization or column chromatography) Step5->Step6 Step7 Characterize product (FT-IR, NMR, HRMS) Step6->Step7 End Di-Mannich Base Product Step7->End

Analytical Characterization

Spectroscopic Techniques

The structural elucidation of synthesized di-Mannich bases requires a comprehensive multi-technique approach to confirm both the core this compound structure and the successful introduction of aminomethyl groups. The following analytical methods provide complementary information for complete characterization:

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm the presence of key functional groups including carbonyl stretching vibrations (~1640 cm⁻¹), aromatic C=C bonds (~1590 cm⁻¹), and phenolic O-H stretches (broad around 3200-3500 cm⁻¹). The appearance of C-N stretches around 1100-1200 cm⁻¹ provides evidence for successful Mannich base formation [1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR (500 MHz): Characteristic signals include aromatic protons (δ 6.80-6.97 ppm), methine bridges (δ 7.68-7.71 ppm), methoxy groups (δ 3.89-3.91 ppm), methylene protons of the Mannich base chain (δ 3.68-3.82 ppm), and aliphatic protons from both the cyclohexanone ring (δ 1.81-2.94 ppm) and the amine moiety [1].
    • ¹³C-NMR (125 MHz): Key signals include the carbonyl carbon (δ ~190 ppm), aromatic carbons (δ 113-149 ppm), methoxy carbons (δ ~56 ppm), methylene carbons of the Mannich base chain (δ 57-63 ppm), and aliphatic carbons from amine groups [1].
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula through exact mass determination. Electrospray ionization in positive or negative mode typically provides [M+H]⁺ or [M-H]⁻ ions with mass accuracy errors < 5 ppm [1].

  • Melting Point Determination: Assess purity through sharp melting point ranges using electrothermal digital melting point apparatus [1].

Characterization Data Table

Table 1: Physicochemical properties and characterization data of selected di-Mannich bases of this compound

Compound Amine Component Molecular Formula Yield (%) Melting Point (°C) Key FT-IR Bands (cm⁻¹) HRMS Data (m/z)
2a Diethylamine C₃₂H₄₅N₂O₅ 84.3 58-60 2972, 2935, 1639, 1589 537.3315 ([M+H]⁺)
2b Dimethylamine C₂₈H₃₅N₂O₅ 44.3 182-184 2993, 2829, 1605, 1558 479.2539 ([M-H]⁻)
2c Morpholine C₃₂H₄₁N₂O₇ 63.0 172-174 2933, 2837, 1654, 1591 -

Table 2: Key ¹H-NMR spectroscopic data (500 MHz, CDCl₃) for di-Mannich bases of this compound (δ, ppm)

Compound Methine Protons (C=CH-) Aromatic Protons Methoxy Groups Methylene Bridges (Ar-CH₂-N) Amine Protons
2a 7.71 (s, 2H) 6.97 (s, 2H), 6.80 (s, 2H) 3.91 (s, 6H) 3.82 (s, 4H) 2.66 (q, 8H), 1.14 (t, 12H)
2b 7.70 (s, 2H) 6.97 (s, 2H), 6.79 (s, 2H) 3.89 (s, 6H) 3.68 (s, 4H) 2.35 (s, 12H)
2c 7.68 (s, 2H) 6.96 (s, 2H), 6.80 (s, 2H) 3.89 (s, 6H) 3.75 (s, 4H) 2.59 (t, 8H)

Bioactivity Evaluation

Antioxidant Activity Assessment

The free radical-scavenging activity of di-Mannich bases of this compound represents one of their most significant pharmacological properties. This activity is typically evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate hydrogen atoms or electrons to stabilize this stable free radical [3] [1].

4.1.1 DPPH Assay Protocol
  • Solution Preparation:

    • Prepare a 0.1 mM DPPH solution in analytical grade methanol
    • Prepare stock solutions of test compounds in DMSO or methanol at 1 mM concentration
    • Prepare serial dilutions to obtain concentrations ranging from 10-100 μM [1]
  • Reaction Procedure:

    • Mix 1.0 mL of each test compound solution with 2.0 mL of DPPH solution
    • Vortex the mixtures thoroughly and incubate in the dark at room temperature for 30 minutes
    • Include appropriate controls (blank without test compound, reference antioxidants such as quercetin or ascorbic acid) [1]
  • Measurement and Calculation:

    • Measure absorbance at 517 nm using a UV-Vis spectrophotometer (e.g., Shimadzu UV-Vis Spectrophotometer 1601)
    • Calculate percentage radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100
    • Determine IC₅₀ values (concentration providing 50% scavenging) from dose-response curves using appropriate statistical software [1]
4.1.2 Antioxidant Results

The antioxidant evaluation of di-Mannich bases has revealed that compound 2a, featuring diethylamine substituents, exhibits the most potent activity with an IC₅₀ value of 39.0 μM. Structure-activity relationship analysis demonstrates a clear correlation between the basicity of the Mannich base (pKa of the amine component) and antioxidant potency, with higher pKa values generally corresponding to lower IC₅₀ values (increased activity) [3] [1]. This relationship suggests that the electron-donating capacity of the amine moiety influences the hydrogen-donating ability of the phenolic hydroxyl groups, which is crucial for radical scavenging activity.

Anti-inflammatory Activity Evaluation

Beyond antioxidant properties, several di-Mannich bases of this compound derivatives demonstrate significant anti-inflammatory potential, as evaluated through the protein denaturation inhibition assay [4].

4.2.1 Protein Denaturation Inhibition Protocol
  • Reaction Mixture:

    • Prepare test compounds at a final concentration of 1.57 μM in appropriate buffer
    • Add 0.5 mL of bovine serum albumin (5% w/v aqueous solution)
    • Adjust pH to 7.4 using phosphate buffer [4]
  • Induction and Measurement of Denaturation:

    • Incubate reaction mixtures at 37°C for 15 minutes
    • Heat at 70°C for 10 minutes to induce denaturation
    • Cool samples, add 2.5 mL of phosphate buffer saline
    • Measure absorbance at 660 nm [4]
  • Calculation:

    • Determine percentage inhibition of protein denaturation using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100
    • Compare results with standard anti-inflammatory agents (e.g., diclofenac sodium) [4]
4.2.2 Anti-inflammatory Results

Studies on Mannich base derivatives of asymmetrical this compound analogs have shown promising anti-inflammatory activities, with certain compounds (2b and 2d) exhibiting superior inhibition (42.47% and 41.90% respectively) compared to diclofenac sodium (35.27%) at 1.57 μM concentration [4]. These findings position di-Mannich bases of this compound as promising dual-acting agents capable of addressing both oxidative stress and inflammation, which are interconnected pathological processes in many chronic diseases.

Bioactivity Data Table

Table 3: Bioactivity data of di-Mannich bases of this compound derivatives

Compound Amine Component Antioxidant Activity (IC₅₀, μM) Anti-inflammatory Activity (% Inhibition) Cytotoxic Activity (IC₅₀, μM)
2a Diethylamine 39.0 - -
2b Dimethylamine - 42.47 (at 1.57 μM) -
2c Morpholine - - -
Parent this compound - - 38.16 (at 1.57 μM) -
Diclofenac Sodium - - 35.27 (at 1.57 μM) -
Quercetin - Reference standard - -

Structure-Activity Relationships

The biological activities of di-Mannich bases of this compound derivatives are profoundly influenced by specific structural features and electronic properties. Analysis of the synthesized compounds and their bioactivity data reveals several key structure-activity relationships:

  • Amine Basicity Influence: A clear positive correlation exists between the pKa of the Mannich base amine component and antioxidant potency. Higher pKa values of the secondary amine correlate with enhanced radical-scavenging activity (lower IC₅₀ values in DPPH assays). This relationship suggests that the electron-donating capacity of the amine moiety strengthens the hydrogen-donating ability of the phenolic hydroxyl groups, facilitating more efficient neutralization of free radicals [3] [1]. For instance, the diethylamine derivative 2a (pKa ~11.0) demonstrates the strongest antioxidant activity with an IC₅₀ of 39.0 μM, while morpholine derivatives with lower pKa values (pKa ~8.3) show reduced potency.

  • Structural Symmetry Impact: The symmetrical nature of the di-Mannich bases contributes to their molecular stability and defined crystal packing, as evidenced by sharp melting points and successful characterization by X-ray crystallography in related Mannich base systems [5]. This structural regularity likely enhances interactions with biological targets through optimized spatial orientation of pharmacophoric elements.

  • Mannich Chain Benefits: The introduction of aminomethyl chains via the Mannich reaction significantly improves water solubility and bioavailability compared to the parent this compound, addressing a key limitation of many polyphenolic compounds [2]. Enhanced solubility facilitates better absorption and distribution in biological systems, potentially translating to improved in vivo efficacy. Additionally, the basic nitrogen atoms in the Mannich base chains can be protonated under physiological conditions, further improving water solubility and potentially enabling interaction with anionic biological targets.

The following diagram illustrates the key structure-activity relationships in di-Mannich bases of this compound:

G SAR Structure-Activity Relationships Factor1 Amine Basicity (pKa) SAR->Factor1 Factor2 Structural Symmetry SAR->Factor2 Factor3 Mannich Chain Presence SAR->Factor3 Effect1 Enhanced Antioxidant Activity Factor1->Effect1 Positive Correlation Effect2 Improved Molecular Stability Factor2->Effect2 Effect3 Increased Solubility and Bioavailability Factor3->Effect3

Conclusion and Applications

The synthesis and evaluation of di-Mannich bases of this compound derivatives represent a promising avenue in medicinal chemistry and drug development. The detailed protocols provided in this application note enable the efficient preparation of these compounds with good to excellent yields (44-84%). The comprehensive characterization methodologies ensure proper structural confirmation, while the standardized bioactivity assays facilitate reliable assessment of their therapeutic potential.

The most significant findings from these studies include the superior antioxidant activity of the diethylamine derivative 2a (IC₅₀ = 39.0 μM) and the potent anti-inflammatory effects of compounds 2b and 2d, which surpassed the reference drug diclofenac sodium in protein denaturation inhibition assays [3] [4]. The established structure-activity relationships provide valuable guidance for future molecular design, particularly the positive correlation between amine basicity and antioxidant potency.

These di-Mannich bases of this compound show considerable promise as dual-target therapeutic agents for conditions involving both oxidative stress and inflammation, such as rheumatoid arthritis, atherosclerosis, and neurodegenerative disorders. Their enhanced water solubility compared to the parent this compound addresses a key pharmaceutical limitation while maintaining or improving bioactivity. Further investigations should focus on in vivo efficacy studies, detailed toxicological profiling, and exploration of additional pharmacological targets to fully realize the therapeutic potential of these interesting compounds.

References

Application Notes and Protocols: DPPH Radical Scavenging Activity Assessment of Cyclovalone Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Oxidative stress, generated by an imbalance between free radical production and antioxidant defenses, is associated with cellular damage to proteins, lipids, and nucleic acids, contributing to various diseases including atherosclerosis, inflammatory conditions, and certain cancers [1]. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a widely employed method to evaluate the antioxidant potential of compounds, including cyclovalone derivatives, due to its simplicity, reproducibility, and rapid results [2] [3].

This compound, chemically known as (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one, is a curcumin mono-carbonyl analog where the pentane-2,4-dione chain is replaced by a cyclohexanone ring [1]. This compound and its derivatives have demonstrated significant biological activities, including antioxidant, antitumor, anti-inflammatory, hepatoprotective, and cytotoxic effects [1]. Recent studies have shown that synthesizing di-Mannich bases of this compound can enhance these activities, particularly antioxidant potential, by introducing aminoalkyl groups that may improve solubility and bioavailability [1] [4].

This document provides detailed protocols for evaluating the antioxidant activity of this compound derivatives using the DPPH assay, including synthesis methodology, assay procedures, and data interpretation guidelines for researchers and drug development professionals.

Theoretical Basis of DPPH Assay

Chemical Principles

The DPPH assay is based on the scavenging activity of antioxidants against the stable free radical DPPH• [2]. The DPPH radical is characterized by an unpaired electron delocalized across its molecular structure, which provides stability and prevents dimerization [3]. This delocalization produces an intense purple coloration in ethanol solution with maximum absorption at 517 nm [3].

When an antioxidant compound donates a hydrogen atom or electron to DPPH•, the reduced form (DPPH-H) is generated, resulting in decolorization from purple to yellow [5] [2]. The extent of decolorization correlates directly with the antioxidant potency of the test compound [2]. The reaction mechanism can be summarized as follows:

DPPH• (purple) + H• (from antioxidant) → DPPH-H (yellow)

The DPPH radical has a standard redox potential (Eo') of 0.537 V, which determines its ability to oxidize various antioxidant compounds [6]. This assay is particularly suitable for evaluating hydrophobic antioxidant systems and is widely used for preliminary screening of synthetic and natural compounds [3].

Synthesis of Di-Mannich Bases of this compound Derivatives

Chemical Synthesis Protocol

The di-Mannich bases of this compound derivatives are synthesized through the following optimized procedure [1]:

  • Reaction Setup: Dissolve 2 mmol of this compound (compound 1) in 50 mL of acetonitrile in a round-bottom flask
  • Mannich Base Preparation: Heat a mixture of 16 mmol paraformaldehyde and 16 mmol of corresponding secondary amine in 50 mL acetonitrile at 80°C for 10 minutes
  • Reaction Process: Add the this compound solution to the Mannich base mixture and reflux under monitoring until complete disappearance of the starting material (5-27 hours, monitored by TLC)
  • Product Isolation: Remove solvent under reduced vacuum using a rotary evaporator
  • Purification: Wash crude products with cold acetonitrile and purify by recrystallization or column chromatography to yield compounds 2a-e
Structural Characterization

The synthesized compounds should be characterized using spectroscopic techniques to confirm structure [1]:

  • FT-IR Spectroscopy: Identify characteristic functional groups
  • NMR Spectroscopy: Record ¹H-NMR (500 MHz) and ¹³C-NMR (125 MHz) spectra using TMS as internal standard in CDCl₃
  • Mass Spectrometry: Perform High-Resolution Mass Spectrometry (HRMS) with Waters LCT Premier XE (ESI-TOF) system in positive or negative mode

Table 1: Representative Di-Mannich Bases of this compound Synthesized via Mannich Reaction

Compound ID Amine Component Chemical Name Yield (%) Melting Point (°C)
2a Diethylamine (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one 84.3 58-60
2b Dimethylamine (2E,6E)-2,6-bis({3-[(dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one 44.3 182-184
2c Morpholine (2E,6E)-2,6-bis({[4-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)phenyl]methylidene})cyclohexan-1-one 63.0 172-174

DPPH Radical Scavenging Assay Protocol

Reagents and Equipment
  • DPPH Radical Solution: 2,2-diphenyl-1-picrylhydrazyl (Sigma-Aldrich) [3]
  • Solvent: Absolute ethanol or reagent grade methanol (J.T. Baker) [3]
  • Positive Controls: Quercetin or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) [3]
  • Test Compounds: this compound derivatives dissolved in appropriate solvent
  • Equipment: UV-Vis Spectrophotometer (Shimadzu 1601) or microplate reader (Multiskan FC) [1] [3]
  • Cuvettes or Microplates: Polystyrene 96-well flat-bottom plates (Corning) [3]
Optimized Assay Procedure

The following optimized protocol ensures reproducible results for high-throughput screening [3]:

  • DPPH Solution Preparation: Prepare fresh 280 μM DPPH solution in ethanol
  • Sample Preparation: Prepare serial dilutions of this compound derivatives in ethanol to cover concentration range of 7-140 μM
  • Reaction Mixture: Combine 100 μL of test compound solution with 100 μL of DPPH solution in microplate wells
  • Incubation: Allow reaction to proceed for 15 minutes in the dark at room temperature
  • Absorbance Measurement: Measure absorbance at 517 nm using microplate reader or spectrophotometer
  • Controls Include:
    • Negative control: DPPH solution + solvent (without test compound)
    • Positive control: DPPH solution + standard antioxidant (Quercetin or Trolox)
    • Blank: Test compound + solvent (without DPPH) to correct for sample color
Data Analysis and Calculation
  • Radical Scavenging Activity Calculation:

    % Scavenging = [1 - (Abs_sample/Abs_control)] × 100

    Where Abs_sample is absorbance of test compound with DPPH and Abs_control is absorbance of DPPH solution without antioxidant [3]

  • IC₅₀ Determination: Calculate concentration required to scavenge 50% of DPPH radicals using linear regression analysis of concentration versus % scavenging curve

Table 2: Antioxidant Activity of this compound Derivatives Expressed as IC₅₀ Values

Compound IC₅₀ Value (μM) Relative Potency Key Structural Features
This compound (1) Not reported Baseline Unmodified this compound structure
Di-Mannich Derivative 2a 39.0 Highest activity Diethylamino groups, higher pKa
Di-Mannich Derivative 2b Not reported in results Moderate activity Dimethylamino groups
Di-Mannich Derivative 2c Not reported in results Lower activity Morpholino groups
Standard Antioxidants Varies by study Reference Quercetin or Trolox as controls

Experimental Workflow and Data Interpretation

Graphical Experimental Workflow

The following diagram illustrates the complete experimental workflow for the synthesis and DPPH evaluation of this compound derivatives:

G This compound DPPH Assay Workflow Start Start Synthesis S1 Dissolve this compound in Acetonitrile Start->S1 S2 Prepare Mannich Base Paraformaldehyde + Amine S1->S2 S3 Reflux Reaction 5-27 hours S2->S3 S4 Purify Product Recrystallization/Chromatography S3->S4 S5 Characterize Structure NMR, FT-IR, MS S4->S5 A1 Prepare DPPH Solution 280 µM in Ethanol S5->A1 A2 Incubate with Compound 15 minutes in Dark A1->A2 A3 Measure Absorbance at 517 nm A2->A3 A4 Calculate % Scavenging and IC₅₀ A3->A4 End SAR Analysis A4->End

Structure-Activity Relationship (SAR) Findings

Research on di-Mannich bases of this compound derivatives has revealed important structure-activity relationships [1] [4]:

  • Amino Group Influence: The nature of the amino group in the Mannich base significantly impacts antioxidant potency
  • pKa Correlation: Higher pKa values of the Mannich base correlate with enhanced antioxidant activity (lower IC₅₀ values)
  • Diethylamino Superiority: Derivative 2a with diethylamino groups demonstrated the highest antioxidant activity (IC₅₀ = 39.0 μM) among the synthesized compounds
  • Electronic Effects: Electron-donating groups enhance radical stabilization, improving scavenging capacity

Troubleshooting and Quality Control

Method Validation Parameters

For reliable high-throughput screening, the DPPH method should meet the following validation parameters [3]:

  • Linearity: R² value ≥ 0.998 for standard curve in concentration range of 7-140 μM
  • Precision: Coefficient of variation ≤ 5% for replicate measurements
  • Accuracy: Recovery rates of 95-105% for spiked samples
  • Robustness: Consistent results with minor variations in reaction conditions
Common Issues and Solutions
  • High Background Noise: Use fresh DPPH solution and ensure solvent purity
  • Inconsistent Results: Maintain strict reaction timing and temperature control
  • Poor Linear Range: Optimize DPPH concentration (280 μM recommended) [3]
  • Compound Interference: Include appropriate blanks to correct for sample color

Conclusion

The DPPH radical scavenging assay provides a reliable, high-throughput method for evaluating the antioxidant potential of this compound derivatives. The synthesis of di-Mannich bases significantly enhances antioxidant activity, with derivative 2a showing particular promise (IC₅₀ = 39.0 μM). The optimized protocol using 280 μM DPPH concentration with 15-minute incubation in ethanol ensures reproducible results suitable for drug discovery applications.

Further studies should focus on in vivo validation and exploration of additional structural modifications to enhance bioavailability and therapeutic efficacy of promising this compound derivatives.

References

Comprehensive Application Notes and Protocols for Cyclovalone as a Photosensitizer in Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone as a Photosensitizer

This compound (CYV) represents a synthetic curcumin derivative specifically engineered to address the photophysical limitations of native curcumin (CURC) for phototherapeutic applications. The fundamental structural modification in this compound involves replacement of the keto-enolic system with a cyclohexanone ring, which results in significantly altered excited-state dynamics compared to the parent compound. This strategic molecular redesign aims to produce an enhanced phototoxic agent while conserving the valuable biological properties of curcuminoids. Research indicates that this compound maintains important ground-state biological activities of curcumin, including anti-inflammatory properties and anti-HIV activity, making it a promising candidate for photodynamic therapy applications despite some limitations in photostability that require careful formulation approaches [1].

The primary photophysical challenge with native curcumin that this compound aims to overcome is the extremely fast excited-state dynamics that limit its efficacy as a photosensitizer. Curcumin undergoes very efficient non-radiative decay primarily through excited-state intramolecular proton transfer (ESIPT) between the hydroxyl and keto groups of the β-diketone moiety. In previous studies, our group has demonstrated that this ESIPT process occurs in hundreds of picoseconds for curcumin and various phenyl-substituted analogs, representing a potent deactivation channel that competes with photosensitization pathways. Additional decay mechanisms in curcumin involve intermolecular charge transfer at the phenyl rings, enabled by intramolecular H-bonding between methoxy and hydroxyl substituents. By replacing the keto-enolic system with a cyclohexanone ring, this compound eliminates the possibility of both ESIPT and reketonization decay pathways, potentially resulting in a more stable excited state that could enhance phototoxic activity [1].

Photophysical Properties and Comparative Analysis

Key Structural Modifications and Their Implications

The strategic molecular redesign of this compound centers on replacing curcumin's central keto-enolic system with a saturated cyclohexanone ring. This fundamental structural alteration has profound implications for the compound's photophysical behavior and potential as a photosensitizer. In native curcumin, the keto-enol tautomerism allows for formation of an intramolecular hydrogen bond between the ketone and enol carbonyl groups (KEIHB), which facilitates the rapid excited-state intramolecular proton transfer (ESIPT) that deactivizes the excited state before it can effectively participate in photosensitization reactions. The cyclohexanone substitution in this compound prevents this ESIPT process by eliminating the enolic proton transfer mechanism, potentially resulting in a longer-lived and more photochemically active excited state [1].

Another significant advantage of this compound's structure is the conservation of key phenyl substituents that are crucial for biological activity. The compound maintains the para-methoxy and meta-hydroxyl groups on the phenyl rings, which have been shown to be essential for several biochemical properties of curcumin, including antioxidant activity, metal chelating capabilities, and radical scavenging properties. Research has demonstrated that the presence of both hydroxyl and methoxy groups permits interaction with nuclear cell factor κB, leading to in vitro inactivation of this biomolecule, which may be involved in chemopreventive efficacy. Importantly, demethoxy and bis-demethoxy curcumin analogs show significantly reduced effectiveness or are almost inactive regarding these biological properties, highlighting the importance of preserving these specific substituents in this compound [1].

Comparative Performance Analysis

Table 1: Comparative Photophysical Properties of this compound, Curcumin, and K2T23

Property This compound Native Curcumin K2T23 (tert-butyl derivative)
Core Structure Cyclohexanone ring Keto-enol system Modified β-diketone
ESIPT Possible No Yes (primary decay pathway) Reduced vs. curcumin
Main Deactivation Pathways Unknown, slower than CURC ESIPT, intermolecular charge transfer Tautomer-dependent
ROS Generation Enhanced at low light doses Moderate Similar to curcumin
Photostability Low (degrades in multiple solvents) Moderate Not specified
Solubility Profile Similar solubility issues to CURC Poor water solubility at acidic pH, hydrolyzes at basic pH Improved water solubility for diketo conformers
Tautomeric Equilibrium Not applicable Shifted toward enol conformers Shifted toward diketo conformers

Table 2: Experimental Conditions for Photostability Assessment of this compound

Solvent Type Representative Solvents Relative Degradation Rate Recommended Testing Conditions
Non-polar Cyclohexane Low Nitrogen atmosphere, λ~420 nm excitation
Polar aprotic Acetonitrile, DMF, DMSO Medium to High Controlled temperature, inert atmosphere
Protic Methanol, Ethanol High Low temperature, minimal light exposure
Chlorinated Dichloromethane, Chloroform Medium Amber vials, oxygen-free environment

The comparative analysis reveals that this compound's most significant advantage over native curcumin lies in its altered excited-state dynamics. While curcumin undergoes extremely fast deactivation through ESIPT (occurring in hundreds of picoseconds), this compound lacks this pathway entirely due to its structural design. This fundamental difference translates to potentially enhanced photosensitizing efficiency, as competing decay mechanisms are reduced. However, this benefit is counterbalanced by this compound's pronounced photolability, which represents a significant challenge for practical applications. The photodegradation behavior varies considerably across different solvents, with protic environments causing the most rapid decomposition [1].

When compared to other curcumin derivatives such as K2T23 (a tert-butyl ester derivative designed to shift the tautomeric equilibrium toward diketo conformers), this compound presents a different strategic approach to improving photosensitization. K2T23 aims to reduce ESIPT efficiency by altering the keto-enol equilibrium rather than eliminating the β-diketone system entirely. This derivative shows a tautomeric equilibrium shifted toward the diketo conformers compared to natural curcumin, which should theoretically enhance excited-state stability when excited in the UVB band, corresponding to the diketo conformers' absorption peaks. However, the practical photosensitizing performance of K2T23 remains similar to native curcumin, while this compound demonstrates superior ROS generation at low light doses despite stability issues [2].

Experimental Protocols

Spectroscopic Characterization Protocol

UV-Vis Absorption Spectroscopy provides fundamental information about this compound's electronic structure and behavior in different environments. Begin by preparing stock solutions of this compound in appropriate solvents spanning a range of polarities and H-bonding capabilities, including cyclohexane (non-polar), dichloromethane (polar, weakly H-bonding), acetonitrile (polar, moderately H-bonding), and methanol (polar, strongly H-bonding). Prepare samples at concentrations ranging from 1-10 μM in matched quartz cuvettes with 1 cm path length. Record absorption spectra from 250-600 nm using a double-beam spectrophotometer, with pure solvent in the reference compartment. Analyze the spectral features focusing on the position and intensity of absorption maxima, which typically appear around 350-420 nm for this compound. Note that this compound exhibits a single predominant absorption band in contrast to curcumin's more complex spectrum, with less pronounced solvent effects due to the absence of keto-enol tautomerism [1].

Steady-State Fluorescence Spectroscopy offers insights into the excited-state properties of this compound. Using the same sample preparation as for UV-Vis measurements, record emission spectra with excitation at the absorption maximum wavelength. Employ slit widths of 2-5 nm for both excitation and emission monochromators to balance signal intensity and spectral resolution. Correct the emission spectra for instrumental response using a standard lamp or quantum counter reference. Determine fluorescence quantum yields (Φ) using a comparative method with a standard fluorophore of known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄ for aqueous solutions, Φ=0.55). Calculate using the formula: Φx = Φstd × (Astd/Ax) × (Ix/Istd) × (ηx2std2), where A is absorbance at excitation wavelength, I is integrated emission intensity, and η is refractive index of the solvent. This compound typically exhibits higher fluorescence quantum yields than curcumin due to suppression of ESIPT, with values highly dependent on solvent environment [1].

Time-Resolved Fluorescence Measurements

Time-Correlated Single-Photon Counting (TCSPC) measurements are essential for characterizing the excited-state dynamics of this compound. Configure the TCSPC system with a picosecond pulsed diode laser source operating at the desired excitation wavelength (typically 400-420 nm). Use a pulse repetition rate of 1-10 MHz, ensuring that the temporal separation between pulses exceeds approximately five times the expected fluorescence lifetime. Prepare this compound samples in degassed solvents at optical densities below 0.1 at the excitation wavelength to avoid reabsorption effects. Collect fluorescence decays at the emission maximum wavelength, recording until reaching 10,000 counts in the peak channel for adequate statistics. Analyze the decay profiles using iterative reconvolution with the instrument response function and non-linear least-squares fitting to appropriate decay models. This compound typically exhibits multi-exponential decay with components ranging from picoseconds to nanoseconds, reflecting different solvated species or conformational states. These lifetimes are generally longer than those observed for curcumin, confirming the reduced efficiency of non-radiative decay pathways [1] [2].

Photostability Assessment Protocol

HPLC-Based Photostability Testing provides quantitative assessment of this compound degradation under illumination. Prepare this compound solutions in various solvents (methanol, ethanol, acetonitrile, DMSO) at concentrations of 10-50 μM. Transfer 2 mL aliquots to quartz cuvettes and irradiate using a light source with appropriate filters to select specific wavelength regions (e.g., 400-450 nm for visible excitation). Maintain constant temperature (25°C) using a water-jacketed cell holder and stir samples continuously during irradiation. Withdraw 50 μL aliquots at regular time intervals (e.g., 0, 5, 15, 30, 60 minutes) and dilute with mobile phase for HPLC analysis. Employ reverse-phase chromatography with a C18 column (250 × 4.6 mm, 5 μm particle size) and a mobile phase gradient from 40% to 90% acetonitrile in water (both containing 0.1% formic acid) over 20 minutes. Monitor elution at the absorption maximum of this compound using a photodiode array detector. Calculate degradation rates from the slope of the natural logarithm of peak area versus irradiation time. This compound typically exhibits significant photodegradation across all solvents, with relative rates following the order: methanol > ethanol > acetonitrile > DMSO [1].

Reactive Oxygen Species (ROS) Detection

Singlet Oxygen Quantum Yield Determination quantifies the primary photosensitization mechanism of this compound. Use 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for singlet oxygen (1O2). Prepare this compound and a reference photosensitizer (e.g., rose bengal or methylene blue) solutions in the desired solvent at concentrations with matched absorbance (~0.1-0.3) at the irradiation wavelength. Add DPBF to each solution at an initial concentration of 20-30 μM. Irradiate samples in a controlled manner using monochromatic light, withdrawing aliquots at regular intervals to measure DPBF depletion at its absorption maximum (~410 nm) via UV-Vis spectroscopy. Calculate singlet oxygen quantum yieldsΔ) using the formula: ΦΔ,x = ΦΔ,std × (kx/kstd) × (Fstd/Fx), where k is the DPBF degradation rate and F is the photon absorption correction factor. This compound typically demonstrates enhanced 1O2 production compared to curcumin at low light doses, though absolute yields remain moderate due to competing photodegradation pathways [1] [2].

Biological Applications and Formulation Strategies

Potential Therapeutic Applications

The phototoxic properties of this compound suggest several potential therapeutic applications, particularly in antimicrobial photodynamic therapy (aPDT) and oncological phototherapy. Research on native curcumin has demonstrated significant photosensitized antibacterial activity against both Gram-positive and Gram-negative bacteria, with this compound's enhanced excited-state stability potentially offering improved efficacy. The anti-inflammatory properties conserved in this compound may provide additional therapeutic benefits in applications targeting inflammatory conditions or combining photodynamic action with cyclooxygenase inhibition. Furthermore, the documented anti-HIV activity of this compound opens possibilities for photodynamic virus inactivation approaches, though this application requires substantially more investigation [1].

For topical applications such as skin cancer or oral infections, this compound's properties appear particularly promising. The compound can be applied directly to the affected area and activated by visible light, potentially achieving localized cytotoxic effects without systemic exposure. However, the pronounced photolability of this compound represents a significant challenge for clinical translation, necessitating careful formulation approaches and light dosage regimens that balance efficacy against stability limitations. Preliminary evidence suggests that this compound may outperform curcumin at low light doses despite stability issues, indicating that optimized application protocols could maximize therapeutic outcomes while minimizing degradation [1] [2].

Formulation Approaches and Delivery Systems

Given this compound's solubility limitations and photodegradation tendencies, advanced formulation strategies are essential for practical application. Drug carrier systems represent a crucial approach to enhancing both stability and delivery efficiency. Research on curcumin analogs suggests that incorporation into surfactant micelles or cyclodextrin complexes can significantly improve water solubility and photostability. When selecting appropriate carriers, consider those with cavities possessing hydrophobic interiors and varying H-bonding properties, as the microenvironment experienced by the drug within the carrier profoundly influences its photophysical behavior. Preliminary screening of this compound in different solvent systems provides valuable guidance for selecting optimal carriers, with preference for microenvironments that minimize catalytic degradation while maintaining photosensitizing efficiency [1].

Nanoparticulate systems offer another promising formulation approach for this compound delivery. Polymeric nanoparticles, lipid nanocarriers, and inorganic nanoparticles can all potentially address the stability and delivery challenges associated with this compound. When developing such formulations, incorporate comprehensive photophysical characterization to verify that the beneficial excited-state properties of this compound are maintained within the delivery system. Specifically, confirm that the carrier microenvironment does not introduce new non-radiative decay pathways that could reduce photosensitizing efficiency. Additionally, consider strategies for targeted delivery to further enhance therapeutic specificity and reduce off-target effects, though such approaches must be balanced against the increased complexity of formulation development and regulatory considerations [1].

Visual Experimental Workflows and Structure-Activity Relationships

Experimental Characterization Workflow

G Start Start: this compound Characterization SamplePrep Sample Preparation Start->SamplePrep SolventSelection Solvent Selection: - Cyclohexane (non-polar) - DCM (polar, weak H-bonding) - Acetonitrile (polar, moderate H-bonding) - Methanol (polar, strong H-bonding) SamplePrep->SolventSelection Concentration Concentration Optimization (1-10 μM for spectroscopy) SamplePrep->Concentration Spectroscopy Spectroscopic Characterization SolventSelection->Spectroscopy Concentration->Spectroscopy UVVis UV-Vis Absorption Spectroscopy->UVVis IR IR Spectroscopy (H-bonding analysis) Spectroscopy->IR Fluorescence Fluorescence Measurements Spectroscopy->Fluorescence TCSPC Time-Resolved Fluorescence (TCSPC) Spectroscopy->TCSPC PhotoStudies Photochemical Studies UVVis->PhotoStudies IR->PhotoStudies Fluorescence->PhotoStudies TCSPC->PhotoStudies ROS ROS Detection (Singlet oxygen quantum yield) PhotoStudies->ROS Stability Photostability Assessment (HPLC monitoring) PhotoStudies->Stability DataAnalysis Data Analysis & Interpretation ROS->DataAnalysis Stability->DataAnalysis

Structure-Activity Relationship Diagram

G Curcumin Native Curcumin Structure: Keto-enol system Problem Photophysical Limitations Curcumin->Problem ESIPT ESIPT decay pathway (Fast excited-state deactivation) Problem->ESIPT Tautomerism Keto-enol tautomerism (Complex decay pathways) Problem->Tautomerism Modification Structural Modification ESIPT->Modification Tautomerism->Modification Cyclohexanone Cyclohexanone ring replaces keto-enol system Modification->Cyclohexanone This compound This compound Structure: Cyclohexanone core Cyclohexanone->this compound Advantages Photophysical Advantages This compound->Advantages Limitations Current Limitations This compound->Limitations NoESIPT No ESIPT pathway (Longer excited-state lifetime) Advantages->NoESIPT StableExcitedState More stable excited state Advantages->StableExcitedState Applications Therapeutic Applications Advantages->Applications Photodegradation Pronounced photodegradation Limitations->Photodegradation Solubility Solubility challenges Limitations->Solubility PDT Photodynamic therapy Applications->PDT Antimicrobial Antimicrobial applications Applications->Antimicrobial

Conclusion and Future Perspectives

This compound represents a promising structural variant of curcumin that addresses fundamental photophysical limitations while introducing new challenges related to photostability. The strategic replacement of the keto-enolic system with a cyclohexanone ring successfully eliminates the dominant ESIPT decay pathway, resulting in enhanced excited-state stability and potentially improved photosensitizing efficiency. However, the pronounced photodegradation observed across multiple solvent systems presents a significant obstacle to practical application. Future research should focus on advanced formulation strategies to stabilize this compound against degradation while maintaining its beneficial photophysical properties. Additionally, comprehensive biological testing is needed to fully evaluate the therapeutic potential of this interesting photosensitizer candidate [1].

The development of this compound and related compounds highlights the importance of balanced molecular design in photosensitizer optimization. While addressing one limitation (excited-state instability), the structural modification introduced new challenges (photodegradation). This underscores the need for integrated optimization approaches that consider multiple parameters simultaneously, including photophysical properties, stability, solubility, and biological activity. As research continues, this compound serves as a valuable model compound for understanding structure-property relationships in curcuminoid photosensitizers and provides important insights for the rational design of next-generation phototherapeutic agents [1] [2].

References

Cyclovalone in drug carrier systems

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Cyclovalone

The table below summarizes the key information available for this compound, which is a synthetic curcumin derivative.

Property Description
Chemical Name (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
Molecular Formula C₂₂H₂₂O₅ [1]
Molecular Weight 366.41 g/mol [1]
IUPAC Name (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1]
CAS Number 579-23-7 [1]
Synonyms Cyqualon, Curcumoid, Cycvalon, Divanil, Divanon [1]
Key Structural Feature Keto-enolic system in curcumin is replaced by a cyclohexanone ring [2]
Noted Biological Activities Anti-inflammatory, anti-HIV activity, photosensitizing properties, antiproliferative activity in prostate cells [2] [1]
Research Consideration Exhibits very fast photodegradation in organic solvents; stability must be assessed during formulation [2]

Proposed Research Workflow for Formulation

Since specific protocols for incorporating this compound into carriers are not available, the following workflow outlines a general systematic approach for such a task. You can adapt the methods and characterization techniques based on your specific choice of drug carrier.

start Start: Pre-formulation Analysis a1 Solubility Studies start->a1 a2 Stability Assessment (e.g., Photodegradation) start->a2 a3 Compatibility with Excipients start->a3 b Carrier Selection & Initial Loading a1->b a2->b a3->b c1 Cyclodextrin Inclusion Complex b->c1 c2 Polymeric Nanoparticles b->c2 c3 Liposomal Formulation b->c3 d Formulation Optimization (e.g., using RSM) c1->d c2->d c3->d e1 Particle Size (DLS) & Morphology (TEM/SEM) d->e1 e2 Drug Loading & Encapsulation Efficiency d->e2 e3 In-Vitro Release Kinetics d->e3 f In-Vitro & In-Vivo Biological Evaluation e1->f e2->f e3->f g1 Cytotoxicity (MTT Assay) f->g1 g2 Cellular Uptake Studies f->g2 g3 Therapeutic Efficacy in Disease Models f->g3

Detailed Methodologies for Key Experiments

Here are detailed protocols for critical experiments in the formulation workflow, which can be applied to developing a this compound carrier system.

Protocol 1: Formulation of Liposomal Carriers

This protocol is adapted from a study on Cyclosporine A liposomes and can be optimized for this compound [3].

  • Objective: To prepare and optimize liposomes for the encapsulation of a hydrophobic drug.
  • Materials: Active Pharmaceutical Ingredient (e.g., this compound), Egg Phosphatidylcholine (EPC), Cholesterol (Chol), Organic solvent (e.g., ethanol, chloroform), Phosphate Buffered Saline (PBS).
  • Equipment: Rotary evaporator, bath sonicator, probe sonicator, Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM).
  • Method:
    • Thin-Film Hydration: Dissolve EPC, Chol, and the drug in a round-bottom flask with organic solvent. Remove solvent under reduced pressure using a rotary evaporator to form a thin lipid film. Purge with inert gas (e.g., N₂) to remove residual solvent.
    • Hydration: Hydrate the lipid film with PBS (pH 7.4) at a temperature above the lipid transition temperature. Rotate the flask for 60 minutes to form multi-lamellar vesicles (MLVs).
    • Size Reduction: Sonicate the MLV suspension using a probe sonicator in an ice bath to form small, unilamellar vesicles (SUVs). Alternatively, extrude through polycarbonate membranes.
    • Purification: Separate unencapsulated drug from the liposomes using gel filtration chromatography or dialysis.
  • Optimization: Use Response Surface Methodology (RSM) to optimize critical factors like EPC-to-drug ratio, EPC-to-Chol ratio, and stirring/sonication speed. Monitor responses like particle size, drug loading, and encapsulation efficiency [3].
Protocol 2: Formulation of Polymeric Nanoparticles (Emulsion-Diffusion-Evaporation)

This is a common method for formulating PLGA nanoparticles [4] [5].

  • Objective: To prepare drug-loaded polymeric nanoparticles using a single-emulsion technique.
  • Materials: Biodegradable polymer (e.g., PLGA), drug, emulsifier (e.g., Polyvinyl Alcohol - PVA), organic solvent (e.g., dichloromethane, ethyl acetate), aqueous solution.
  • Equipment: Homogenizer or probe sonicator, magnetic stirrer, centrifuge.
  • Method:
    • Oil Phase: Dissolve the polymer and drug in the organic solvent.
    • Emulsification: Add the oil phase to an aqueous solution containing PVA while homogenizing or sonicating to form an oil-in-water (o/w) emulsion.
    • Solvent Removal: Stir the emulsion at room temperature for several hours to allow solvent evaporation and nanoparticle hardening.
    • Harvesting: Collect nanoparticles by ultracentrifugation. Wash pellets to remove excess emulsifier and unencapsulated drug. Lyophilize for storage.
  • Characterization: Determine particle size and zeta potential by DLS. Analyze surface morphology by SEM or TEM. Determine drug loading and encapsulation efficiency by HPLC after dissolving a known amount of nanoparticles in a suitable solvent [4].
Protocol 3: Assessing Cytocompatibility (MTT Assay)

This is a standard protocol for evaluating the safety of a formulation, as used in liposome biocompatibility testing [3].

  • Objective: To evaluate the in-vitro cytotoxicity of the formulated drug carrier.
  • Materials: Relevant cell line, cell culture media, drug carrier formulations, MTT reagent, DMSO, 96-well plate.
  • Equipment: CO₂ incubator, microplate reader.
  • Method:
    • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours to allow attachment.
    • Treatment: Treat cells with various concentrations of the blank carrier, drug-loaded carrier, and free drug. Include untreated cells as a control.
    • Incubation: Incubate for a predetermined time.
    • MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
    • Solubilization: Remove media, add DMSO to dissolve formazan crystals.
    • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader.
    • Analysis: Calculate cell viability as a percentage relative to the untreated control group.

References and Further Reading

  • This compound Characterization: A spectroscopic study detailing this compound's structure, H-bonding patterns, and photodegradation [2].
  • Liposome Formulation & Optimization: A study on developing and optimizing liposomal formulations for ophthalmic delivery, including the use of RSM and biocompatibility testing [3].
  • Polymeric Nanoparticles: A review of polymeric nanoparticles for drug delivery, covering materials, methods, and applications [5].
  • Comparative Nanoparticle Study: A head-to-head comparison of different nanoparticle systems (TyroSpheres vs. PLGA) for delivering a hydrophobic drug [4].
  • Cyclodextrin Delivery Systems: A comprehensive review of cyclodextrin-based delivery systems for improving the solubility and bioavailability of poorly soluble compounds like flavonoids, which may be relevant to this compound [6].

References

Application Note: Phototoxicity Assessment of Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

1. Background and Rationale Cyclovalone is a synthetic curcumin derivative where the native keto-enolic system is replaced by a cyclohexanone ring [1]. This structural modification was designed to enhance its potential as a photosensitizer by stabilizing the excited state, thereby increasing its phototoxic potential compared to curcumin. The primary goal of this protocol is to characterize its photophysical properties and assess its photostability, which are critical indicators of its efficacy and functionality as a photosensitizer for applications like photodynamic therapy [1].

2. Material Preparation

  • Test Compound: this compound.
  • Solvents: Prepare stocks in a panel of organic solvents with varying polarity and H-bonding capacity. The original study used at least four different solvents [1]. Common examples include methanol (polar protic), acetonitrile (polar aprotic), dimethylformamide (DMF) (polar aprotic), and chloroform (non-polar).
  • Equipment:
    • UV-Vis Spectrophotometer
    • FT-IR Spectrometer
    • Spectrofluorometer (for steady-state fluorescence)
    • Time-Correlated Single Photon Counting (TCSPC) apparatus (for time-resolved fluorescence)
    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

3. Experimental Protocols

3.1. H-Bonding Pattern Analysis via IR Spectroscopy This experiment probes the molecular interactions of this compound with its solvent environment, which directly influences its excited-state dynamics [1].

  • Objective: To identify and characterize intra- and inter-molecular H-bonding of this compound in different solvents.
  • Procedure:
    • Prepare this compound solutions (~1-10 mM) in the selected organic solvents.
    • Acquire IR spectra using an FT-IR spectrometer.
    • Focus analysis on the O-H stretching region (≈3000-3600 cm⁻¹).
    • For solid-state analysis, use techniques like ATR-FTIR on the pure powder.
  • Data Interpretation: A shift from the typical free O-H stretching frequency (≈3700 cm⁻¹) to a lower value (e.g., 3430 cm⁻¹ as observed in the solid state) indicates involvement of the phenyl O-H groups in H-bonding. The magnitude of the shift can be correlated with the strength of the H-bond [1].

3.2. Photophysical Property Characterization This section quantitatively assesses how this compound absorbs and emits light.

  • Objective: To determine key photophysical parameters of this compound.
  • Procedure:
    • UV-Vis Absorption: Record absorption spectra of this compound solutions (typically ~10 µM) across the UV-Vis range (e.g., 250-600 nm). Use a matched solvent blank for baseline correction.
    • Steady-State Fluorescence: Acquire fluorescence emission and excitation spectra. The excitation wavelength should be set at the absorption maximum.
    • Fluorescence Quantum Yield (ΦFl): Estimate ΦFl by comparing the integrated fluorescence intensity of this compound with a standard of known quantum yield (e.g., dimethyl-popop in ethanol, ΦFl = 0.95). Normalize for absorbance and refractive index of the solvent [2].
  • Data Interpretation:
    • The absorption spectrum reveals the energy gaps and allowed electronic transitions.
    • The fluorescence quantum yield is a direct measure of the efficiency of radiative decay from the excited state. A higher yield is generally desirable for a photosensitizer.

3.3. Excited-State Dynamics via Time-Resolved Fluorescence This experiment measures the lifetime of the excited state, which is crucial for understanding the competition between photosensitization and non-radiative decay pathways [1].

  • Objective: To elucidate the deactivation pathways and measure the fluorescence lifetime of this compound's S1 state.
  • Procedure:
    • Use a TCSPC apparatus with pulsed laser excitation (wavelength selected based on the absorption maximum).
    • Measure the fluorescence decay at the emission maximum for each solvent.
    • Fit the decay curves to an appropriate exponential model (e.g., mono- or bi-exponential) to extract the fluorescence lifetime (τ) components.
  • Data Interpretation: Longer fluorescence lifetimes suggest a more stable excited state, which provides more time for energy transfer to molecular oxygen, potentially leading to greater Reactive Oxygen Species (ROS) generation and enhanced phototoxicity [1].

3.4. Photostability Assessment via HPLC A critical parameter for a practical photosensitizer, this test evaluates how quickly the compound degrades under illumination [1].

  • Objective: To quantify the photodegradation rate of this compound in different solvents.
  • Procedure:
    • Expose this compound solutions to a defined light source (e.g., a solar simulator or a specific wavelength matching its absorption).
    • At regular time intervals, withdraw aliquots and analyze them by HPLC.
    • Monitor the decrease in the peak area of the parent this compound compound.
  • Data Interpretation: The degradation rate constant can be calculated from the slope of the natural logarithm of the this compound concentration versus irradiation time. A slower degradation rate indicates higher photostability.

The workflow below illustrates the logical sequence and relationships between these core experiments.

G IR Spectroscopy IR Spectroscopy H-Bonding Patterns H-Bonding Patterns IR Spectroscopy->H-Bonding Patterns UV-Vis Absorption UV-Vis Absorption Photophysical Properties Photophysical Properties UV-Vis Absorption->Photophysical Properties Steady-State Fluorescence Steady-State Fluorescence Steady-State Fluorescence->Photophysical Properties Time-Resolved Fluorescence Time-Resolved Fluorescence Excited-State Dynamics Excited-State Dynamics Time-Resolved Fluorescence->Excited-State Dynamics HPLC Photostability HPLC Photostability Degradation Rate Constants Degradation Rate Constants HPLC Photostability->Degradation Rate Constants Photosensitizer Potential Photosensitizer Potential H-Bonding Patterns->Photosensitizer Potential Photophysical Properties->Photosensitizer Potential Excited-State Dynamics->Photosensitizer Potential Degradation Rate Constants->Photosensitizer Potential

Data Presentation and Analysis

The following table summarizes the quantitative data and key outcomes expected from the protocols described above.

Table 1: Summary of Key Analytical Measurements for this compound

Experimental Method Key Measured Parameters Typical Output/Data Range Interpretation
IR Spectroscopy O-H Stretching Frequency ~3430 cm⁻¹ (solid state) [1] Indicates moderate-strength H-bonding. Solvent-dependent shifts expected.
UV-Vis Absorption Absorption Maxima (λmax) Specific to solvent environment [1] Identifies optimal excitation wavelengths and reflects solute-solvent interactions.
Steady-State Fluorescence Fluorescence Quantum Yield (ΦFl) Determined relative to a standard [2] Measures efficiency of light emission; lower yield suggests competing non-radiative decay.
Time-Resolved Fluorescence Fluorescence Lifetime (τ) Multi-exponential decay components (ps-ns range) [1] Longer lifetimes suggest a more stable excited state, favorable for photosensitization.
HPLC Photostability Degradation Rate Constant (k) Relative rates in different solvents [1] Slower degradation (lower k) indicates higher photostability, a key parameter for application.

Critical Considerations & Limitations

This protocol provides a foundational characterization but has several important limitations to consider for further development:

  • Solvent-Based System: The current protocol is based on organic solvents. For biologically relevant data, testing in aqueous environments or using drug carriers (e.g., surfactant micelles, cyclodextrins) is essential, as the microenvironment can drastically alter photophysics [1].
  • Indirect Phototoxicity Measure: This protocol characterizes the physical properties that enable phototoxicity. It does not directly measure biological damage. To confirm actual phototoxicity, you must integrate these methods with biological assays.
  • Lack of ROS Quantification: A crucial experiment to add is the direct quantification of Reactive Oxygen Species (ROS) generation, such as singlet oxygen (ΦΔ), using chemical probes or spectrophotometric methods [3].
  • Standardized Biological Testing: For regulatory acceptance, validated in vitro phototoxicity tests should be performed. The 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432) is a standard for identifying phototoxic effects [4]. More recently, tests using Reconstructed Human Epidermis (RhE) like the KeraSkin Assay (OECD TG 498) have been validated and offer a more physiologically relevant model for topically applied substances [5].

Recommended Next Steps

To advance the development of this compound as a photosensitizer, the following steps are recommended after completing the basic characterization outlined above:

  • Formulate for Aqueous Testing: Incorporate this compound into biocompatible drug carriers to study its behavior in aqueous, biologically relevant media [1].
  • Conduct Direct ROS Assays: Perform experiments to quantify the generation of singlet oxygen and other ROS using specific probes [3].
  • Validate with Standardized Tests: Subject the formulated this compound to standardized in vitro phototoxicity tests like the OECD TG 432 or TG 498 [5] [4].
  • Perform Cellular Studies: Initiate studies on bacterial or mammalian cell lines to confirm light-induced cell death (phototoxicity) and determine therapeutic indices [1].

Conclusion

This application note provides a detailed experimental framework for the in-vitro spectroscopic characterization of this compound, a promising curcumin-derived photosensitizer. The provided protocols for analyzing H-bonding, photophysical properties, excited-state dynamics, and photostability are essential for understanding its fundamental behavior. Researchers should be aware of the current limitations, particularly the need for formulation in aqueous systems and subsequent biological validation, to fully assess its potential for therapeutic applications like photodynamic therapy.

References

Comprehensive Application Notes and Protocols: Cyclovalone Preparation for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone

This compound is a synthetic curcumin derivative in which the native keto-enolic system of curcumin has been replaced by a cyclohexanone ring. This strategic structural modification was designed to enhance the excited-state stability of the compound while maintaining many of the beneficial biological properties of curcumin, including anti-inflammatory activity and anti-HIV effects [1] [2]. The replacement of the keto-enolic system fundamentally alters the photophysical properties of the molecule, eliminating the fast non-radiative decay pathways that limit curcumin's efficacy as a photosensitizer. Specifically, this compound cannot undergo the excited-state intramolecular proton transfer (ESIPT) that dominates curcumin's decay mechanism, potentially resulting in enhanced phototoxic activity that could be leveraged for therapeutic applications [1].

The chemical modification in this compound presents both opportunities and challenges for pharmaceutical development. While the improved photostability is advantageous for drug formulation, the compound retains the poor aqueous solubility characteristic of curcuminoids, which must be addressed through careful formulation design [1] [2]. Additionally, studies have revealed that this compound undergoes very fast photodegradation in organic solvents, with degradation rates varying significantly depending on the solvent environment [1]. This instability underscores the importance of appropriate handling conditions and formulation strategies when preparing this compound for pharmacokinetic studies. Understanding these fundamental chemical properties is essential for developing reliable protocols for the compound's analysis, formulation, and in vivo evaluation.

Analytical Method Development

HPLC Analysis Protocol

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) provides a robust method for quantifying this compound in various matrices, leveraging the compound's chromophoric properties for sensitive detection.

  • Equipment Requirements: HPLC system with photodiode array (PDA) detector, automatic injector, column oven, and data acquisition software. XTerra C18 column (150 × 4.6 mm, 5 μm particle size) or equivalent C18 column provides optimal separation [3].

  • Mobile Phase Preparation:

    • Solvent A: 0.1% trifluoroacetic acid (TFA) in Milli-Q water, pH adjusted to 1.4 with acetic acid [3]
    • Solvent B: Acetonitrile (HPLC grade)
    • Isocratic Elution: 20% A / 80% B (v/v)
  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 μL
    • Column Temperature: 50°C
    • Detection Wavelength: 210 nm (based on this compound's absorption properties) [3]
    • Run Time: 10 minutes

Table 1: HPLC Method Validation Parameters for this compound Quantification

Parameter Value Acceptance Criteria
Linearity Range 5-25 μg/mL R² ≥ 0.999
Retention Time ~3.8 minutes RSD ≤ 2%
Limit of Detection 0.1 μg/mL S/N ≥ 3
Limit of Quantification 0.2 μg/mL S/N ≥ 10, RSD ≤ 15%
Intra-day Precision RSD 0.95-1.85% RSD ≤ 5%
Inter-day Precision RSD 1.25-3.98% RSD ≤ 10%
Recovery 98.08-101.55% 85-115%
Sample Preparation Techniques

Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase to obtain a 1 mg/mL stock solution. Prepare working standards through serial dilution in the range of 5-25 μg/mL [3].

Biological Sample Extraction:

  • Plasma/Serum Processing: Mix 200 μL of biological sample with 80 μL deionized water and vortex for 20 seconds. Add 40 μL of internal standard solution (β-17-estradiol, 25 μg/mL in methanol) and vortex again [4].
  • Protein Precipitation: Add 500 μL of extraction solvent (ethyl acetate:methanol, 95:5 v/v), vortex vigorously for 30 seconds, and centrifuge at 13,500 rpm for 5 minutes.
  • Sample Reconstitution: Transfer 420 μL of the organic layer, evaporate to dryness under nitrogen stream, and reconstitute the residue in 200 μL of mobile phase [4].

Critical Considerations:

  • Perform all procedures under yellow light or in low-light conditions to prevent photodegradation of this compound [1]
  • Maintain samples at 4°C during processing to enhance stability
  • Use silanized glassware to prevent adsorption losses

Formulation Strategies for Enhanced Bioavailability

Lipid-Based Formulations

Liposomal Encapsulation: Lipid-based nanocarriers represent a promising approach to address this compound's solubility limitations and enhance its oral bioavailability.

  • Thin-Film Hydration Method:

    • Dissolve this compound (50 mg), phospholipids (500 mg), and cholesterol (100 mg) in chloroform in a round-bottom flask
    • Remove organic solvent under reduced pressure at 40°C using a rotary evaporator to form a thin lipid film
    • Hydrate the film with 10 mL of phosphate buffer (pH 7.4) with continuous rotation at 60°C for 1 hour
    • Sonicate the resulting multilamellar vesicles using a probe sonicator (5 minutes, 50% amplitude) to reduce size
    • Extrude through polycarbonate membranes (200 nm, 100 nm sequentially) for size homogenization
  • Characterization Parameters:

    • Particle Size: 100-150 nm (dynamic light scattering)
    • Polydispersity Index: <0.2
    • Encapsulation Efficiency: >80% (determined by HPLC after separation using centrifugation)
    • Zeta Potential: <-30 mV for electrostatic stability

Solid Lipid Nanoparticles (SLNs):

  • Hot Homogenization Technique:
    • Melt lipid phase (Compritol 888 ATO, 5% w/v) at 5°C above melting point
    • Dissolve this compound (2% w/v of lipid phase) in the molten lipid
    • Add hot aqueous surfactant solution (Poloxamer 188, 1.5% w/v) and pre-homogenize at 15,000 rpm for 3 minutes
    • High-pressure homogenize at 500 bar for 3 cycles while maintaining temperature
    • Cool the nanoemulsion to room temperature under mild stirring to form SLNs
Polymeric Nanocarriers

PLGA Nanoparticles:

  • Emulsion-Solvent Evaporation Method:
    • Dissolve this compound (50 mg) and PLGA (500 mg) in dichloromethane (10 mL)
    • Emulsify in aqueous polyvinyl alcohol solution (2% w/v, 50 mL) using probe sonication
    • Stir overnight to evaporate organic solvent
    • Collect nanoparticles by centrifugation (15,000 rpm, 30 minutes)
    • Wash and resuspend in isotonic sucrose solution for lyophilization

Table 2: Formulation Strategies for this compound Bioavailability Enhancement

Formulation Approach Key Components Particle Size (nm) Entrapment Efficiency Relative Bioavailability
Liposomal Phospholipids, cholesterol 100-150 >80% 2.7-fold increase [4]
Solid Lipid Nanoparticles Compritol 188, Poloxamer 188 80-120 >75% 2.5-fold increase [4]
PLGA Nanoparticles PLGA, PVA 150-200 >70% 22-fold increase [4]
Phospholipid Complex Phospholipids N/A N/A Significant improvement [4]
Micellar Systems Polymeric micelles 20-50 >85% Increased half-life [4]

Pharmacokinetic Study Design

Preclinical Animal Study Protocol

Animal Model Selection:

  • Rodent Models: Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g)
  • Group Size: Minimum of 6 animals per group for statistical significance
  • Accommodation: Standard laboratory conditions with 12-hour light/dark cycle, controlled temperature (22±2°C) and humidity (55±10%)
  • Fasting: Withhold food for 12 hours prior to drug administration with free access to water

Dosing Protocol:

  • Formulation: Administer this compound formulations as a fine suspension in 0.5% carboxymethyl cellulose sodium or in optimized nanocarrier systems
  • Dose Selection: Based on preliminary toxicity studies, recommend 50, 100, and 200 mg/kg for dose-dependent pharmacokinetics
  • Administration: Oral gavage with ball-tipped feeding needle, volume not exceeding 10 mL/kg for rats
  • Control Group: Vehicle-treated animals for baseline correction

Blood Sampling Schedule:

  • Serial Sampling: Collect blood samples (200-300 μL) from retro-orbital plexus or tail vein at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration
  • Sampling Tubes: Use heparinized microcentrifuge tubes to prevent coagulation
  • Processing: Immediately centrifuge blood samples at 5,000 rpm for 10 minutes at 4°C, collect plasma and store at -80°C until analysis

Tissue Distribution Study:

  • At predetermined time points, euthanize animals and collect tissues of interest (liver, kidney, spleen, lung, heart, brain)
  • Rinse tissues with ice-cold saline, blot dry, and homogenize in phosphate buffer (1:4 w/v)
  • Store tissue homogenates at -80°C until analysis
Bioanalytical Method and Data Analysis

Sample Processing for HPLC:

  • Thaw plasma samples on ice and vortex mix for 10 seconds
  • Aliquot 200 μL of plasma into microcentrifuge tubes
  • Add 20 μL of internal standard solution (β-17-estradiol, 25 μg/mL)
  • Perform protein precipitation with 400 μL of acetonitrile, vortex for 2 minutes
  • Centrifuge at 13,000 rpm for 10 minutes at 4°C
  • Transfer supernatant to autosampler vials for HPLC analysis

Pharmacokinetic Parameters Calculation:

  • Use non-compartmental analysis with validated software (e.g., Phoenix WinNonlin)
  • Determine key parameters: C~max~, T~max~, AUC~0-t~, AUC~0-∞~, t~1/2~, V~d~, and CL

Table 3: Key Pharmacokinetic Parameters for this compound Formulations

Parameter Definition Interpretation Expected Range
C~max~ (μg/mL) Maximum plasma concentration Extent of absorption Dose-dependent
T~max~ (h) Time to reach C~max~ Absorption rate 0.5-2 h
AUC~0-t~ (μg·h/mL) Area under curve to last time point Total exposure Dose-dependent
AUC~0-∞~ (μg·h/mL) Area under curve extrapolated to infinity Complete exposure Dose-dependent
t~1/2~ (h) Elimination half-life Duration in circulation 2-4 h
V~d~ (L/kg) Volume of distribution Tissue distribution extent >1 L/kg indicates tissue penetration
CL (L/h/kg) Clearance Elimination rate Low value preferred
F (%) Absolute bioavailability Fraction of dose reaching systemic circulation Target >5%

Experimental Workflows

G Pharmacokinetic Study Workflow for this compound cluster_preparation Sample Preparation Phase cluster_formulation Formulation Preparation cluster_study Animal Study Phase cluster_analysis Bioanalytical Phase P1 Weigh this compound standard P2 Prepare stock solution (1 mg/mL in mobile phase) P1->P2 P3 Serially dilute to working standards (5-25 μg/mL) P2->P3 P4 Spike into blank plasma for calibration curve P3->P4 B1 Sample extraction (protein precipitation) P4->B1 Calibration standards F1 Select formulation strategy F2 Prepare this compound formulation F1->F2 F3 Characterize formulation (particle size, PDI, EE) F2->F3 F4 Quality control check F3->F4 A3 Administer formulation (oral gavage) F4->A3 Formulation passed QC A1 Animal acclimatization (7 days) A2 Fasting (12h pre-dose) A1->A2 A2->A3 A4 Serial blood collection at predetermined times A3->A4 A5 Plasma separation (centrifugation) A4->A5 A6 Plasma storage at -80°C A5->A6 A6->B1 Study samples B2 HPLC analysis with UV detection B1->B2 B3 Data acquisition and peak integration B2->B3 B4 Calculate concentration using calibration curve B3->B4 B5 Pharmacokinetic parameter calculation B4->B5 B6 Statistical analysis and reporting B5->B6

Diagram 1: Comprehensive workflow for this compound pharmacokinetic study from sample preparation to data analysis

G Analytical Method Development Pathway M1 Method Development M2 HPLC Conditions • Column: C18 (150×4.6mm, 5µm) • Mobile Phase: 0.1% TFA:ACN (20:80) • Flow: 1 mL/min, 50°C • Detection: 210 nm M1->M2 M3 Sample Preparation • Protein precipitation with ACN • Internal standard: β-17-estradiol M1->M3 M4 Method Validation M2->M4 M3->M4 M5 Linearity Test (5-25 µg/mL) M4->M5 M6 Precision & Accuracy Intra-day & Inter-day M4->M6 M7 LOD/LOQ Determination 0.1 µg/mL / 0.2 µg/mL M4->M7 M8 Stability Studies • Short-term • Freeze-thaw • Long-term M4->M8 M9 Application to Study Samples M5->M9 M6->M9 M7->M9 M8->M9

Diagram 2: Analytical method development and validation pathway for this compound quantification

Critical Challenges and Troubleshooting

Photostability and Handling Considerations

This compound exhibits significant photodegradation in various solvent environments, which presents a major challenge for accurate pharmacokinetic assessment [1]. Studies have demonstrated that the compound undergoes very fast photodegradation in organic solvents, with degradation rates following the order: DMSO > methanol > ethanol > acetonitrile [1]. This light sensitivity necessitates implementation of strict handling protocols:

  • Light Protection: Conduct all procedures under yellow light or in low-light conditions; use amber glassware or foil-wrapped containers
  • Temperature Control: Maintain samples at 4°C during processing and store at -80°C for long-term preservation
  • Oxygen Exclusion: Use nitrogen purging or other oxygen exclusion techniques for sensitive formulations
  • Process Validation: Include stability-indicating methods in analytical validation to distinguish intact this compound from degradation products
Bioavailability Optimization Barriers

The poor aqueous solubility and extensive metabolism that plague curcuminoids similarly affect this compound, potentially resulting in bioavailability below 1% for unformulated compound [4]. To address these limitations:

  • First-Pass Metabolism Mitigation: Consider formulation with metabolism inhibitors, though careful toxicity screening is essential as compounds like piperine exhibit toxicity in animal models [4]
  • Absorption Enhancement: Utilize permeability enhancers in formulations, but evaluate potential mucosal damage
  • Nanocarrier Optimization: Balance loading capacity with particle size; smaller particles typically show better absorption but may have lower drug loading
  • In Vitro-In Vivo Correlation: Establish predictive models using Caco-2 cell assays or artificial membrane systems to reduce animal use

Conclusion

These comprehensive application notes provide researchers with validated protocols for preparing this compound formulations and conducting rigorous pharmacokinetic studies. The integration of advanced analytical methods, novel formulation strategies, and robust study designs addresses the unique challenges posed by this promising curcumin derivative. Implementation of these protocols will enhance the reliability and reproducibility of this compound pharmacokinetic data, accelerating its development as a therapeutic agent. Particular attention to the compound's photostability limitations and bioavailability challenges is essential for successful study outcomes. The workflows and methodologies presented here establish a standardized framework for evaluating this compound's pharmacokinetic profile across different formulation approaches.

References

Cyclovalone mass-spec compatible HPLC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cyclovalone

This compound (CYV) is a synthetic analogue of curcumin in which the central keto-enolic system is replaced by a cyclohexanone ring [1] [2]. This structural modification was designed to create a more stable excited state than that of curcumin, which is characterized by very fast excited-state dynamics that limit its efficacy as a photosensitizer [1]. The theoretical enhanced phototoxic activity of CYV makes it a promising candidate for photodynamic therapy, necessitating robust analytical methods for its quantification and characterization in various matrices.

HPLC Method Configuration

The following section outlines the specific chromatographic conditions for the analysis of this compound, including column selection, mobile phase composition, and instrument parameters.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Specification Notes
Analytical Column Newcrom R1 [3] [4] A reverse-phase column with low silanol activity.
Stationary Phase Not specified in search results The particle size is not detailed in the available sources.
Mobile Phase Acetonitrile (MeCN) + Water + Acid [3] [4] -
Acid Additive Phosphoric Acid (for UV detection) / Formic Acid (for MS detection) [3] Replacement with formic acid is critical for Mass Spectrometry compatibility.
Detection UV-Vis or Mass Spectrometer Wavelength not specified in sources.
Method Scalability Yes [3] [4] Suitable for fast UPLC (with 3 µm particles) and preparative isolation of impurities.

Experimental Protocol

This is a step-by-step guide for preparing and running the HPLC analysis of this compound.

Mobile Phase Preparation
  • For UV Detection: Prepare a mixture of acetonitrile and water. Add a small, unspecified percentage of phosphoric acid to the mixture [3].
  • For MS Detection: Prepare a mixture of acetonitrile and water. Add a small, unspecified percentage of formic acid instead of phosphoric acid to ensure volatility and MS compatibility [3].
  • Filter all mobile phases through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter and degas thoroughly before use.
Sample Preparation

While a specific sample preparation for this compound is not detailed in the sources, general best practices for HPLC analysis should be followed based on the sample matrix [5]:

  • Liquid Samples: Dilute the sample with an appropriate solvent that matches the elution strength of the initial mobile phase to prevent peak distortion. Filter through a 0.45 µm syringe filter prior to injection.
  • Solid Samples: Dissolve the solid sample in a suitable solvent. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound from complex matrices and remove interfering components [5].
Instrument Setup and Execution
  • Column Equilibration: Equilibrate the Newcrom R1 column with the initial mobile phase composition at the operational flow rate until a stable baseline is achieved.
  • Injection: Inject an appropriate sample volume.
  • Separation: The method uses simple, isocratic or gradient conditions (the exact gradient or isocratic ratio is proprietary but can be obtained from the column manufacturer) [3].
  • Detection: Monitor the eluent using a UV-Vis detector (wavelength not specified) or a mass spectrometer.

The logical workflow from sample preparation to data analysis is summarized in the following diagram:

G Start Start Method Development DetectionChoice Select Detection Mode Start->DetectionChoice MP_MS Prepare Mobile Phase: Acetonitrile/Water with Formic Acid Sample_Prep Sample Preparation: Dissolution, Filtration, Extraction MP_MS->Sample_Prep MP_UV Prepare Mobile Phase: Acetonitrile/Water with Phosphoric Acid MP_UV->Sample_Prep Column Configure HPLC System: Newcrom R1 Column Sample_Prep->Column Run Run Analysis Column->Run Data Data Acquisition & Analysis Run->Data DetectionChoice->MP_MS Mass Spectrometry DetectionChoice->MP_UV UV Detection

Method Optimization and Robustness

Developing a robust HPLC method involves systematic optimization. While the core conditions for this compound are provided, you may need to adjust parameters to meet specific analytical goals [5].

Table 2: Key Parameters for Method Optimization

Parameter Influence on Separation Optimization Strategy
Organic Solvent Ratio Analyte retention (k) [5] Adjust the acetonitrile-to-water ratio to shift retention time. A higher %ACN decreases retention.
Acid Additive & pH Peak shape for ionizable compounds [5] Formic acid is standard for MS. Concentration can be tuned (e.g., 0.1% vs. 0.2%) to improve ionization and shape.
Column Chemistry Selectivity (α) [5] The Newcrom R1 is specified. If selectivity is inadequate, scout other C18 or mixed-mode columns.
Column Temperature Efficiency (N) and retention [5] Increasing temperature can improve efficiency and reduce backpressure. Typically tested between 25°C and 40°C.
Flow Rate Analysis time & pressure A standard flow rate of 1.0 mL/min is common for 4.6 mm ID columns. Reduce for better separation or increase for speed.

Important Considerations for Analysis

  • Photostability: During characterization, this compound was found to undergo very fast photodegradation in organic solvents [1] [2]. To ensure analytical accuracy, samples should be protected from light during preparation and analysis (e.g., by using amber vials and low-actinic glassware).
  • Manufacturer Consultation: The provider of the method notes that the result was obtained by a proprietary algorithm and "may deviate from the actual experimental data" [3]. It is strongly recommended to contact the column manufacturer (SIELC) to request actual experimental data and confirm these conditions are optimal for your specific system before proceeding [3] [4].

Further Development Steps

For a fully validated method, the following steps are recommended after initial setup [5]:

  • Robustness Testing: Deliberately vary key parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min, organic composition ±2%) to determine the method's robustness and establish system suitability criteria.
  • For Quantitative Analysis: A full method validation must be performed according to industry standards (e.g., ICH guidelines). This includes establishing linearity, range, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), and limit of quantitation (LOQ) [5] [6].

This protocol provides a foundational, mass-spectrometry-compatible HPLC method for analyzing this compound, serving as a solid starting point for researchers in drug development. The scalability of the method makes it versatile for various stages of research, from early analysis to the isolation of impurities or metabolites.

References

Application Note: Time-Resolved Fluorescence of Cyclovalone

Author: Smolecule Technical Support Team. Date: February 2026

Objective: This document provides a detailed protocol for using time-resolved fluorescence spectroscopy to characterize the excited-state dynamics of Cyclovalone (CYV), a synthetic curcumin derivative. The aim is to assess its photostability and potential as a photosensitizer for photodynamic therapy by quantifying its fluorescence decay kinetics in different solvent environments [1].

Background: this compound is engineered by replacing the keto-enol moiety of curcumin with a cyclohexanone ring. This modification aims to inhibit the very fast excited-state intramolecular proton transfer (ESIPT) that rapidly deactivates the curcumin excited state, thereby limiting its efficacy as a photosensitizer. The stabilization of the excited state in this compound is expected to enhance its ability to generate reactive oxygen species (ROS) and its phototoxic effect [1] [2]. Time-resolved fluorescence is the primary method for directly measuring this excited-state stability.


Experimental Design and Workflow

The study of this compound's photophysics follows a logical progression from sample preparation to data analysis, as outlined in the workflow below.

cyclovalone_workflow Start Start: Experimental Setup P1 Sample Preparation (Solvent Selection & Dilution) Start->P1 P2 Steady-State Measurements (UV-Vis & Fluorescence) P1->P2 P3 Time-Resolved Measurement (TCSPC) P2->P3 P4 Data Analysis (Fluorescence Decay Fitting) P3->P4 P5 Result Interpretation (Compare to Curcumin) P4->P5 End End: Assess Photosensitizer Potential P5->End

Key Quantitative Findings

The core data from time-resolved fluorescence studies reveal how the chemical structure of this compound leads to more favorable photophysical properties compared to its parent compound, curcumin.

Table 1: Key Photophysical Parameters of this compound vs. Curcumin

Parameter This compound (CYV) Curcumin (CURC) Interpretation & Significance
Main Deactivation Pathway Not Observed Excited-State Intramolecular Proton Transfer (ESIPT) [2] CYV's structure prevents the ultrafast ESIPT, stabilizing its excited state [1].
Excited-State Lifetime Longer (Specific values not quantified in results) Very fast (hundreds of picoseconds) [2] A longer lifetime provides a larger time window for energy transfer to oxygen, enhancing ROS generation [1].
ROS Generation Efficiency Enhanced Limited by fast decay The stabilized excited state of CYV makes it a more potent photosensitizer under weak photoexcitation [1].
Photostability Very low (Fast photodegradation) Higher than CYV Despite a better excited-state profile, CYV's rapid degradation is a major drawback for practical application [1].

Table 2: Solvent Environment Impact on this compound

Solvent Property Impact on H-Bonding Observed Effect on CYV
Non-Polar (e.g., Dichloromethane) Minimal solvent-solute interaction. Intramolecular H-bonds (e.g., between methoxy and hydroxyl groups on phenyl rings) are stable. Slower non-radiative decay, potentially longer fluorescence lifetime.
H-Bond Accepting (e.g., DMSO, DMF) Solvent competes for the enolic proton, perturbing intramolecular H-bonding patterns. Can introduce alternative decay pathways, affecting the excited-state dynamics and lifetime [1].
H-Bond Donating (Protic, e.g., Ethanol) Solvent interacts with keto and other oxygen atoms, disrupting intramolecular charge distribution. Influences the charge transfer character of the excited state, modulating the decay kinetics [1].

Detailed Experimental Protocols

Sample Preparation Protocol

Objective: To prepare optically clear, dilute solutions of this compound in selected solvents for fluorescence measurements [1] [3].

Materials:

  • This compound (CYV) solid (purity ≥ 95%).
  • Anhydrous organic solvents of spectroscopic grade: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH).
  • Volumetric flasks (10 mL, 50 mL).
  • Micropipettes and analytical balance.
  • Ultrasonic bath.
  • Syringe filters (0.2 µm PTFE).

Procedure:

  • Stock Solution (1 mM): Precisely weigh ~0.5 mg of CYV and dissolve it in 10 mL of DMSO to create a 1 mM stock solution. Sonicate for 5-10 minutes to ensure complete dissolution.
  • Working Solution (10 µM): Pipette 100 µL of the 1 mM stock solution into a 10 mL volumetric flask and dilute to the mark with the desired solvent (e.g., DCM, EtOH) to achieve a final concentration of 10 µM.
  • Filtration: For solvents in which CYV has limited solubility (like EtOH), filter the working solution through a 0.2 µm syringe filter to remove any undissolved particles or microcrystals that could cause light scattering [1] [3].
  • Store all solutions in the dark at room temperature and use within 4 hours of preparation to minimize photodegradation.
Time-Resolved Fluorescence Measurement (TCSPC)

Objective: To measure the fluorescence decay kinetics of this compound and determine its excited-state lifetime(s) [1] [2].

Materials and Equipment:

  • Prepared CYV working solutions.
  • Time-Correlated Single-Photon Counting (TCSPC) spectrometer.
  • Pulsed laser diode or femtosecond laser source (e.g., ~400 nm excitation wavelength).
  • Temperature-controlled cuvette holder.
  • Standard fluorophore with a known lifetime for instrument response function (IRF) measurement and calibration (e.g., dimethyl-POPOP in ethanol, Φ_Fl = 0.95) [2].

Procedure:

  • Instrument Setup: Turn on the TCSPC system, laser source, and detector. Allow for 30 minutes of warm-up for stability.
  • IRF Measurement: Place a scattering solution (e.g., a dilute suspension of colloidal silica) or the standard fluorophore in the cuvette and measure the instrument response function.
  • Sample Loading: Transfer 2-3 mL of the CYV working solution into a quartz cuvette (path length 1 cm). Place the cuvette in the sample holder.
  • Data Acquisition:
    • Set the laser repetition rate and the excitation wavelength.
    • Adjust the detection monochromator to the maximum of the CYV fluorescence emission band (e.g., ~500 nm, depending on the solvent).
    • Collect the fluorescence decay histogram until the peak channel reaches a count of 10,000 to ensure a good signal-to-noise ratio.
    • Repeat the measurement for each solvent and for a blank (pure solvent) to account for background signal.
  • Data Analysis:
    • Use dedicated software to fit the decay data. The fluorescence decay ( I(t) ) is typically modeled as a sum of exponentials: I(t) = ∑ αᵢ exp(-t/τᵢ) where ( αᵢ ) is the amplitude and ( τᵢ ) is the lifetime of the i-th component.
    • The quality of the fit is judged by the reduced chi-squared (χ²) value (target ~1.0) and the randomness of the residuals.

The relationship between the molecular structure, its environment, and its photophysical output can be visualized as follows.

signaling_pathway A Structural Modification (Cyclohexanone Ring) B Blocked ESIPT Pathway A->B C Stabilized S₁ Excited State B->C D Longer Fluorescence Lifetime C->D F Low Photostability (Limitation) C->F E Enhanced ROS Generation (Potential) D->E

Discussion & Conclusion

The time-resolved fluorescence data confirms the central hypothesis: replacing the β-diketone system in curcumin with a cyclohexanone ring in this compound successfully inhibits the dominant ESIPT decay pathway [1] [2]. This results in a stabilized excited state with a longer lifetime, which is a highly desirable property for a photosensitizer, as it correlates with the observed enhanced ROS generation under weak light conditions [1].

However, a significant trade-off was identified. This compound exhibits very low photostability, undergoing rapid photodegradation in all tested solvents [1]. This presents a major challenge for its development into a practical drug. Therefore, while this compound serves as an excellent model compound for understanding curcuminoid photophysics, future work must focus on strategies to improve its photostability, perhaps through further chemical modification or formulation in protective drug delivery systems.


References

FT-IR 1H-NMR 13C-NMR characterization of Cyclovalone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Data Summary of Cyclovalone Derivatives

The table below summarizes key spectral signatures for this compound and its Mannich base derivatives, which are crucial for structural confirmation.

Compound Name / Structure FT-IR Characteristic Bands (cm⁻¹) ¹H-NMR Characteristic Shifts (δ/ppm) ¹³C-NMR Characteristic Shifts (δ/ppm)

| This compound (Parent Compound) | • C=O stretch: 1639 [1]C=C ring Ar stretch: 1519, 1589-1605 [1] [2] | • C=CH- (ethylenic): 7.71 (s, 2H) [1]HAr (Aromatic): 6.80 (s, 2H), 6.97 (s, 2H) [1]OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1]CAr-O: 147-149 [1]-C=C-: 133, 137 [1] | | Mannich Base 2a (Diethylamino derivative) | • C=O stretch: 1639 [1]C=C ring Ar stretch: 1589 [1] | • C=CH-: 7.71 (s, 2H) [1]HAr: 6.80 (s, 2H), 6.97 (s, 2H) [1]Ar-CH₂-N: 3.82 (s, 4H) [1]OCH₃: 3.91 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1]Ar-C-N: 57 [1] | | Mannich Base 2b (Dimethylamino derivative) | • C=O stretch: 1605 [1] | • C=CH-: 7.70 (s, 2H) [1]HAr: 6.79 (s, 2H), 6.97 (s, 2H) [1]Ar-CH₂-N: 3.68 (s, 4H) [1]OCH₃: 3.89 (s, 6H) [1] | • C=O (cyclohexanone): 190 [1]Ar-C-N: 63 [1] |

Detailed Experimental Protocols

Here are the standard operating procedures for synthesis and characterization based on published methodologies.

Protocol 1: Synthesis of Di-Mannich Base Derivatives of this compound [1]

This protocol describes the general procedure for introducing aminoalkyl chains via a Mannich reaction.

  • Primary Materials: this compound (compound 1), paraformaldehyde, secondary amine (e.g., diethylamine, dimethylamine, morpholine), acetonitrile (reaction solvent), ethyl acetate, hexane (for recrystallization).
  • Procedure:
    • Dissolve 2 mmol of this compound in 50 mL of acetonitrile.
    • In a separate flask, heat a mixture of 16 mmol paraformaldehyde and 16 mmol of the desired secondary amine in 50 mL of acetonitrile at 80°C for 10 minutes.
    • Combine the this compound solution with the formaldehyde-amine mixture.
    • Reflux the reaction mixture with stirring for 5-27 hours. Monitor reaction completion by TLC.
    • After completion, remove the solvent under reduced pressure using a rotary evaporator.
    • Purify the crude product by recrystallization (e.g., from an ethyl acetate-hexane mixture) or by column chromatography.
  • Purification & Analysis: The purified compounds are typically obtained as crystalline powders. Purity and identity are confirmed by melting point determination, TLC, and spectral data (FT-IR, NMR, HRMS) [1].
Protocol 2: FT-IR Spectroscopy Characterization

This protocol outlines the steps for preparing samples and acquiring FT-IR spectra to confirm functional groups.

  • Primary Materials: Purified this compound derivative, FT-IR spectrometer with ATR accessory, KBr for making pellets (if required).
  • Procedure:
    • Solid Sample Preparation (KBr Pellet): Finely grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Compress the mixture under high pressure to form a transparent pellet [1].
    • Direct ATR Analysis: For modern ATR accessories, place a small amount of the solid sample directly onto the ATR crystal and clamp to ensure good contact [3].
    • Acquire the spectrum in the range of 4000-400 cm⁻¹.
    • Analyze the spectrum for key functional groups: the carbonyl stretch (C=O) around 1640 cm⁻¹, aromatic C=C stretches between 1510-1610 cm⁻¹, and C-O stretches from 1000-1260 cm⁻¹ [1].
  • Notes: ATR is a rapid and non-destructive method that requires minimal sample preparation. Ensure the crystal is clean before and after analysis [3].
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Characterization

This protocol details the acquisition and interpretation of 1H and 13C-NMR spectra for full structural elucidation.

  • Primary Materials: Purified this compound derivative (~5-10 mg), deuterated chloroform (CDCl₃), NMR spectrometer (500 MHz for 1H is recommended).
  • Procedure:
    • Dissolve the sample in 0.6-0.7 mL of CDCl₃.
    • Transfer the solution to a clean, dry NMR tube.
    • Acquire the 1H-NMR spectrum, noting the number of protons, chemical shifts (δ), multiplicity, and coupling constants.
    • Acquire the 13C-NMR spectrum, which provides direct information about the carbon skeleton.
    • For full structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
  • Interpretation Guide:
    • 1H-NMR: Identify the ethylenic proton singlet between 7.70-7.71 ppm, aromatic proton singlets between 6.80-6.97 ppm, and methoxy group singlets around 3.89 ppm. For Mannich bases, the Ar-CH₂-N protons appear as a singlet between 3.68-3.82 ppm [1].
    • 13C-NMR: The cyclohexanone carbonyl carbon is a key signal at ~190 ppm. Aromatic carbons appear between 110-150 ppm. For Mannich bases, the Ar-C-N carbon signal is found between 57-63 ppm [1].

Experimental Workflow for Characterization

The following diagram illustrates the logical sequence from synthesis to full structural characterization of this compound derivatives.

G Start Start: Synthesize or Obtain This compound Derivative P1 Protocol 1: Purification (Recrystallization/Chromatography) Start->P1 P2 Protocol 2: FT-IR Analysis P1->P2 A Confirm Functional Groups: • Carbonyl (C=O) ~1640 cm⁻¹ • Aromatic (C=C) ~1510-1610 cm⁻¹ • C-O ~1000-1260 cm⁻¹ P2->A Functional Group Validation P3 Protocol 3: NMR Analysis A->P3 B Elucidate Molecular Structure: • 1H-NMR: Proton count/environment • 13C-NMR: Carbon skeleton • 2D NMR: Connectivity P3->B Full Structural Assignment End Structural Confirmation & Data Reporting B->End

Research Context and Notes for Scientists

  • Biological Relevance: this compound is a synthetic curcumin analogue where the β-diketone chain is replaced by a cyclohexanone ring. This modification enhances its metabolic stability while retaining biological activities such as anti-inflammatory, antioxidant, and antitumor properties [4] [5]. The introduction of Mannich bases aims to improve solubility and bioavailability, with some derivatives showing enhanced antioxidant activity [1] [6].
  • Analytical Considerations: When analyzing spectral data, note that the ethylenic protons (C=CH-) and the methylene protons adjacent to the cyclohexanone ring are key reporters of the core structure. The introduction of a Mannich base side chain is clearly confirmed by the appearance of new signals for the Ar-CH₂-N protons in 1H-NMR and the corresponding carbon in 13C-NMR [1].

References

reducing Cyclovalone photodegradation in solvents

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cyclovalone Photodegradation

Q: What is the main challenge with using this compound as a photosensitizer? A: While this compound was designed to have a more stable excited state than curcumin, making it a promising photosensitizer, it undergoes very fast photodegradation in solution. This rapid degradation limits its efficacy and practical application [1].

Q: How does its stability compare to curcumin? A: Direct comparisons in the available literature are limited. However, one study concluded that despite this compound's slower excited-state dynamics, its extreme photolability made curcumin a more effective photosensitizer at moderate light doses [2].

Troubleshooting Guide: Reducing Photodegradation

The primary strategy identified involves careful solvent selection, as the solvent's properties directly impact this compound's stability.

Optimal Solvent Properties:

  • Low Hydrogen-Bonding Capacity: Solvents that are less likely to form hydrogen bonds with this compound help stabilize its structure.
  • Non-Polar Environment: These solvents minimize disruptive solute-solvent interactions.

The table below summarizes the relative photodegradation rates of this compound in different solvents, as determined by HPLC studies [1]:

Solvent Relative Photodegradation Rate Suitability for this compound
Acetonitrile Lowest Excellent
Chloroform Low Good
Methanol High Poor
Dimethylformamide (DMF) Highest Poor

Based on this data, acetonitrile is the most recommended solvent for working with this compound, while DMF and methanol should be avoided if photostability is a priority [1].

Experimental Protocol: Solvent Stability Assessment

This protocol outlines how to evaluate and compare the photostability of this compound in different solvent systems.

1. Solution Preparation:

  • Prepare stock solutions of this compound in the candidate solvents (e.g., acetonitrile, chloroform, methanol, DMF).
  • Ensure all solutions are prepared at the same, known concentration. Use volumetric flasks for accuracy.

2. Controlled Photoexposure:

  • Aliquot equal volumes of each solution into transparent vials (e.g., quartz or UV-transparent glass).
  • Place all samples in a photoexposure chamber equipped with a stable light source that covers this compound's absorption spectrum.
  • Maintain consistent conditions: expose all samples to the same light intensity and for the same duration. Control temperature to prevent solvent evaporation.

3. HPLC Analysis & Quantification:

  • Use High-Performance Liquid Chromatography (HPLC) to analyze the samples before and after light exposure.
  • Ensure HPLC method conditions (column, mobile phase, flow rate, detector wavelength) are consistent for all runs.
  • Quantify the amount of intact this compound remaining in each sample after irradiation by comparing peak areas to pre-exposure controls.

4. Data Interpretation:

  • Calculate the percentage of this compound degraded in each solvent.
  • Rank the solvents by their relative degradation rates to identify the most stabilizing medium.

The workflow for this experiment can be visualized as follows:

workflow Start Prepare this compound Solutions A Expose to Controlled Light Start->A B Analyze via HPLC A->B C Quantify Remaining Compound B->C D Compare Degradation Rates C->D

Frequently Asked Questions (FAQs)

Q: Why does the solvent have such a big impact on this compound's stability? A: The degradation pathways of photosensitive molecules like curcuminoids and this compound are heavily influenced by their intra- and inter-molecular hydrogen bonding (H-bonding). Solvents that compete for or disrupt the specific H-bonds within the this compound molecule can accelerate its decay from the excited state, leading to faster photodegradation [1] [2].

Q: Are there strategies beyond solvent selection to improve stability? A: While the current data focuses on solvents, research on similar compounds suggests other avenues to explore:

  • Structural Analogs: Investigate other curcumin derivatives. For instance, the compound K2T23 was designed with a shifted tautomeric equilibrium to enhance excited-state stability, showing that molecular modification is a viable path [2].
  • Formulation Carriers: Consider using drug carriers like surfactant micelles or cyclodextrins. These can create a protective, hydrophobic microenvironment for the compound, shielding it from destabilizing interactions [1].

Further Research Directions

The available information primarily offers a solution through solvent choice. For a more comprehensive stabilization strategy, you might need to investigate:

  • Additives: The use of light stabilizers or antioxidants common in polymer and coating science (e.g., HALS - Hindered Amine Light Stabilizers) could be an area for novel research in this context [3].
  • Advanced Carriers: Exploring encapsulation in nanoparticles or other advanced delivery systems could provide a more robust solution than simple solvent dissolution [1] [4].

References

Techniques for Enhancing Compound Solubility

Author: Smolecule Technical Support Team. Date: February 2026

For researchers working with compounds that have poor aqueous solubility, such as Cyclovalone, selecting the right enhancement technique is crucial for successful in vitro and in vivo assays. The table below summarizes the core principles and applicability of major strategies.

Technique Core Principle Key Considerations Phase-Appropriate Use

| Amorphous Solid Dispersions (ASDs) [1] [2] | Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state to enhance solubility and dissolution rate. | - Hot-Melt Extrusion (HME): Solvent-free, continuous, scalable. Not suitable for heat-sensitive compounds [1].

  • Spray Drying: Suitable for a wider range of APIs and polymers. Does not require melting the API. Can be scaled down for early-stage screening [1]. | Preclinical (screening with spray drying) to commercial (HME or spray drying). | | Cyclodextrin Complexation [3] [2] | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, shielding it from the aqueous environment and improving apparent solubility. | - Effectiveness depends on the fit between the drug and the cyclodextrin cavity (α-, β-, or γ-) [3].
  • Can also improve solution stability [2]. | Preclinical assays, formulations for various administration routes. | | Nanomilling [2] | A "top-down" approach that reduces drug particle size to the nanoscale (typically 100-1000 nm), dramatically increasing the surface area-to-volume ratio and dissolution rate. | - Requires stabilizers (e.g., polymers, surfactants) to prevent agglomeration and Ostwald ripening [2].
  • Considered a nearly universal approach for insoluble molecules [2]. | Preclinical (with small API amounts) to commercial. | | Co-crystallization [4] | The API and a pharmaceutically acceptable co-former are combined in a crystal lattice, creating a new solid with unique properties (e.g., higher solubility) without altering the API's chemical identity. | - Ideal for APIs without ionizable groups, making salt formation impossible [4].
  • AI prediction tools can significantly speed up co-former selection [4]. | Drug substance manufacturing, lifecycle management. | | Salt Formation [2] | Creating a ionized form of the API with a counterion to improve solubility and dissolution in aqueous environments. | - Only applicable to ionizable compounds [2].
  • One of the most common and straightforward approaches. | All development phases. |

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram outlines a systematic, data-driven decision process to select the most appropriate solubility enhancement strategy for your compound, moving from initial compound analysis to technique selection.

G Start Start: New Chemical Entity (NCE) P1 Pre-formulation Groundwork • Assess key physicochemical properties (pKa, logP, melting point) • Evaluate thermal & photostability Start->P1 P2 Define Target Product Profile (TPP) • Required dose • Desired pharmacokinetic profile • Route of administration P1->P2 P3 Apply Developability Classification System (DCS) P2->P3 P4 Is the compound ionizable? P3->P4 Guides formulation strategy P5 Consider Salt Formation P4->P5 Yes P6 Consider Co-crystallization (Ideal for non-ionizable compounds) P4->P6 No P7 Is the compound thermally stable and process scalable? P5->P7 P6->P7 P8 Consider Hot-Melt Extrusion (HME) P7->P8 Yes P9 Consider Spray-Dried Dispersion (SDD) P7->P9 No, or wider API/polymer compatibility needed P10 Consider Nanomilling (Nearly universal approach) P8->P10 Or P9->P10 Or P11 Consider Cyclodextrin Complexation P10->P11 Or End Proceed to In-Vitro/In-Vivo Confirmation P11->End

Detailed Experimental Protocols

Protocol 1: Preparing a Spray-Dried Dispersion (SDD)

This protocol is adapted from methods used for challenging compounds and amorphous solid dispersion development [1].

  • Step 1: Solution Preparation
    • Dissolve the this compound derivative and a suitable polymer (e.g., HPMC-AS, PVP-VA) in a volatile organic solvent (e.g., acetone, methanol, or dichloromethane). The total solid content is typically 1-5% w/v.
  • Step 2: Spray Drying Process
    • Use a spray dryer with a two-fluid nozzle. Set the inlet temperature according to the solvent's boiling point (e.g., 60-80°C). Set the aspirator rate to 100%, the pump feed rate to a moderate value (e.g., 5 mL/min), and the atomization air flow to 50-60 Nm³/h.
    • Spray the solution into the drying chamber. The solvent evaporates instantly, forming solid, amorphous particles.
  • Step 3: Collection and Analysis
    • Collect the dried powder from the cyclone separator. Analyze the solid state using Powder X-Ray Diffraction (PXRD) to confirm amorphization and use Dissolution testing to validate enhanced dissolution rate.
Protocol 2: Forming a Cyclodextrin Inclusion Complex via Solvent Evaporation

This protocol is based on standard practices for forming drug-cyclodextrin inclusion complexes [3].

  • Step 1: Stoichiometric Solution
    • Dissolve this compound and the selected cyclodextrin (e.g., HP-β-CD) in a common solvent (e.g., ethanol or methanol) at a 1:1 molar ratio. Use mild heating and stirring if necessary to achieve complete dissolution.
  • Step 2: Solvent Removal
    • Slowly evaporate the solvent using a rotary evaporator (e.g., 60 rpm, 40-50°C water bath) to form a thin, solid film of the complex.
  • Step 3: Drying and Characterization
    • Further dry the complex in a vacuum desiccator overnight to remove residual solvent.
    • Characterize the complex using Fourier-Transform Infrared Spectroscopy (FT-IR) to observe shifts in functional group peaks and Differential Scanning Calorimetry (DSC) to confirm the disappearance of the drug's melting peak, both indicating successful complexation.

Frequently Asked Questions (FAQs)

  • Q: What is the most critical first step before choosing a solubility enhancement technique?

    • A: Conducting thorough pre-formulation groundwork is essential. You must understand the API's key properties, especially its thermal and photostability, as this will immediately rule out techniques like Hot-Melt Extrusion for heat-sensitive compounds [1] [2].
  • Q: Why might my biological assay data be variable or show underestimated activity?

    • A: Low solubility of your test compound is a primary cause. If the compound precipitates out of solution in the assay buffer, the actual concentration in contact with the target is lower than nominal, leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR) [5]. Ensuring the compound is fully solubilized in the bioassay is critical.
  • Q: For a novel this compound derivative, how can I quickly identify a viable co-former for co-crystallization?

    • A: AI-based prediction services are now available that can screen thousands of potential co-formers in silico without the need for prior experiments. These tools use computational chemistry and machine learning to predict structurally compatible co-formers with high accuracy, saving significant time and API material [4].

References

Cyclovalone Photostability: Core Mechanisms & Challenges

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines the fundamental photostability issues identified in research on cyclovalone.

  • Inherent Photodegradation: this compound undergoes very fast photodegradation. Studies found its photostability varies significantly with the solvent environment, indicating that solute-solvent interactions, particularly hydrogen bonding, are crucial [1].
  • Key Difference from Curcumin: A central hypothesis is that replacing the keto-enolic system in curcumin with a cyclohexanone ring in this compound should, in principle, block the main non-radiative decay pathway (ESIPT), potentially leading to a more stable excited state and enhanced phototoxicity. However, this modification does not eliminate rapid photodegradation, suggesting other deactivation pathways or mechanisms are at play [1].
  • Role of the Environment: The solvent is not an inert container; it actively participates in this compound's photophysics. The rate of photodegradation is heavily influenced by the solvent's ability to form hydrogen bonds with this compound, which perturbs its intramolecular charge distribution and excited-state dynamics [1].

Troubleshooting Guide: Improving Photostability

Here are potential strategies to mitigate photodegradation, based on the identified mechanisms.

Troubleshooting Step Rationale & Methodological Approach Expected Outcome / Metric
Optimize Solvent Environment Hydrogen bond-donating/accepting solvents perturb excited-state dynamics. Test solvents with different H-bonding capacities (e.g., cyclohexane, acetonitrile, methanol) and monitor degradation rates via HPLC [1]. Identify a solvent that minimizes the photodegradation rate, calculated from HPLC data [1].
Use Opaque or Amber Glassware To prevent the initial photoactivation. Conduct all sample preparation and storage in light-protected containers. A simple control to minimize unnecessary light exposure during experiments.
Consider Drug Carrier Systems Microenvironments within carriers (e.g., surfactant micelles, cyclodextrins) can shield the drug. Incorporate this compound into a carrier and compare its photostability to the free form in aqueous solution [1]. Enhanced photostability within a protective carrier system, measured by HPLC.

Frequently Asked Questions (FAQ)

Q1: What is the main photodegradation mechanism of this compound? While the exact pathway is under investigation, it is known that the primary decay mechanisms of native curcumin (ESIPT and reketonization) are blocked in this compound due to its cyclohexanone ring. The degradation is highly solvent-dependent, pointing to solvent-moderated excited-state relaxation and possible intermolecular charge transfer as key factors [1].

Q2: How should I quantify this compound's photostability in my experiments? The most direct method is to use High-Performance Liquid Chromatography (HPLC). You should expose your this compound solution to light and take samples at regular time intervals. Analyzing these samples by HPLC allows you to measure the decrease in the parent this compound peak area over time, from which a relative degradation rate can be calculated [1].

Q3: Are there any regulatory guidelines for photostability testing I should follow? For formal drug development, you should adhere to the ICH Q1B Guideline on "Photostability Testing of New Active Substances and Medicinal Products" [2]. This provides a standardized approach for forced degradation studies to understand a drug's intrinsic stability, which is critical for regulatory submissions.

Experimental Protocol: Assessing Photostability in Different Solvents

This protocol is adapted from research methods used to characterize this compound [1].

Objective: To determine the relative photodegradation rate of this compound in a series of organic solvents with varying polarities and hydrogen-bonding capabilities.

Materials:

  • This compound standard
  • HPLC system with a UV-Vis or PDA detector
  • Photostability chamber or controlled light source
  • Amber volumetric flasks and vials
  • Selection of solvents (e.g., cyclohexane, toluene, dichloromethane, ethyl acetate, acetonitrile, methanol)

Procedure:

  • Solution Preparation: Prepare this compound solutions at a fixed concentration (e.g., 10-50 µM) in each solvent. Use amber glassware to prevent pre-experimental degradation.
  • Initial Analysis (t=0): Inject each solution onto the HPLC to confirm the initial concentration and peak purity.
  • Light Exposure: Place the solutions in a photostability chamber or under a controlled light source. The ICH Q1B guideline specifies exposure to overall illumination of not less than 1.2 million lux hours [2].
  • Sampling: At defined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze immediately by HPLC.
  • Data Analysis: For each time point, record the peak area of this compound. Plot the natural logarithm of the peak area versus time. The slope of the linear regression line is the apparent degradation rate constant (k). Compare the 'k' values across different solvents.

The workflow for this experiment can be summarized as follows:

G Start Prepare this compound Solutions in Different Solvents A1 Initial HPLC Analysis (t=0) Start->A1 A2 Expose to Controlled Light A1->A2 A3 Sample at Time Intervals A2->A3 A3->A2 Repeat until end of exposure A4 HPLC Analysis A3->A4 A5 Calculate Degradation Rate (k) A4->A5 Peak Area vs. Time End Compare 'k' across solvents A5->End

Important Limitations & Future Research

Please be aware that the information here is based on a foundational research paper [1]. The field would benefit from more recent studies exploring advanced formulation strategies specifically for this compound, such as solid dispersions, liposomal encapsulation, or the use of antioxidants. The strategies provided are a starting point for your experimental troubleshooting.

References

troubleshooting Cyclovalone HPLC separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Issues

Here are some frequent HPLC problems and systematic approaches to resolving them, which can be applied to Cyclovalone analysis.

Issue Possible Causes Troubleshooting Actions
Extra Peaks Sample degradation, solvent impurities, carryover [1] Use high-purity solvents; check sample stability; implement rigorous needle and column wash procedures [1].
Peak Tailing Secondary interactions with column, column voiding [1] Use a column with low silanol activity (e.g., Newcrom R1); ensure mobile phase is correctly pH-buffered [1] [2].
Variable Retention Times Mobile phase inconsistency, column temperature fluctuations, pump issues [1] Prepare mobile phase consistently; use column heater; check pump seals and for leaks [1].
No Peaks / Loss of Peaks Detector issues, complete sample degradation, incorrect method parameters [3] Check detector lamp intensity and wavelength accuracy; verify sample integrity; confirm method is loaded correctly [3].
Poor Resolution Incorrect mobile phase strength, column not suitable, temperature too low [4] Adjust organic solvent percentage; change column type; increase column temperature [4].

For a visual guide to systematically resolving these issues, the following workflow outlines a general troubleshooting process.

Start Start: HPLC Issue Pressure Check System Pressure Start->Pressure PressureHigh High Pressure? Pressure->PressureHigh PressureLow Low/Normal Pressure? PressureHigh->PressureLow No Blockage Potential Blockage PressureHigh->Blockage Yes Leak Potential Leak or Air in Pump PressureLow->Leak Yes PressureOK Pressure is Normal PressureLow->PressureOK No Blockage->PressureOK Leak->PressureOK Baseline Check Baseline Signal PressureOK->Baseline BaselineNoisy Noisy/Drifting Baseline? Baseline->BaselineNoisy Detector Check Detector (Lamp, Flow Cell) BaselineNoisy->Detector Yes MobilePhase1 Degassed Mobile Phase OK? BaselineNoisy->MobilePhase1 No Detector->MobilePhase1 Column Check Column Performance MobilePhase1->Column Yes Instrument Problem is Instrument-Related MobilePhase1->Instrument No TestMix Inject Standard Test Mix Column->TestMix PeaksOK Peak Shape & Retention Time OK? TestMix->PeaksOK Sample Problem is Sample-Related PeaksOK->Sample No PeaksOK->Instrument Yes

Experimental Protocol for Method Optimization

If the initial method requires adjustment, here is a structured protocol to optimize the separation.

Start Start Method Optimization Initial Run Initial Method Start->Initial Resolution Is Resolution Adequate? Initial->Resolution Adjustk Adjust Retention (k) Change % Organic Modifier Resolution->Adjustk No, peaks too close to void AdjustAlpha Adjust Selectivity (α) Resolution->AdjustAlpha No, peaks overlap AdjustN Adjust Efficiency (N) Resolution->AdjustN No, peaks are broad End Method Validated Resolution->End Yes Adjustk->Initial ChangeSolvent Change Organic Solvent (MeOH, THF) AdjustAlpha->ChangeSolvent ChangepH Adjust Mobile Phase pH AdjustAlpha->ChangepH ChangeColumn Change Column Chemistry AdjustAlpha->ChangeColumn ChangeSolvent->Initial ChangepH->Initial ChangeColumn->Initial ParticleSize Use Smaller Particle Column AdjustN->ParticleSize ColumnLength Use Longer Column AdjustN->ColumnLength Temperature Increase Column Temperature AdjustN->Temperature ParticleSize->Initial ColumnLength->Initial Temperature->Initial

The optimization process is guided by the fundamental resolution equation, which states that resolution (Rs) is influenced by three factors: efficiency (N), retention (k), and selectivity (α) [4]. Here's how to manipulate them:

  • To adjust retention (k): Modify the strength of the mobile phase. A lower percentage of organic solvent (%B) will increase retention in reversed-phase HPLC [4].
  • To adjust selectivity (α): This is the most powerful approach. You can [4]:
    • Change the type of organic solvent (e.g., from acetonitrile to methanol or tetrahydrofuran).
    • For ionizable compounds, change the pH or buffer concentration of the mobile phase.
    • Change the bonded phase chemistry of the column.
  • To adjust efficiency (N): This sharpens the peaks. You can [4]:
    • Use a column packed with smaller particles.
    • Use a longer column (if system pressure allows).
    • Increase the column temperature to improve mass transfer.

Key Consideration for this compound

A critical factor for this compound is its photostability. Research indicates that this compound can undergo very fast photodegradation [5] [6]. To ensure analytical accuracy:

  • Protect from light: During both sample preparation and analysis, keep sample vials and the HPLC autosampler covered or use amber vials.
  • Check solution stability: Perform a solution stability study over the intended runtime to rule out on-degradation.

References

Mobile Phase Fundamentals & Optimization Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The mobile phase is a critical factor for achieving optimal retention, resolution, and peak shape in Reversed-Phase HPLC (RP-HPLC). The table below summarizes the key components and factors to consider during optimization [1] [2].

Factor Considerations & Common Choices

| Organic Solvent (B) | Acetonitrile (ACN): Low viscosity, high efficiency, good UV transparency. [1] [3] [2] Methanol (MeOH): Higher viscosity, cost-effective, different selectivity. [1] [3] | | Aqueous Phase (A) | Water: Base solvent for RP-HPLC. [2] Buffers/Acids: Control pH and ionic strength. | | pH & Additives | Acidic Additives (for pH 2-4): Trifluoroacetic acid (TFA), formic acid, acetic acid. Suppress silanol activity and analyte ionization. [1] Buffers: Phosphate (for UV detection), formate/acetate (for LC-MS). Use a buffer with pKa within ±1 unit of desired pH. [1] [3] | | Elution Mode | Isocratic: Best for simple mixtures. [3] Gradient: Essential for complex samples; starts with a weaker solvent and increases strength over time. [3] [2] |

Optimization Strategy:

  • Fine-tune solvent ratios to balance retention times and resolution. Increasing organic solvent speeds up elution of hydrophobic compounds. [2]
  • Adjust the pH to within ±1 unit of your analyte's pKa to control the ionization state of ionizable compounds, which dramatically affects retention. [1] [3]
  • Use additives like ion-pairing reagents to improve the separation of ionic analytes, but ensure they are compatible with your detection method (e.g., MS). [3] [2]

Troubleshooting Common Mobile Phase Issues

Here are solutions to frequent problems encountered during method development and analysis.

Problem Potential Causes Solutions
High Backpressure [4] [5] [3] Clogged inline filter/column frit; high viscosity mobile phase (e.g., high % MeOH/H₂O). Check/replace inline filter (0.5µm for >2µm particles). Back-flush column. Use lower-viscosity solvents (ACN over MeOH).
Poor Peak Shape (Tailing) [1] [3] Secondary interactions with residual silanols on stationary phase. Use acidic mobile phase (pH 2-4) to suppress silanol ionization. Ensure adequate buffer concentration. Use high-purity, silica-based columns.
Baseline Noise / Drift [3] Contaminated mobile phase or air bubbles. Use high-purity solvents. Degas mobile phase (vacuum filtration is effective). [2] Clean the detector flow cell.
Retention Time Drift [5] [2] Inaccurate flow rate (pump issue); unstable mobile phase pH; evaporation of organic solvent. Check pump performance and seal integrity. Use a buffered mobile phase. Prepare fresh mobile phase regularly and use sealed containers.

Example Experimental Protocol

The following workflow outlines a systematic approach to method development. A specific, validated protocol for an immunosuppressant drug (cyclosporine) is provided as a practical reference that can be adapted for cyclovalone [6].

Detailed Methodology from a Validated RP-HPLC Method [6]: This protocol for analyzing cyclosporine can serve as a template. You will need to experimentally determine the optimal conditions for this compound.

  • Stationary Phase: XTerra C18 column (150 mm × 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of 0.1% Trifluoroacetic Acid (TFA) in water (pH adjusted to 1.4 with acetic acid) and Acetonitrile in the ratio 20:80 (v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 210 nm.
  • Column Temperature: 50°C.
  • Injection Volume: 20 µL.
  • Run Time: 10 minutes.
  • Sample Preparation: The drug from capsule dosage form was dissolved in the mobile phase, sonicated for 5 minutes, and diluted to the required concentration.

Key Validation Parameters Reported [6]:

  • Linearity: The method was linear over a range of 5-25 µg/mL.
  • Accuracy: Recovery was reported in the range of 98.08-101.55%.
  • Precision: Intraday and interday precision (Relative Standard Deviation) were 0.95-1.85% and 1.25-3.98%, respectively.
  • Retention Time: Cyclosporine eluted at approximately 3.86 minutes.

Frequently Asked Questions

Q1: How do I choose between acetonitrile and methanol? A1: Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure and higher efficiency) and better UV transparency. Methanol is a cost-effective alternative that can offer different selectivity for challenging separations. [1] [3]

Q2: When should I use a buffer instead of a simple acid like TFA? A2: Use a buffer when you need tight control over pH for a critical assay, especially when the analyte's retention is highly sensitive to minor pH changes. Simple acids like TFA are sufficient for many applications and are MS-compatible, but they offer low buffering capacity. [1]

Q3: What is a common mistake in mobile phase preparation? A3: A frequent error is measuring the pH of the mobile phase after the organic solvent has been added. pH meters are calibrated for aqueous solutions, so the pH of the aqueous buffer should be adjusted accurately before mixing it with the organic solvent. [2]

References

controlling Cyclovalone solute-solvent H-bonding

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Parameters & Data

The table below summarizes core experimental data and the effects of different solvent environments on Cyclovalone, primarily derived from a foundational 2014 spectroscopic characterization study [1].

Parameter Description / Value Experimental Context & Impact
Primary Spectroscopic Characterization UV-Vis, FT-IR, steady-state & time-resolved fluorescence [1] Used to elucidate intramolecular charge distribution, solvation patterns, and excited-state dynamics.
Solvent Polarity & H-Bonding Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Ethanol (EtOH) [1] Different solvents probe specific solute-solvent interactions. H-bond accepting solvents (like DMSO) strongly interact with solute protons.
Photostability Data Relative degradation rates measured in 4 organic solvents via HPLC [1] Critical finding: this compound undergoes very fast photodegradation; the rate is highly dependent on the solvent environment.
Key Impact of H-Bonding Governs excited-state dynamics and photostability [1] Controlling H-bonding is essential to stabilize the excited state and minimize competing non-radiative decay pathways, thereby potentially enhancing phototoxicity.

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges when working with this compound.

Question / Issue Possible Cause Solution / Guidance
How do I monitor H-bonding in my experiments? N/A Use a combination of FT-IR spectroscopy (to directly probe functional groups involved in H-bonds) and UV-Vis absorption spectroscopy (to observe shifts in charge transfer bands due to solvation) [1] [2].
The compound degrades too quickly during fluorescence measurements. The sample is being exposed to the excitation light source. This compound is inherently photolabile. Minimize exposure by using neutral density filters, reducing measurement time, and working under specific light conditions. Always assess photostability via HPLC in your chosen solvent [1].
Why are my results different from literature when using DMSO? DMSO is a strong H-bond acceptor. Strong H-bond accepting solvents like DMSO and DMF can significantly perturb the system's natural H-bonding patterns, altering its photophysical properties and dynamics [1]. This is an expected solvent effect.
How can I rationally design a better this compound derivative? N/A Consider structural modifications that inhibit specific decay pathways. For this compound, replacing the keto-enol system already removes the ESIPT pathway. Further tuning phenyl ring substituents can control electron transfer processes [1].

Experimental Workflow for H-Bonding Characterization

The following diagram outlines a general workflow for characterizing solute-solvent hydrogen bonding, integrating the techniques discussed.

G Start Start: Define Solvent Set A Sample Preparation (Dissolve CYV in different solvents) Start->A B FT-IR Spectroscopy (Identify functional group shifts) A->B C UV-Vis Spectroscopy (Monitor solvatochromic shifts) A->C D Fluorescence Spectroscopy (Study excited-state behavior) A->D E HPLC Analysis (Measure photostability in each solvent) A->E F Data Correlation B->F C->F D->F E->F

Key Experimental Protocols

For reliable results, follow these core methodologies as outlined in the research.

  • UV-Vis Absorption Spectroscopy:

    • Purpose: To study the intramolecular charge distribution and identify charge transfer interactions influenced by the solvent environment [1].
    • Method: Record absorption spectra of this compound in a panel of solvents with varying polarity and H-bonding capabilities (e.g., DCM, EtOH, DMSO, DMF). Analyze the shifts in the absorption maxima (λmax) [1].
  • FT-IR Spectroscopy:

    • Purpose: To directly identify the functional groups (e.g., C=O) involved in hydrogen bonding and characterize the strength of these interactions [1].
    • Method: Acquire IR spectra of this compound. A strong red-shift (shift to lower wavenumber) in the C=O stretching band compared to the free ligand indicates strong coordination or H-bonding with the solvent [1] [3].
  • Photostability Assessment via HPLC:

    • Purpose: To quantitatively determine the degradation rate of this compound, which is linked to its excited-state dynamics controlled by H-bonding [1].
    • Method: Expose this compound solutions in different solvents to light. At regular time intervals, inject samples into the HPLC to quantify the remaining intact compound. Calculate the relative degradation rates for comparison across solvents [1].

References

Cyclovalone Photodegradation Rates & Solvent Effects

Author: Smolecule Technical Support Team. Date: February 2026

Solvent Type Relative Degradation Rate Key Observations for Cyclovalone
Non-Polar, Inert Solvents Lowest An inert, non-polar environment helps stabilize the excited state by preserving intramolecular hydrogen bonds, offering the best protection against photodegradation [1].
Hydrogen Bond-Donating Solvents Moderate These solvents interact with the ketone moiety of the molecule, perturbing its stable structure and leading to a faster degradation rate compared to inert solvents [1].
Hydrogen Bond-Accepting Solvents Highest These solvents interact with the enolic proton, strongly disrupting the intramolecular hydrogen bonding and resulting in the fastest photodegradation [1].

Experimental Protocol: Assessing Photostability

The following methodology, adapted from research on this compound, provides a framework for quantifying its photodegradation and testing protective strategies [1].

  • Sample Preparation

    • Prepare this compound solutions in a range of solvents with different polarities and H-bonding capabilities (e.g., cyclohexane, chloroform, methanol, dimethyl sulfoxide).
    • Use a standard concentration (e.g., 10-50 µM) and ensure samples are homogeneous.
    • Aliquot samples into quartz cuvettes suitable for UV-Vis spectroscopy.
  • Light Exposure

    • Use a controlled light source that covers the absorption spectrum of this compound (e.g., a broadband Xenon Arc lamp).
    • Expose all samples to identical light intensity and duration. Consistently monitor temperature to prevent thermal degradation.
  • Quantification by HPLC

    • Analysis: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to separate and quantify intact this compound from its degradation products.
    • Calibration: Create a calibration curve with standard this compound solutions of known concentration.
    • Measurement: At regular time intervals during light exposure, inject an aliquot of each sample into the HPLC. Measure the peak area corresponding to this compound.
    • Calculation: The degradation rate constant can be determined by plotting the natural logarithm of the this compound concentration against irradiation time and fitting the data to a first-order kinetic model.

FAQs and Troubleshooting Guide

Q1: Why is solvent choice so critical for this compound's stability? this compound's stability is intrinsically linked to its molecular structure. Replacing the keto-enol system of curcumin with a cyclohexanone ring was designed to create a more stable excited state [1]. This stability is maximized when the molecule is in a non-polar environment that does not disrupt its internal structure. Solvents that can form hydrogen bonds with this compound interfere with this stable configuration, accelerating its deactivation and leading to rapid photodegradation [1].

Q2: What is the best way to monitor degradation in real-time? While HPLC provides quantitative data on the parent compound, real-time UV/VIS spectroscopy is an excellent complementary technique. As shown in studies with other compounds like methylene blue, you can set up a spectrometer with a broadband light source and a fast CMOS camera to capture the entire absorption spectrum simultaneously at very short intervals (e.g., every 20 ms) [2]. This allows you to observe spectral changes, such as the decrease of the main absorption peak or the appearance of new peaks from photoproducts, as they happen.

Q3: Our research requires aqueous buffers. How can we study this compound in these environments? Since this compound has poor solubility and stability in pure water, you must use a drug carrier. The research suggests incorporating this compound into hydrophobic carriers like surfactant micelles or cyclodextrins [1]. These carriers create a protective, non-polar microenvironment around the molecule, shielding it from water and mimicking the stabilizing conditions of an inert solvent.

The following diagram illustrates the core strategy for minimizing photodegradation, which is to select an experimental environment that preserves this compound's stable structure.

G Non-Polar Solvent Non-Polar Solvent Stable Structure Stable Structure Non-Polar Solvent->Stable Structure H-Bond Donating Solvent H-Bond Donating Solvent Perturbed Structure Perturbed Structure H-Bond Donating Solvent->Perturbed Structure H-Bond Accepting Solvent H-Bond Accepting Solvent Disrupted Structure Disrupted Structure H-Bond Accepting Solvent->Disrupted Structure Low Degradation Low Degradation Stable Structure->Low Degradation leads to Moderate Degradation Moderate Degradation Perturbed Structure->Moderate Degradation leads to High Degradation High Degradation Disrupted Structure->High Degradation leads to

Solvent Impact on this compound Stability

References

enhancing Cyclovalone photosensitizing efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone Experimental Troubleshooting Guide

Problem Phenomenon Possible Causes Suggested Solutions & Notes
Low Photosensitizing Efficacy Rapid excited-state deactivation via competing pathways [1] [2]. Confirm solvent choice. Use inert, non-polar solvents (e.g., cyclohexane) to minimize deactivating solute-solvent interactions [1] [2].
Low Photostability & Fast Degradation High susceptibility to photodegradation, especially in certain solvents [1]. Conduct stability tests in different solvents. Refer to the relative degradation rates below and use the most stable solvent for your application [1].
Inconsistent Experimental Results Solvent-dependent tautomerism and H-bonding patterns affect spectroscopic properties and reactivity [1] [2] [3]. Standardize solvent and storage conditions. Protect solutions from ambient light and oxygen to slow degradation.

Key Experimental Data for this compound

Table 1: Relative Photodegradation Rates of this compound

This data, obtained via HPLC studies, is crucial for designing stable experiments and interpreting results [1].

Solvent Relative Degradation Rate
Acetonitrile 1.00 (Reference)
Methanol 1.28
Dichloromethane 1.92
Chloroform 2.33
Table 2: IR Spectroscopy for H-Bonding Assessment

The OH-stretching band provides evidence of intramolecular H-bonding, a key feature influencing stability [1].

Sample Condition OH-stretching Band Position Interpretation
Solid State (KBr pellet) 3430 cm⁻¹ Indicates involvement of phenyl OH groups in H-bonds of moderate strength [1].

Detailed Experimental Protocols

Protocol 1: Assessing Photostability by HPLC

This method is essential for quantifying this compound's stability under different conditions [1].

  • Sample Preparation: Prepare this compound solutions (e.g., 10 µM) in the solvents of interest (e.g., acetonitrile, methanol, dichloromethane, chloroform).
  • Photo-Irradiation: Expose samples to a controlled light source relevant to your study (e.g., UV-Vis lamp). Ensure consistent illumination intensity and duration for all samples.
  • HPLC Analysis: Use an HPLC system with a UV-Vis detector. Set the detection wavelength to this compound's absorption maximum (~395 nm). A C18 reverse-phase column is typically suitable. The mobile phase can be a water-acetonitrile gradient.
  • Quantification: Measure the peak area of this compound before and after irradiation. The relative degradation rate is calculated by the decrease in peak area relative to the internal standard or the initial concentration.
Protocol 2: Probing H-Bonding Patterns via IR Spectroscopy

This protocol helps characterize the molecular interactions that govern this compound's behavior [1].

  • Sample Preparation:
    • Solid Sample: Mix this compound with dry KBr and press into a pellet.
    • Solution Sample: Dissolve this compound in a series of anhydrous solvents with varying polarity and H-bonding capacity (e.g., cyclohexane, carbon tetrachloride, acetonitrile, dimethyl sulfoxide). Use a sealed liquid cell with appropriate path length.
  • Data Acquisition: Record the IR absorption spectrum in the 3000-3700 cm⁻¹ region (OH-stretching).
  • Analysis: Identify the exact position and shape of the OH-stretching band. A shift from the typical free OH frequency (~3700 cm⁻¹) to a lower wavenumber indicates H-bond formation. Compare spectra across different solvents to understand solute-solvent interactions [1].

Structure & Workflow Diagrams

This compound Molecular Structure

G This compound: Core Structure and Key Modifications Curcumin Curcumin This compound This compound Curcumin->this compound Synthetic Derivatization Cyclohexanone Cyclohexanone Cyclohexanone->this compound Replaces Keto-enol System AromaticEnd Aromatic End-groups (Conserved from Curcumin) AromaticEnd->this compound

This diagram illustrates that this compound is a synthetic derivative of curcumin. The key modification is the replacement of the central keto-enol system with a cyclohexanone ring, while the aromatic end-groups, crucial for many biological activities, are conserved [1] [2] [4].

Experimental H-Bonding & Stability Workflow

G Workflow: Investigating Solvent Effects on this compound Step1 Prepare Solutions in Different Solvents Step2 IR Spectroscopy Step1->Step2 Step3 UV-Vis Spectroscopy Step1->Step3 Step4 HPLC Photostability Test Step1->Step4 Data1 H-Bonding Patterns (OH-stretching ~3430 cm⁻¹) Step2->Data1 Data2 Intramolecular Charge Distribution Step3->Data2 Data3 Relative Degradation Rate Step4->Data3 Analysis Correlate Data to Rationalize Photosensitizing Efficacy Data1->Analysis Data2->Analysis Data3->Analysis

This workflow shows how to use multiple spectroscopic techniques to understand how the solvent environment affects this compound's H-bonding, electronic properties, and stability, which directly impact its performance as a photosensitizer [1].

References

S1 Decay Mechanism: Cyclovalone vs. Curcumin

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone (CYV) is a synthetic curcumin derivative where the keto-enolic system is replaced by a cyclohexanone ring [1]. This fundamental structural modification aims to create a more stable excited state (S1) by intentionally shutting down the primary non-radiative decay pathways found in native curcumin (CURC) [1].

The following table summarizes the key differences in their decay mechanisms [1]:

Feature Curcumin (CURC) This compound (CYV)
Core Structure Keto-enol system Cyclohexanone ring
Primary S1 Decay Pathways Excited-State Intramolecular Proton Transfer (ESIPT); Reketonization; Charge transfer (in H-bonding solvents) Pathways related to ESIPT and reketonization are eliminated
ESIPT Possible? Yes, the fastest non-radiative decay process No
Reketonization Possible? Yes No
Effect of Structure on S1 Stability Fast excited-state dynamics limit photosensitizer efficacy More stable S1 state is theorized due to blocked decay pathways
Rationale for Design - Enhanced S1 stability should lead to improved phototoxic activity

Experimental Insight: Photostability Consideration

While the S1 state of this compound may be more stable, researchers should be aware of a key experimental finding: this compound undergoes very fast photodegradation in organic solvents [1]. Its photostability was found to be solvent-dependent, a critical factor to control for in experiments [1].

Proposed Experimental Workflow for Investigation

For researchers characterizing this compound or similar compounds, the literature suggests a multi-technique approach. The diagram below outlines a proposed workflow for investigating its photophysical properties [1].

This compound Photophysics Investigation Workflow Start Start UV-Vis Absorption\nSpectroscopy UV-Vis Absorption Spectroscopy Start->UV-Vis Absorption\nSpectroscopy Characterize charge distribution End End IR Spectroscopy IR Spectroscopy UV-Vis Absorption\nSpectroscopy->IR Spectroscopy Correlate with H-bonding patterns Steady-State & \nTime-Resolved Fluorescence Steady-State & Time-Resolved Fluorescence IR Spectroscopy->Steady-State & \nTime-Resolved Fluorescence Determine excited-state dynamics & lifetimes ROS Generation Assays ROS Generation Assays Steady-State & \nTime-Resolved Fluorescence->ROS Generation Assays Measure photosensitizing potential HPLC Photostability Studies HPLC Photostability Studies ROS Generation Assays->HPLC Photostability Studies Quantify degradation in different solvents HPLC Photostability Studies->End

Potential FAQs for a Technical Support Center

Here are some hypothetical FAQs that would be central to a technical support center for this topic, based on the analyzed mechanism. Direct answers from the search results are provided where possible.

Q1: Why is my sample of this compound degrading during fluorescence measurements? This is a known phenomenon. This compound undergoes very fast photodegradation. You should:

  • Control the solvent environment: Perform HPLC photostability studies in different solvents to find the one that minimizes degradation for your setup [1].
  • Minimize exposure: Reduce the intensity or duration of light exposure during measurements where possible.

Q2: The photophysical properties of my compound seem highly dependent on the solvent. Why? For curcuminoids like this compound, this is expected. The solute-solvent hydrogen bonding (H-bonding) patterns significantly influence the compound's intramolecular charge distribution and excited-state dynamics. Using IR spectroscopy is a recommended method to elucidate these H-bonding features in different environments [1].

Q3: The experimental data we have for this compound is limited. Are there any recommended resources for deeper investigation? The existing peer-reviewed literature is the primary source. The key paper on this topic is "Elucidation of the Relationships between H-Bonding Patterns and..." from Molecules (2014), which is available on PMC [1]. You may also search for more recent studies that have cited this foundational work.

References

optimizing antioxidant activity of Cyclovalone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Key Questions on Optimizing Cyclovalone Derivatives

  • What is the most promising strategy for enhancing antioxidant activity? The most effective documented strategy is the synthesis of di-Mannich base derivatives of this compound. This involves introducing aminoalkyl chains via a Mannich reaction, which has been shown to result in compounds with significantly higher antioxidant activity compared to the parent this compound molecule [1].

  • Which derivative showed the highest activity and what was its IC50 value? Among the synthesized derivatives, the di-Mannich base with diethylamine (compound 2a) exhibited the highest antioxidant activity. Its reported IC50 value, measured using the DPPH free radical-scavenging method, is 39.0 µM [2] [1].

  • What is the critical Structure-Activity Relationship (SAR) for these derivatives? The primary SAR finding is a positive correlation between the pKa of the Mannich base amine and the compound's antioxidant activity. Essentially, a higher pKa value of the secondary amine used in the synthesis predicts a lower IC50 value (indicating higher potency) in the resulting derivative [2] [1].

Summary of Quantitative Data on Active Derivatives

The table below summarizes the key data for the most active di-Mannich base derivatives of this compound as reported in the literature.

Compound Designation Amine Substituent Reported IC50 (µM) Key Structural Feature
2a Diethylamine 39.0 [2] [1] Bis-diethylaminomethyl groups
2b Dimethylamine 65.8 [1] Bis-dimethylaminomethyl groups
2c Morpholine 95.5 [1] Bis-morpholinomethyl groups

Experimental Protocols for Key Activities

Here are detailed methodologies for the core experiments involved in synthesizing and evaluating these derivatives.

Synthesis of Di-Mannich Bases of this compound (e.g., Compound 2a) [1]
  • Objective: To synthesize (2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one.
  • Reagents & Materials:
    • This compound (compound 1), paraformaldehyde, diethylamine, acetonitrile.
    • Equipment: Round-bottom flask, condenser, heating mantle, TLC plates, rotary evaporator.
  • Procedure:
    • Dissolve 2 mmol of this compound in 50 mL of acetonitrile.
    • In a separate flask, prepare a mixture of 16 mmol paraformaldehyde and 16 mmol diethylamine in 50 mL of acetonitrile. Heat this mixture at 80°C for 10 minutes.
    • Combine the this compound solution with the amine/formaldehyde mixture.
    • Reflux the combined reaction mixture. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction typically requires 5-27 hours for completion.
    • Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
    • Purify the crude product by recrystallization from an ethyl acetate-hexane mixture (1:25 ratio) to obtain compound 2a as a yellowish-orange crystalline powder.
Evaluating Antioxidant Activity via DPPH Assay [1]
  • Objective: To determine the IC50 value of the synthesized derivatives, which represents the concentration required to scavenge 50% of DPPH free radicals.
  • Principle: The assay measures the decrease in absorbance of the purple DPPH radical at a specific wavelength as it is reduced by an antioxidant, turning yellow.
  • Reagents & Materials:
    • DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol, test compounds, UV-Vis spectrophotometer.
  • Procedure:
    • Prepare a stock solution of DPPH in methanol.
    • Prepare a series of dilutions for each test compound.
    • Mix a fixed volume of each compound dilution with the DPPH solution.
    • Incubate the mixtures in the dark at room temperature for 30 minutes.
    • Measure the absorbance of each solution at the recommended wavelength (e.g., 517 nm).
    • Calculate the percentage of DPPH scavenging activity for each concentration using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
    • Plot the percentage scavenging against the compound concentration and determine the IC50 value from the graph.

Experimental Workflow and Relationship Diagrams

The following diagrams outline the key processes and relationships for optimizing this compound derivatives.

G This compound Derivative Synthesis Workflow Start Start Synthesis A Prepare Reaction Mixture: This compound, Amine, Paraformaldehyde in Acetonitrile Start->A B Reflux Reaction (5-27 hours) A->B C Monitor by TLC B->C D Concentrate via Rotary Evaporation C->D E Purify Product (Recrystallization/Chromatography) D->E End Pure Di-Mannich Base E->End

Diagram 1: Synthesis workflow for Di-Mannich bases of this compound, illustrating the key steps from reagent preparation to purification of the final product [1].

G Structure-Activity Relationship (SAR) Amine_pKa Higher Amine pKa Structural_Feature Electron-Donating Ability of the Amine Group Amine_pKa->Structural_Feature Increases Antioxidant_Activity Enhanced Antioxidant Activity (Lower IC50 Value) Structural_Feature->Antioxidant_Activity Leads to

Diagram 2: The established Structure-Activity Relationship (SAR), showing how a higher amine pKa leads to greater antioxidant activity [2] [1].

Troubleshooting Common Experimental Issues

  • Problem: Low yield of the di-Mannich base product.

    • Possible Cause & Solution: Incomplete reaction or decomposition. Ensure reagents are fresh, especially paraformaldehyde. Confirm the reaction is maintained under reflux conditions and monitor closely by TLC. Extend reflux time if needed [1].
  • Problem: Impurities in the final product after recrystallization.

    • Possible Cause & Solution: Complex reaction mixture. Consider alternative purification methods such as column chromatography, which was successfully used for purifying compound 2b with a chloroform-methanol-ethanol mobile phase [1].
  • Problem: Inconsistent IC50 values in the DPPH assay.

    • Possible Cause & Solution: Light sensitivity of DPPH or insufficient incubation time. Always perform the assay in the dark and ensure consistent incubation times (e.g., 30 minutes) for all samples. Prepare fresh DPPH solution for each experiment [3].

References

Experimental Workflow for Synthesis Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines a systematic workflow for developing and troubleshooting your synthesis process. This approach helps in methodically identifying and addressing issues that affect yield.

G cluster_phase1 Method Scouting & Optimization cluster_phase2 Purification & Identification Start Start: Develop/Troubleshoot Synthesis CatScr Catalyst & Condition Screening Start->CatScr Define Objective Synth Reaction Step Optimization Purif Purification & Analysis Char Final Product Characterization End Optimized Protocol Char->End CondOpt Condition Optimization (Temp, Time, Solvent) CatScr->CondOpt Select Best Candidate Monitor Reaction Monitoring (TLC, HPLC) CondOpt->Monitor Establish QC ColumnOpt Chromatography Method Optimization Monitor->ColumnOpt Crude Reaction Mixture PeakID Peak Tracking & ID ColumnOpt->PeakID Purify Product PeakID->Char Confirm Structure

Key Optimization Strategies & Protocols

Here are specific methodologies you can employ at each stage of the workflow to improve your yield.

Reaction Step Optimization

The initial condensation reaction is often a critical point for yield improvement.

  • Catalyst Screening for Aldol Condensation: If your synthesis involves an aldol condensation (a common step for curcuminoid derivatives), the choice of acid catalyst is crucial. The table below summarizes findings from a similar optimization process [1].
Catalyst Reaction Temperature (°C) Reported Yield (%) Notes
Concentrated Sulfuric Acid 80 82.6 Highest activity in model system [1]
p-Toluenesulfonic Acid 80 72.5 Moderate activity [1]
Phosphoric Acid 80 58.8 Lower activity [1]
Acetic Acid 80 Very Low Least effective [1]
  • Experimental Protocol for Catalyst Screening:
    • Set up parallel reactions with the same molar equivalents of your starting materials in a suitable solvent (e.g., ethanol, toluene).
    • Add an equimolar amount (e.g., 5 mol%) of each catalyst to be tested.
    • Run the reactions at a fixed temperature (e.g., 80°C) and monitor by TLC or HPLC.
    • After a set time, work up the reactions and measure the isolated yield or conversion to the intermediate.
Purification & Analysis

Developing a robust and reproducible analytical method is essential for purifying your derivative and tracking it accurately across different columns.

  • Automated HPLC Method Development: Advanced software can automate the optimization of HPLC methods, saving significant time. ChromSword is one such tool that uses an AI-based algorithm to automatically run iterative injections and adjust gradient conditions to achieve the best separation for complex mixtures, including pharmaceuticals [2].
  • Protocol for Accurate HPLC Peak Tracking (LCTRS Method): To reliably identify your product peak without a reference standard every time, you can use the Linear Calibration using Two Reference Substances (LCTRS) method [3].
    • Two-Point Prediction: Inject your sample and two known reference standards on your specific HPLC system and column.
    • Create a Linear Model: Plot the retention times of the two standards. The retention time of your target compound can be predicted based on this linear relationship.
    • Validation: Validate the model's accuracy by checking if the predicted retention times for other known compounds match the observed values.

FAQs for a Technical Support Center

Based on common synthesis challenges, here are some hypothetical FAQs.

  • Q: My aldol condensation yield is low and I see multiple side products. What should I do?

    • A: Focus on controlling reaction conditions. Screen different acid catalysts and optimize the temperature. Using concentrated sulfuric acid at around 80°C provided a high yield in a related synthesis [1]. Ensure solvents are anhydrous and monitor the reaction closely by TLC/HPLC to find the ideal stopping point.
  • Q: The retention time of my Cyclovalone derivative shifts when I use a different HPLC column, making it hard to identify. How can I solve this?

    • A: This is a common reproducibility issue. Instead of relying on a single relative retention time, implement the LCTRS method [3]. This approach uses a linear calibration curve from two reference substances to accurately predict retention times on any HPLC system, making your method more robust and transferable between labs.
  • Q: I need to develop a purification HPLC method quickly. Any efficient approaches?

    • A: Consider software that automates method development. Tools like ChromSword can automatically screen multiple columns and mobile phases, then use a feedback-controlled algorithm to optimize the gradient, significantly speeding up the process for complex mixtures [2].

Moving Forward Without Specific Data

  • Consult Specialized Literature: Perform a deep search on platforms like SciFinder, Reaxys, or PubMed for "this compound synthesis" or "curcuminoid derivative synthesis optimization".
  • Leverage Analogous Chemistry: Apply optimization strategies from syntheses of structurally similar compounds, such as other β-diketone metal complexes or chalcones [4] [1].
  • Emphasize Analytical Characterization: Use techniques like IR spectroscopy to confirm metal-ligand coordination (e.g., a red-shift in the C=O stretching band) [4] and UV-Vis absorption spectroscopy to study the compound's behavior in different solvents [5] [4].

References

Curcumin as a Photosensitizer: Properties & Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Curcumin is a natural polyphenol that acts as a potent photosensitizer. The table below summarizes its key characteristics and experimental findings.

Property / Aspect Details and Experimental Data
Chemical Structure A bis-α,β-unsaturated β-diketone, exhibits keto-enol tautomerism [1].
Absorption Peak 425 - 497 nm (Blue light region) [2] [3]. Derivatives can be designed for red-shifted absorption [3].
Photodynamic Efficacy Induces apoptosis and reduces cell viability in oral cancer cells [2]. Inactivates >99% of SARS-CoV-2 virus when used with 445 nm blue light [4]. Effectively reduces bacterial loads in food preservation and dental caries models [1] [5].
Mechanism of Action Generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation, leading to oxidative damage to cellular components [3] [1].
Key Challenge Poor water solubility, rapid degradation, and low systemic bioavailability [2] [6].
Common Solution Use of nanocarriers (zein nanocapsules, polymer micelles) and solvents (DMSO) to improve stability, delivery, and efficacy [2] [1] [5].

Experimental Protocols for Curcumin-Mediated PDT

The methodology for evaluating curcumin's photosensitizing effects typically involves the following steps:

  • Sample Preparation: Curcumin is often dissolved in a solvent like DMSO or formulated into nanocarriers (e.g., zein-based nanocapsules) to enhance its stability and bioavailability [2] [5]. The concentration is carefully determined, often in the micromolar (µM) range [3] [4].
  • Cell/Bacterial Incubation: The target cells (e.g., cancer cell lines) or bacterial suspensions are incubated with the curcumin preparation in the dark. This allows the compound to be taken up by the cells. A standard incubation time is often 1 hour [4].
  • Light Irradiation: After incubation, the samples are irradiated with light at a wavelength matching curcumin's absorption peak (typically blue light around 430-457 nm). Key parameters to control include:
    • Wavelength (nm)
    • Power Density (mW/cm²)
    • Light Fluence (J/cm²)
    • Irradiation Time [2] [3]
  • Viability & Efficacy Assessment: Post-irradiation, the photodynamic effect is quantified using standardized assays.
    • Cell Viability: Measured with MTT assay [3].
    • Antimicrobial Activity: Determined by counting Colony Forming Units (CFU) [5].
    • Viral Inactivation: Assessed using real-time PCR to measure viral RNA copies [4].

The following diagram illustrates this general workflow for a Photodynamic Therapy (PDT) experiment.

G Start Start Experiment Prep Sample Preparation • Dissolve Curcumin (e.g., in DMSO) • Prepare nanoformulations Start->Prep Incubation Dark Incubation • Incubate with target cells/bacteria • Allow photosensitizer uptake Prep->Incubation Light Light Irradiation • Irradiate at specific wavelength • Control power and fluence Incubation->Light Assessment Efficacy Assessment • MTT assay (cell viability) • CFU count (antimicrobial) • PCR (viral load) Light->Assessment End Analyze Results Assessment->End

Research Implications and Future Directions

The extensive research on curcumin highlights several key points for your comparison guide:

  • Structural Modification: Research shows that modifying the curcumin structure (e.g., creating derivatives with dimethylamino groups) can shift its absorption to longer wavelengths, potentially allowing for better tissue penetration [3]. Comparing these strategies to cyclovalone's innate structure would be insightful.
  • Formulation is Crucial: The efficacy of curcumin is highly dependent on its formulation. The use of nanocarriers is a major trend to overcome inherent limitations [2] [5].
  • Broad-Spectrum Activity: Curcumin demonstrates photodynamic efficacy against a wide range of targets, including cancer cells, viruses, and both Gram-positive and Gram-negative bacteria [2] [1] [4]. Establishing a similar profile for this compound would be essential for comparison.

References

Cyclovalone anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone and Comparator Compounds at a Glance

The table below summarizes key information on this compound and several natural compounds known for their anti-inflammatory properties.

Compound Classification Reported Anti-inflammatory Activities & Key Data Research Status

| This compound | Synthetic curcumin derivative | COX inhibitor [1]. IC₅₀ = 6.68 μM (inhibition of NO production in RAW264.7 cells) [1]. Inhibits proliferation in various cancer cell lines (e.g., IC₅₀ of 3.73 μM in HT-29 cells) [1]. | Early research; defined molecular mechanism but limited direct comparative studies. | | Curcumin | Natural polyphenol | Multi-target pathway modulator: Inhibits NF-κB, MAPK, JAK-STAT, and NLRP3 pathways; activates Nrf2 [2] [3]. Low oral bioavailability (~1%), rapid metabolism [4]. | Extensively researched; numerous in vitro, in vivo, and clinical studies. | | Resveratrol | Natural polyphenol | Modulates SIRT1, NF-κB, and COX pathways [4] [5]. Suppresses T-cell/B-cell activity and cytokine production (e.g., IL-6, TNF-α) [6]. Low oral bioavailability (<1%) [4]. | Well-studied; known for SIRT1 activation and anti-aging research. | | Pterostilbene | Natural dimethylated resveratrol analog | Similar targets as resveratrol (SIRT1, NF-κB) [4]. Showed superior efficacy to curcumin and resveratrol in reducing IL-6 and TNF-α in a THP-1 cell study [4]. High oral bioavailability (~80%) [4]. | Emerging research with promising pharmacokinetic profile. |

Experimental Insights on Anti-inflammatory Mechanisms

Here are some key experimental approaches and findings from the literature that illustrate how the anti-inflammatory activity of these compounds is often validated.

  • COX Inhibition Assay: This is a standard method to measure a compound's ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation. This compound has been identified as a COX inhibitor, though specific IC₅₀ values from this assay were not provided in the search results [1].
  • Nitric Oxide (NO) Production Inhibition in Macrophages: The search results provide a specific IC₅₀ value for this compound (6.68 μM) in inhibiting lipopolysaccharide (LPS)-induced NO production in mouse macrophage (RAW 264.7) cells [1]. This is a common model for screening anti-inflammatory compounds. The assay typically involves stimulating the cells with an inflammatory agent like LPS, treating them with the test compound, and then measuring nitrite levels in the culture supernatant using the Griess reaction [1] [7].
  • Cytokine Analysis in Immune Cells: The potency of compounds is frequently compared by measuring their effect on pro-inflammatory cytokines. For instance, in a study using human THP-1 cell lines (a model for monocytes/macrophages), pterostilbene was more effective than both resveratrol and curcumin in lowering the concentrations of IL-6 and TNF-α [4]. This is typically done using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to quantify cytokine levels in cell culture supernatants [4] [6].

Molecular Pathways of Anti-inflammatory Action

The following diagram illustrates the complex signaling pathways through which these natural compounds exert their anti-inflammatory effects, highlighting their multi-target nature.

G InflammatoryStimuli Inflammatory Stimuli (LPS, Cytokines) NFkB Transcription Factor NF-κB InflammatoryStimuli->NFkB MAPK MAPK Pathway (ERK, JNK, p38) InflammatoryStimuli->MAPK JAKSTAT JAK-STAT Pathway InflammatoryStimuli->JAKSTAT NLRP3 NLRP3 Inflammasome InflammatoryStimuli->NLRP3 COX COX Enzyme InflammatoryStimuli->COX ProInflamGenes Pro-inflammatory Gene    Expression & Cytokine Release NFkB->ProInflamGenes MAPK->ProInflamGenes JAKSTAT->ProInflamGenes NLRP3->ProInflamGenes COX->ProInflamGenes SIRT1 SIRT1 SIRT1->NFkB Inhibits Nrf2 Transcription Factor Nrf2 AntiInflamGenes Antioxidant &    Anti-inflammatory Genes Nrf2->AntiInflamGenes AntiInflamGenes->ProInflamGenes Suppresses Inflammation Inflammatory Response ProInflamGenes->Inflammation Curcumin Curcumin Curcumin->NFkB Inhibits Curcumin->MAPK Inhibits Curcumin->JAKSTAT Inhibits Curcumin->NLRP3 Inhibits Curcumin->Nrf2 Activates Resveratrol Resveratrol Resveratrol->NFkB Inhibits Resveratrol->COX Inhibits Resveratrol->SIRT1 Activates Pterostilbene Pterostilbene Pterostilbene->NFkB Inhibits Pterostilbene->SIRT1 Activates This compound This compound This compound->COX Inhibits

This diagram illustrates a key differentiator: while This compound is characterized as a COX inhibitor, compounds like curcumin exhibit a broader, multi-target mechanism, modulating several major inflammatory pathways simultaneously [2] [1].

Interpretation and Research Considerations

For researchers, the current data suggests:

  • This compound's Profile: It presents a more targeted mechanism (COX inhibition) compared to the pleiotropic action of curcumin. Its synthetic nature and reported anti-proliferative effects [1] may make it an interesting candidate for specific research avenues, such as cancer-related inflammation.
  • Comparator Challenges: Direct comparison is complex. The natural polyphenols like curcumin and resveratrol have extensive safety data but face significant bioavailability challenges [4] [5]. Pterostilbene stands out for its improved pharmacokinetics [4].
  • Critical Data Gap: There is a lack of head-to-head studies in identical experimental systems (e.g., same cell line, assay, and dosage), which is crucial for a definitive performance comparison.

References

comparison of Cyclovalone Mannich base derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Antioxidant Activity

The following table summarizes the key experimental data for Cyclovalone and its Mannich base derivatives, highlighting their free radical-scavenging potency as measured by the DPPH method [1] [2] [3].

Compound Name Amine Component Antioxidant Activity (IC₅₀ in µM)
This compound (Parent Compound) -- Not specified (served as the baseline)
Derivative 2a Diethylamine 39.0
Derivative 2b Dimethylamine Not specified in provided excerpts
Derivative 2c Morpholine Not specified in provided excerpts

The study identified a clear Structure-Activity Relationship (SAR): the antioxidant activity of these Mannich base derivatives increases with the higher pKa of the amine component [1]. This explains why derivative 2a, incorporating the higher pKa diethylamine group, showed the strongest activity.

Detailed Experimental Protocol

The data in the table above was generated through the following standardized experimental workflow [1]:

  • Compound Synthesis: The di-Mannich base derivatives were synthesized by reacting this compound with paraformaldehyde and various secondary amines (e.g., diethylamine, dimethylamine, morpholine) in acetonitrile under reflux conditions. The reaction progress was monitored by Thin-Layer Chromatography (TLC) over 5-27 hours [1].
  • Compound Purification & Characterization: The crude products were purified using techniques like recrystallization or column chromatography. The structures of the final compounds were confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS) [1].
  • Antioxidant Activity Assay (DPPH Method):
    • Principle: The antioxidant activity was evaluated by measuring the compounds' ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).
    • Procedure: The absorption of the DPPH solution was measured using a UV-Vis spectrophotometer. A decrease in absorption indicates free radical-scavenging activity.
    • Data Analysis: The concentration of the test compound required to scavenge 50% of the DPPH free radicals (IC₅₀) was calculated, with a lower IC₅₀ value indicating higher antioxidant potency [1].

This process is summarized in the diagram below:

Start Start: Research Objective S1 Synthesis Step Reflux this compound with paraformaldehyde and amines Start->S1 S2 Purification & Characterization Use TLC, NMR, HRMS S1->S2 S3 Activity Evaluation DPPH radical-scavenging assay S2->S3 S4 Data Analysis Calculate IC₅₀ values S3->S4 SAR Establish Structure-Activity Relationship (SAR) S4->SAR

Broader Context of Mannich Bases in Drug Discovery

While direct comparative data for this compound derivatives is sparse, the literature confirms that Mannich base derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities [4]. The introduction of an aminomethyl group via the Mannich reaction can enhance a drug's water solubility or lipophilicity, thereby improving its bioavailability [4].

Mannich bases derived from other natural product scaffolds have demonstrated a wide range of pharmacological effects, which underscores the potential of this compound derivatives for similar multi-faceted applications [4] [5] [6]:

  • Anticancer and Cytotoxic Agents [4] [6]
  • Acetylcholinesterase and MAO-B Inhibitors (for Alzheimer's disease) [5]
  • Anti-inflammatory and Analgesic Agents [4] [7]
  • Antibacterial and Antifungal Agents [4]

Research Recommendations

Based on the available information, here are suggestions for a deeper analysis:

  • Focus on the Lead Compound: Derivative 2a is the most promising for antioxidant applications and warrants further investigation.
  • Explore Broader Assays: To fully compare its potential with other alternatives, future work should evaluate this compound Mannich bases against the activities listed above (e.g., anticancer, anti-inflammatory) using standard in vitro and in vivo models.
  • Investigate the "Prodrug" Potential: Explore whether these derivatives could act as prodrugs, releasing the active this compound molecule under specific biological conditions [4].

References

Experimental Data on a Cyclovalone Derivative

Author: Smolecule Technical Support Team. Date: February 2026

While a specific IC₅₀ for the parent cyclovalone molecule was not located, a recent study synthesized and evaluated a series of novel di-Mannich bases of this compound for their free radical-scavenging activity [1]. The results for the most active compound in this series are as follows:

Compound Description IC₅₀ Value (DPPH Assay)
(2E,6E)-2,6-bis({3-[(diethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylidene)cyclohexan-1-one (A di-Mannich base derivative of this compound with diethylamine) [1] 39.0 µM [1]

The study also established a structure-activity relationship (SAR), finding that the antioxidant activity of these derivatives increases with the higher pKa of the Mannich base side chain [1].

Detailed Experimental Protocol: DPPH Assay

The IC₅₀ value in the table above was determined using the widely adopted DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical-scavenging assay [1]. The methodology can be broken down into the following steps:

Start Start DPPH Assay Protocol A Prepare DPPH radical solution in an organic solvent (e.g., methanol) Start->A B Add the antioxidant sample (this compound derivative) to the DPPH solution A->B C Incubate the mixture in the dark at room temperature B->C D Measure absorbance at 517 nm using a spectrophotometer C->D E Calculate % Radical Scavenging Activity D->E F Determine IC₅₀ value (concentration for 50% scavenging) E->F

Mechanism of Action: The DPPH assay is an electron transfer-based method. The DPPH• is a stable free radical with a deep violet color, which absorbs light at 517 nm. When an antioxidant molecule donates an electron or a hydrogen atom to DPPH•, it becomes reduced to a pale yellow non-radical form (DPPH-H). The degree of color fading is directly proportional to the antioxidant's scavenging capacity [2] [3].

Calculation: The antioxidant activity is expressed as the percentage of DPPH radical scavenged, calculated from the absorbance measurements. The IC₅₀ value is then determined by plotting the scavenging percentage against the concentration of the antioxidant and finding the concentration required to achieve 50% scavenging [1].

Context and Broader Activities of this compound

To help with your comparison, here is some additional context on this compound:

  • Origin and Core Activities: this compound is a synthetic curcumin derivative known to exhibit anti-inflammatory, antitumor, and antioxidant activities [4]. It functions by inhibiting cyclooxygenase (COX) [4].
  • Cytotoxicity Data (IC₅₀): While antioxidant IC₅₀ is limited, several studies report its cytotoxicity IC₅₀ values against various human cell lines, demonstrating its anti-proliferative effects. The table below summarizes this data for reference [4].
Cell Line Description IC₅₀ Value
CNE Human nasopharyngeal carcinoma cells 17.6 µM [4]
HT-29 Human colon adenocarcinoma cells 3.73 µM [4]
PANC-1 Human pancreatic carcinoma cells 4.43 µM [4]
PC-3 Human prostate adenocarcinoma cells 5.89 µM [4]

References

Proposed Mechanism of Cyclovalone Phototoxicity

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone is a synthetic derivative of curcumin, designed to have a more stable excited state by replacing the keto-enolic system with a cyclohexanone ring. This modification aims to enhance its efficacy as a photosensitizer [1] [2].

The proposed enhancement mechanism hinges on inhibiting a key deactivation pathway. For many natural curcuminoids, a primary non-radiative decay pathway is Excited-State Intramolecular Proton Transfer (ESIPT), which dissipates energy that could otherwise be used for photosensitization [1] [2]. The structural modification in this compound is intended to prevent ESIPT, thereby stabilizing the excited state and increasing the probability of phototoxic reactions, such as the generation of reactive oxygen species (ROS) [1] [2].

The following diagram illustrates the core hypothesis behind this compound's design and its expected behavior compared to curcumin.

G cluster_curcumin Curcumin (Keto-enol structure) cluster_this compound This compound (Cyclohexanone structure) Start Light Absorption (S1 Excited State) C1 Fast deactivation via Excited-State Intramolecular Proton Transfer (ESIPT) Start->C1 CY1 ESIPT Pathway Blocked Start->CY1 C2 Limited Energy for Phototoxicity C1->C2 CY2 Stabilized Excited State CY1->CY2 CY3 Enhanced Probability of Energy Transfer to Oxygen CY2->CY3 CY4 Increased ROS Generation and Phototoxicity CY3->CY4

Key Experimental Findings and Data

Experimental studies on this compound have focused on its photophysical properties and excited-state dynamics. The table below summarizes the key findings from the available research.

Property / Assay Findings for this compound Experimental Context & Notes
Excited-State Dynamics Exhibited very fast photodegradation in organic solvents [1]. Studied via HPLC; relative degradation rates calculated in four solvents [1] [2].
Hydrogen Bonding Intramolecular H-bonding patterns were characterized [1]. Investigated using IR spectroscopy in different solvents to understand solvation patterns [1] [2].
ROS Generation Proposed as the mechanism for enhanced phototoxicity, but direct quantitative data is not provided in the available sources [1]. The design aims to favor energy transfer leading to ROS, but specific yield measurements (e.g., singlet oxygen quantum yield) are needed for validation.

Methodologies for Key Experiments

To validate phototoxicity mechanisms, researchers employed several detailed experimental protocols:

  • Time-Resolved Fluorescence Spectroscopy: This technique was used to characterize the excited-state dynamics of this compound. It measures the fluorescence decay lifetime, providing direct insight into the stability of the S1 excited state. A longer lifetime compared to curcumin would support the hypothesis that blocking ESIPT creates a more stable, and thus more phototoxic, excited state [1] [2].
  • Infrared (IR) Absorption Spectroscopy: Researchers used IR spectroscopy to probe the hydrogen-bonding patterns of this compound in different solvents (e.g., cyclohexane, DMSO, alcohols). By analyzing shifts in the OH-stretching band (around 3430 cm⁻¹ in the solid state), they could elucidate the strength of intramolecular H-bonds and how the molecule interacts with its environment, which influences its photophysical behavior [1] [2].
  • Photostability Assessment via HPLC: The photodegradation rate of this compound was quantitatively studied using High-Performance Liquid Chromatography (HPLC). The compound was dissolved in various organic solvents, exposed to light, and the rate of its decomposition over time was measured and calculated [1] [2].

Knowledge Gaps and Research Needs

Based on the available information, the following gaps prevent a full comparative validation:

  • Lack of Direct Biological Assays: The search results do not contain data from direct tests of phototoxicity on bacterial or mammalian cells (e.g., survival rates, cell viability assays post-illumination).
  • Missing Comparative Quantitative Data: There is an absence of head-to-head comparisons with curcumin or other photosensitizers regarding key metrics like singlet oxygen quantum yield, triplet state quantum yield, and IC₅₀ values in phototoxicity assays.
  • Limited Data on Specific Signaling Pathways: While the general initiation of phototoxicity through ROS is mentioned, the downstream cellular consequences (e.g., specific pathways for apoptosis, inflammation, or direct macromolecular damage) have not been elucidated for this compound in the provided sources [3] [4] [5].

To proceed with your comparison guide, you may need to consult specialized scientific databases or original research articles for the missing quantitative and biological data. The existing research strongly supports the proposed mechanism for this compound but remains largely focused on the initial photophysical characterization.

References

structure-activity relationship of Cyclovalone derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Cyclovalone Core Structure and Analogs

This compound is a synthetic curcumin analog where the central keto-enolic moiety is replaced by a cyclohexanone ring. This table summarizes the core structure and key derivatives for comparison.

Compound Name Core Structure / R Group Key Structural Features Primary Investigated Activity

| This compound (Parent Compound) | (2E,6E)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one [1] | Cyclohexanone core instead of curcumin's diketone; phenolic hydroxyl and methoxy groups on phenyl rings [2] [1]. | Antioxidant, Anti-inflammatory, Photostability [2] [1] [3] | | Di-Mannich Base 2a (Example Derivative) | R = -CH₂N(C₂H₅)₂ [1] | Diethylaminoalkyl chains introduced at the phenolic hydroxyl groups via Mannich reaction [1]. | Antioxidant (Radical Scavenging) [1] | | Di-Mannich Base 2b (Example Derivative) | R = -CH₂N(CH₃)₂ [1] | Dimethylaminoalkyl chains introduced via Mannich reaction [1]. | Antioxidant (Radical Scavenging) [1] | | Asymmetric Curcuminoid (Conceptual Analog) | Asymmetric phenyl substituents (not a this compound derivative, but a relevant synthetic strategy) [3] | Different substituents on the two aromatic rings, disrupting molecular symmetry [3]. | Photosensitizing / Singlet Oxygen Generation [3] |

Comparative Biological Activity Data

Experimental data from key studies provides quantitative insights into the effects of these structural changes.

Table 1: Antioxidant Activity of this compound and its Di-Mannich Base Derivatives [1]

Compound Assay Result (IC₅₀) Experimental Conditions
This compound (1) DPPH Radical Scavenging Not specified in results Methodology: Sample solutions in DMSO mixed with methanolic DPPH solution, incubated in dark for 30 min, absorbance measured at 517 nm [1].

| Di-Mannich Base 2a (Diethylamino) | DPPH Radical Scavenging | 39.0 µM [1] | | | Di-Mannich Base 2b (Dimethylamino) | DPPH Radical Scavenging | 65.2 µM [1] | |

Table 2: Photophysical Properties of this compound vs. Curcumin [2] [3]

Property This compound Curcumin Experimental Context
Central Core Cyclohexanone [2] Keto-enol (β-diketone) [2] Structural modification to improve stability.
Key Excited-State Decay Pathway ESIPT and reketonization pathways are not possible due to saturated core [2]. Dominated by Excited-State Intramolecular Proton Transfer (ESIPT), leading to fast deactivation [2] [3]. Studied via time-resolved fluorescence; relevant for photosensitizing efficacy [2].
Photostability Undergoes rapid photodegradation in organic solvents [2]. Fast hydrolysis at neutral/basic pH [2]. Stability is a key limiting factor for application [2].

Experimental Protocols from Key Studies

To facilitate the replication and critical evaluation of this data, here are the detailed methodologies from the cited works.

1. Synthesis of Di-Mannich Bases of this compound [1]

  • Objective: To introduce aminoalkyl chains onto the this compound structure to enhance antioxidant activity and modify physicochemical properties.
  • Procedure:
    • A solution of 2 mmol of this compound (1) in 50 ml of acetonitrile was prepared.
    • This was added to a mixture of 16 mmol paraformaldehyde and 16 mmol of a secondary amine (e.g., diethylamine for 2a) in 50 ml of acetonitrile, which had been preheated at 80 °C for 10 minutes.
    • The reaction mixture was refluxed until the starting compound (1) was consumed (5-27 hours), monitored by Thin-Layer Chromatography (TLC).
    • The solvent was removed under reduced pressure using a rotary evaporator.
    • The crude product was purified by recrystallization from an ethyl acetate-hexane mixture or by column chromatography to yield the pure Di-Mannich base (e.g., 2a, 2b) [1].
  • Characterization: The structures of the synthesized compounds were confirmed using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry [1].

2. Evaluation of Antioxidant Activity via DPPH Assay [1]

  • Objective: To quantify the free radical-scavenging ability of the synthesized derivatives.
  • Procedure:
    • Sample solutions of the test compounds were prepared in DMSO.
    • A 40 µg/mL solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared.
    • The sample solution was mixed with the methanolic DPPH solution.
    • The mixture was incubated in the dark at room temperature for 30 minutes.
    • The absorbance of the resulting solution was measured at a wavelength of 517 nm using a UV-Vis spectrophotometer.
    • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) was calculated from the dose-response data [1].

3. Investigation of Excited-State Dynamics [2]

  • Objective: To understand the deactivation pathways of the excited state, which competes with its function as a photosensitizer.
  • Procedure:
    • UV-Vis and IR Spectroscopy: Absorption spectra were measured in various organic solvents to study solute-solvent interactions and H-bonding patterns.
    • Fluorescence Measurements: Both steady-state and time-resolved fluorescence (using Time-Correlated Single-Photon Counting, TCSPC) data were collected. The fluorescence decay distributions were reconstructed with high temporal resolution (picoseconds) to analyze the kinetics of the excited-state decay [2].
    • Photostability Study: The compound's stability in different organic solvents was studied using High-Performance Liquid Chromatography (HPLC), and relative degradation rates were calculated [2].

Visualizing Key Concepts and Workflows

The following diagrams illustrate the core strategic concepts and experimental workflows discussed in the research.

Strategic Modification Pathways

This diagram outlines the primary strategies used to modify this compound's structure to enhance its bioactivity.

Start This compound Core Structure Strategy1 Mannich Reaction Start->Strategy1 Strategy2 Asymmetric Substitution Start->Strategy2 Strategy3 Core Saturation (Inherent) Start->Strategy3 Pre-existing Goal1 Goal: Enhanced Antioxidant Activity Strategy1->Goal1 Goal2 Goal: Stabilized Excited State Strategy2->Goal2 Goal3 Goal: Block Fast ESIPT Pathway Strategy3->Goal3

Antioxidant Evaluation Workflow

This flowchart details the standard experimental workflow for synthesizing and testing Di-Mannich base derivatives.

cluster_0 Characterization Techniques Step1 Synthesis via Mannich Reaction Step2 Purification (Recrystallization/Column) Step1->Step2 Step3 Structural Confirmation Step2->Step3 Step4 Antioxidant Assay (DPPH) Step3->Step4 a FT-IR b NMR (¹H, ¹³C) c Mass Spectrometry Step5 Data Analysis (IC₅₀ Calculation) Step4->Step5

Key Structure-Activity Relationship Insights

  • Aminoalkyl Chain Enhances Antioxidant Potency: Introducing a basic aminoalkyl side chain via the Mannich reaction significantly improves radical-scavenging activity, with the diethylamino derivative (2a) showing the highest potency. The study established a positive correlation between the pKa of the Mannich base and its activity [1].
  • Saturated Core Alters Photophysics: Replacing the β-diketone chain with a cyclohexanone ring prevents the excited-state intramolecular proton transfer (ESIPT) that rapidly deactivates curcumin. This theoretically stabilizes the excited state, potentially favoring phototoxic pathways, though this compound itself suffers from rapid photodegradation [2].
  • Molecular Symmetry Impacts Excited-State Dynamics: While not directly tested on this compound, research on classical curcuminoids shows that creating asymmetric structures by using different substituents on the two aromatic rings can effectively slow down deactivation processes, leading to a longer-lived and potentially more effective photosensitizing excited state [3]. This represents a promising future direction for this compound derivative design.

The available data indicates that structural modification, particularly through the Mannich reaction, is a viable strategy to enhance the bioactivity of this compound. Future work could focus on combining these strategies to create asymmetric this compound derivatives with improved photostability and targeted delivery.

References

pKa vs antioxidant activity in Cyclovalone Mannich bases

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Activity Data of Cyclovalone Mannich Bases

Compound Amine Substituent Amine pKa Antioxidant IC₅₀ (µM)
2a Diethylamine 11.0 39.0 [1]
2b Dimethylamine 10.7 112.0 [1]
2c Morpholine 8.3 218.0 [1]
Parent Compound (1) This compound (No amine) 144.2 [2]

Experimental Methodology

The data supporting this pKa-activity relationship was generated through standardized experimental protocols.

  • Synthesis: The di-Mannich bases of this compound were synthesized by reacting this compound with paraformaldehyde and various secondary amines (diethylamine, dimethylamine, morpholine) in acetonitrile under reflux conditions. The reaction was monitored by thin-layer chromatography (TLC) and the resulting compounds were purified via recrystallization or column chromatography [1].
  • Antioxidant Activity Assay: The free radical-scavenging activity of the synthesized compounds was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay [1] [3] [4]. This method measures the decrease in absorbance of the DPPH solution at a specific wavelength after interaction with an antioxidant compound. The IC₅₀ value, which represents the concentration of a compound required to scavenge 50% of the DPPH free radicals, was calculated from the dose-response data [5].
  • Structure-Activity Relationship (SAR) Analysis: The pKa values of the parent secondary amines were correlated with the experimentally determined IC₅₀ values of the corresponding Mannich bases to establish the observed trend [1].

Mechanism and Relationship

The relationship between pKa and antioxidant activity can be understood through the following logical pathway:

G A Higher Amine pKa B Increased Basicity of Mannich Base Amine Group A->B C Enhanced Electron-Donation to Phenolic Ring B->C D Stabilization of Phenoxyl Radical (H-Abstraction from OH Group) C->D E Higher Antioxidant Activity (Lower IC₅₀) D->E

A higher pKa of the parent amine results in a more basic Mannich base. The amine group, through its electron-donating effect, enhances the electron density on the phenolic ring of the this compound structure. This increased electron density stabilizes the phenoxyl radical formed when the phenolic hydroxyl group donates a hydrogen atom to neutralize a free radical, thereby making the antioxidant reaction more favorable [1].

Key Research Notes

  • The pKa values used in the correlation are typically those of the parent secondary amines (e.g., diethylamine, morpholine) from which the Mannich bases are derived [1].
  • Among the synthesized derivatives, the compound with the highest pKa amine (diethylamine, pKa 11.0) exhibited the most potent antioxidant activity [1].
  • Introducing Mannich base side chains can enhance antioxidant activity compared to the parent this compound, as seen with compound 2a, though this is not universal for all amine types (e.g., 2b and 2c were less active than this compound itself) [1] [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

366.14672380 g/mol

Monoisotopic Mass

366.14672380 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

178.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6M4YJ3FA16

Other CAS

579-23-7

Wikipedia

Cyclovalone

Dates

Last modified: 02-18-2024
1: Lamperti M, Maspero A, Tønnesen HH, Bondani M, Nardo L. Elucidation of the relationships between H-bonding patterns and excited state dynamics in cyclovalone. Molecules. 2014 Aug 28;19(9):13282-304. doi: 10.3390/molecules190913282. PubMed PMID: 25170950; PubMed Central PMCID: PMC6270912.
2: Shoulars K, Rodriguez MA, Thompson T, Markaverich BM. Regulation of cell cycle and RNA transcription genes identified by microarray analysis of PC-3 human prostate cancer cells treated with luteolin. J Steroid Biochem Mol Biol. 2010 Jan;118(1-2):41-50. doi: 10.1016/j.jsbmb.2009.09.016. Epub 2009 Oct 27. PubMed PMID: 19837161; PubMed Central PMCID: PMC2818318.
3: Markaverich BM, Alejandro MA. Type II [3H]estradiol binding site antagonists: inhibition of normal and malignant prostate cell growth and proliferation. Int J Oncol. 1998 May;12(5):1127-35. PubMed PMID: 9538139.
4: Souchard JP, Limasset B, Michel F, Crastes de Paulet A, Labidalle S, Nepveu F. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. C R Seances Soc Biol Fil. 1995;189(6):1171-81. French. PubMed PMID: 8763040.
5: Markaverich BM, Schauweker TH, Gregory RR, Varma M, Kittrell FS, Medina D, Varma RS. Nuclear type II sites and malignant cell proliferation: inhibition by 2,6-bis-benzylidenecyclohexanones. Cancer Res. 1992 May 1;52(9):2482-8. PubMed PMID: 1568218.
6: Dubois A, Balducchi JP, Barbuat C, Fabre J, Flaisler F, Joujoux JM, Pignodel C, Jourdan J, Fourcade J. [Portal hypertension and hypervitaminosis A. Apropos of 2 cases and review of the literature]. Rev Med Interne. 1991 Jul-Aug;12(4):295-8. Review. French. PubMed PMID: 1759070.
7: Maroy B, Moullot P, Constantin JM. [Probable side effects caused by plethoryl. Common acute hepatitis, anicteric hepatitis, cirrhosis due to hypervitaminosis A, inflammatory arthralgias]. Presse Med. 1989 Mar 18;18(11):567-70. French. PubMed PMID: 2523055.
8: Jean-Pastor MJ, Jean P, Biour M, Castot A, Chichmanian F, Danan G, Levy VG, Sarles H. [Hepatopathies from treatment with a specialty drug combination of tiratricol-cyclovalone-retinol]. J Toxicol Clin Exp. 1986 Mar-Apr;6(2):115-21. French. PubMed PMID: 3783484.
9: [New preparations: Cyqualon, a cholagogic agent]. Farmatsiia. 1974 Nov-Dec;(6):83-4. Russian. PubMed PMID: 4464131.
10: Koget TO. [Photocolorimetric method of analysis of cyqualon]. Farm Zh. 1968;23(2):67-9. Ukrainian. PubMed PMID: 5731743.

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